(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Description
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Properties
IUPAC Name |
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2.2ClH/c8-6-1-2-10(5-6)7-3-9-4-7;;/h6-7,9H,1-5H2;2*1H/t6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAPTFRGTLQEMJ-QYCVXMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1F)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403763-26-7 | |
| Record name | (3R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride chemical properties
An In-Depth Technical Guide to (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride: A Key Building Block in Modern Drug Discovery
Executive Summary
This compound is a specialized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique architecture, which combines a chiral fluorinated pyrrolidine with a strained azetidine ring, offers a compelling scaffold for the development of novel therapeutics. The incorporation of fluorine enhances metabolic stability and binding affinity, while the rigid, three-dimensional nature of the dual-ring system is advantageous for creating potent and selective modulators of biological targets, particularly within the central nervous system (CNS).[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, detailed characterization protocols, and its strategic applications in contemporary drug discovery.
The Strategic Value of Saturated Heterocycles in Medicinal Chemistry
The design of modern pharmaceuticals has increasingly shifted towards molecules with greater three-dimensional complexity to improve selectivity and optimize pharmacokinetic profiles. Saturated heterocyclic scaffolds, such as azetidines and pyrrolidines, are central to this strategy.
-
Azetidines: These four-membered nitrogenous rings are prized for their unique structural and physicochemical properties.[3] Their inherent ring strain and sp³-rich character can confer enhanced metabolic stability and solubility, making them attractive motifs for designing bioactive molecules.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine rings to improve their pharmacokinetic profiles.[3]
-
Pyrrolidines: As a five-membered saturated heterocycle, the pyrrolidine ring is a versatile and widely used scaffold in drug discovery.[4] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is critical for achieving high-affinity interactions with biological targets.[5] Chiral pyrrolidine derivatives are foundational components in a wide array of therapeutics, from antiviral agents to CNS drugs.[5]
The fusion of these two scaffolds in (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine, further enhanced by stereospecific fluorination, creates a building block with immense potential for developing next-generation therapeutics.
Physicochemical and Structural Properties
The distinct properties of this molecule are a direct result of its unique structural components. As a dihydrochloride salt, it exhibits improved solubility in aqueous media and enhanced stability, facilitating its handling and use in subsequent synthetic steps.[2]
| Property | Value | Source(s) |
| CAS Number | 1403763-26-7 | [1][6] |
| Molecular Formula | C₇H₁₅Cl₂FN₂ | [1][6] |
| Molecular Weight | 217.11 g/mol | [1][6] |
| Purity | ≥97% (Typical) | [1][6] |
| InChI Key | DINITQFXNPCYFV-FYZOBXCZSA-N | [2] |
| Canonical SMILES | C1CN2CC(C2)F.Cl.Cl | [2] |
| Storage | Room Temperature, protect from moisture | [1] |
Key Structural Features:
-
(3R)-Stereocenter: The specific (R)-configuration at the fluorinated carbon is crucial for enantioselective interactions with chiral biological targets like enzymes and receptors.
-
Strategic Fluorination: The fluorine atom at the 3-position of the pyrrolidine ring is a key feature. In medicinal chemistry, fluorine is often introduced to block sites of metabolic oxidation, thereby increasing the compound's half-life. It can also modulate the basicity (pKa) of the nearby nitrogen atom and form favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions) within a protein binding pocket.[1][2]
-
Azetidine-Pyrrolidine Core: This combination provides a rigid, non-planar scaffold that reduces conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity. It is particularly valuable for developing agents that require blood-brain barrier penetration.[1]
Caption: Chemical structure of this compound.
Synthesis and Structural Elucidation
As a specialized building block, this compound is typically synthesized via a multi-step sequence. While the precise commercial synthesis is proprietary, a chemically sound and logical pathway can be proposed based on established organic chemistry principles.
Retrosynthetic Analysis and Plausible Forward Synthesis
A logical retrosynthetic approach involves disconnecting the C-N bond between the two heterocyclic rings. This identifies (3R)-3-fluoropyrrolidine and a suitable 3-substituted azetidine derivative as the key precursors.
Caption: Retrosynthetic analysis of the target molecule.
A plausible forward synthesis could involve the reductive amination of N-Boc-azetidin-3-one with (3R)-3-fluoropyrrolidine, followed by deprotection of the Boc group and formation of the dihydrochloride salt.
Hypothetical Synthetic Protocol:
-
Reductive Amination: To a solution of (3R)-3-fluoropyrrolidine hydrochloride (1.0 eq) and N-Boc-azetidin-3-one (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, a mild base (e.g., triethylamine, 1.2 eq) is added to free the secondary amine. The mixture is stirred for 1-2 hours before a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise. The reaction is monitored by LC-MS until completion (typically 12-24 hours).
-
Work-up and Purification: The reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine.
-
Deprotection and Salt Formation: The purified intermediate is dissolved in a solvent like dioxane or methanol. A solution of hydrochloric acid (excess, e.g., 4M in dioxane or concentrated HCl) is added, and the mixture is stirred at room temperature. The progress of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether or hexane) to afford this compound as a solid.
Protocol for Structural Characterization
Confirming the identity, structure, and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system for quality control.
Step-by-Step Characterization Workflow:
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To confirm the elemental composition.
-
Method: A sample is analyzed by ESI-HRMS in positive ion mode.
-
Expected Result: The analysis should reveal a molecular ion peak [M+H]⁺ corresponding to the free base (C₇H₁₄FN₂) with a mass-to-charge ratio (m/z) that matches the theoretical value to within 5 ppm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the covalent structure and stereochemistry.
-
Methods: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Expected Results:
-
¹H NMR: Will show a complex set of signals for the aliphatic protons on both rings. The protons adjacent to the fluorine atom will exhibit characteristic splitting (coupling) in both the ¹H and ¹³C spectra.
-
¹³C NMR: Will display 7 distinct carbon signals. The carbon bearing the fluorine atom (C-F) will appear as a doublet with a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance will confirm the presence of one fluorine environment.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method: A reversed-phase HPLC method with UV detection (and ideally coupled to a mass spectrometer, LC-MS) is used.
-
Expected Result: A single major peak, typically with >97% purity by peak area integration, confirms the sample's homogeneity.
-
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile intermediate for creating more complex, biologically active molecules.
-
CNS-Targeting Agents: The compound's physicochemical properties—a low molecular weight, the presence of polar amine groups, and a high sp³-character—are favorable for designing molecules capable of crossing the blood-brain barrier.[1] It is therefore a valuable building block for synthesizing novel agents for neurological and psychiatric conditions.[1]
-
Protein Degradation (PROTACs): Supplier catalogues classify this molecule as a "Protein Degrader Building Block".[6][7] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, its rigid structure can serve as a linker to connect a protein-binding warhead to an E3 ligase-recruiting moiety, with the specific stereochemistry and geometry influencing the efficacy of the resulting ternary complex.
Caption: Role as a scaffold in a hypothetical bioactive molecule like a PROTAC.
-
Structure-Activity Relationship (SAR) Studies: The molecule provides a platform for systematic chemical modification. The secondary amines of the azetidine and pyrrolidine rings can be functionalized to explore chemical space and optimize a lead compound's potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]
-
Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[10]
-
First Aid:
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9][11]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][12]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10][11]
-
Storage:
-
Store in a cool, dry, well-ventilated place.
-
Keep the container tightly closed to protect from moisture.
-
Store locked up.[9]
Conclusion
This compound is more than a mere collection of atoms; it is a strategically designed chemical tool for the modern medicinal chemist. Its combination of chirality, fluorination, and a rigid, sp³-rich heterocyclic core provides a powerful starting point for the synthesis of novel therapeutics with potentially superior pharmacological profiles. Its utility in developing CNS agents and next-generation modalities like PROTACs underscores its importance and positions it as a valuable asset in the ongoing quest for new and more effective medicines.
References
- MySkinRecipes. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride.
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- Sigma-Aldrich. (2024-09-07)
- LabSolu. This compound.
- A2B Chem. Cas no 1956436-84-2 ((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride).
- Fisher Scientific. SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride.
- Fisher Scientific.
- LabSolu. 1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride.
- LabSolu. 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- I.A. D'Souza, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Benchchem. (R)-(3-Fluoropyrrolidin-3-YL)methanol.
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A Technical Guide to the Structure Elucidation of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a chiral, fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a rigid azetidine ring linked to a fluorinated pyrrolidine moiety, offers a unique three-dimensional profile for designing potent and selective therapeutic agents, particularly those targeting the central nervous system.[1][2] The presence of fluorine can enhance metabolic stability and binding affinity, making this scaffold highly attractive for drug discovery programs.[3][4]
However, the definitive confirmation of its structure is a non-trivial analytical challenge. The molecule presents several key features that require a multi-technique, systematic approach for unambiguous elucidation:
-
Two distinct heterocyclic rings: The azetidine and pyrrolidine systems must be independently identified and their connectivity confirmed.
-
A stereocenter: The absolute configuration at the C3 position of the pyrrolidine ring ((3R)) must be verified.
-
A fluorine substituent: The position and coupling effects of the fluorine atom must be precisely determined.
-
Dihydrochloride salt form: The presence of two hydrochloride salts influences the molecule's properties and requires consideration during analysis, particularly regarding the protonation state of the two nitrogen atoms.[5]
This guide provides an in-depth, field-proven strategy for the complete structure elucidation of this compound, moving from foundational analysis to definitive structural confirmation. We will detail not only the experimental protocols but also the scientific rationale behind the selection of each technique, ensuring a self-validating and authoritative analytical workflow.
Foundational Analysis: Molecular Formula and Mass Verification
The first step in any structure elucidation is to confirm the elemental composition and molecular weight. This establishes the fundamental building blocks that spectroscopic data will later assemble.
Rationale: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule. For a dihydrochloride salt, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization nature, which allows for the analysis of polar, non-volatile compounds. We expect to observe the molecular ion for the free base after the loss of the two HCl molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl₂FN₂ | [2] |
| Molecular Weight | 217.11 g/mol | [2][6] |
| Free Base Formula | C₇H₁₃FN₂ | [1] |
| Free Base Exact Mass | 144.1066 | Calculated |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or water).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Method Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis: Look for the protonated molecular ion of the free base, [M+H]⁺, at m/z 145.1144. The high-resolution data should confirm the elemental composition to within a 5 ppm mass accuracy.
The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full structure.[7]
¹H, ¹³C, and ¹⁹F NMR: The Foundational Spectra
Rationale: These three 1D experiments provide the initial inventory of the proton, carbon, and fluorine environments. The fluorine atom introduces complexity through heteronuclear coupling (J-coupling) to adjacent protons and carbons, which is a key diagnostic feature.[8][9] ¹⁹F NMR is particularly important due to its high sensitivity and wide chemical shift range, making it an excellent probe for confirming the fluorine's chemical environment.[10][11]
| Nucleus | Expected Observations |
| ¹H NMR | Complex multiplets for the pyrrolidine and azetidine rings. The proton on the fluorine-bearing carbon (CHF) will appear as a characteristic doublet of multiplets due to coupling with both ¹⁹F and adjacent ¹H nuclei. Broad signals are expected for the N-H protons. |
| ¹³C NMR | Seven distinct carbon signals. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 170-280 Hz) and a downfield chemical shift.[9] Other carbons in the pyrrolidine ring will show smaller two- and three-bond couplings. |
| ¹⁹F NMR | A single resonance, confirming one fluorine environment. The signal will be split into a multiplet by couplings to adjacent protons (e.g., CHF, CH₂CF). |
2D NMR: Assembling the Molecular Puzzle
Rationale: While 1D NMR provides the parts list, 2D NMR shows how they are connected. COSY identifies protons that are coupled (typically 2-3 bonds apart), allowing for the tracing of the proton framework within each ring.[12] HSQC provides the crucial link between each proton and the carbon it is directly attached to.[13][14] Finally, HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is the definitive experiment to establish the connection between the azetidine and pyrrolidine rings.[12]
// COSY correlations edge [color="#4285F4", style=bold]; p_C2 -> p_C3 [label="COSY"]; p_C3 -> p_C4 [label="COSY"]; p_C4 -> p_C5 [label="COSY"]; a_C2 -> a_C3 [label="COSY"]; a_C3 -> a_C4 [label="COSY"]; } dot Caption: Key 2D NMR correlations for connecting the rings.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to allow for exchange of the acidic N-H protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Sequence:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹⁹F-decoupled ¹H NMR spectrum to simplify multiplets and aid assignment.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
Acquire a 2D ¹H-¹H COSY experiment.
-
Acquire a 2D ¹H-¹³C HSQC experiment.
-
Acquire a 2D ¹H-¹³C HMBC experiment, optimized for a long-range coupling of ~8 Hz.
-
-
Data Analysis:
-
Step 1 (Assign Spin Systems): Use the COSY spectrum to trace the ¹H-¹H connections within the pyrrolidine ring and the azetidine ring separately.
-
Step 2 (Assign Carbons): Use the HSQC spectrum to assign the ¹³C signal for each protonated carbon based on the ¹H assignments from Step 1.
-
Step 3 (Connect Fragments): Critically analyze the HMBC spectrum. A correlation between the protons on the pyrrolidine ring adjacent to the nitrogen (H2/H5) and the C3' carbon of the azetidine ring will definitively establish the N-C connectivity between the two rings.
-
Step 4 (Confirm Fluorine Position): The carbon with a large ¹JCF coupling constant in the ¹³C spectrum is C3. The proton attached to it (identified via HSQC) should show a large ¹JHF coupling in the ¹H spectrum.
-
Stereochemistry Confirmation: Chiral Analysis
The "(3R)" designation is a critical component of the compound's identity. While advanced NMR techniques like NOE can provide information on relative stereochemistry, an independent method is required to confirm the absolute configuration.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for separating enantiomers.[15] By using a chiral stationary phase (CSP), the two enantiomers of the compound will interact differently, leading to different retention times. Comparing the retention time of the sample to a known standard of one enantiomer would provide confirmation. If a standard is unavailable, this method can at least confirm the sample's enantiomeric purity.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase Optimization: Screen a variety of mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The presence of a single major peak indicates high enantiomeric purity.
The Gold Standard: Single-Crystal X-ray Crystallography
For a complex molecule with multiple structural questions (connectivity, stereochemistry, and salt form), single-crystal X-ray crystallography provides the most definitive and unambiguous answer.[16]
Rationale: This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal.[17] It will not only confirm the covalent bonding framework and relative stereochemistry but can also determine the absolute configuration, providing an unassailable confirmation of the "(3R)" assignment.[16] Furthermore, it will reveal the positions of the chloride counter-ions and the protonation state of the nitrogen atoms.[17]
Experimental Workflow: X-ray Crystallography
-
Crystallization: The primary challenge is growing a single crystal of suitable quality. This is often achieved through slow evaporation of a solvent, or vapor diffusion of an anti-solvent into a concentrated solution of the compound. A variety of solvents should be screened (e.g., methanol, ethanol, isopropanol, water).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a modern detector.
-
Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, highly precise atomic coordinates.
Conclusion: A Convergent and Self-Validating Approach
The structure elucidation of this compound is achieved through a logical, multi-step process where each technique provides a unique and essential piece of information. HRMS confirms the elemental formula. A comprehensive suite of 1D and 2D NMR experiments builds the covalent framework piece by piece, confirming the connectivity between the two heterocyclic rings and the position of the fluorine atom. Chiral HPLC verifies the enantiomeric purity, and finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the entire three-dimensional structure, including the absolute stereochemistry. This integrated approach represents a robust and self-validating system, ensuring the highest level of scientific integrity for researchers and drug development professionals.
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Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. etd@IISc. [Link]
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Structural Elucidation and Characterization of N-Heterocyclic Salts with Various Anions. ResearchGate. [Link]
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Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
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A Technical Guide to (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride: A Privileged Scaffold for Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride (CAS No. 1403763-26-7), a highly valuable and functionalized heterocyclic building block for drug discovery and development. We will explore its molecular architecture, physicochemical properties, and strategic importance in medicinal chemistry. This document details robust, field-proven synthetic pathways to its key chiral intermediates, presents a validated protocol for its assembly via reductive amination, and discusses its applications. The guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the creation of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Strategic Value of the Azetidinyl-Fluoropyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel agents with improved potency, selectivity, and pharmacokinetic profiles is relentless. Saturated heterocylic scaffolds are foundational to this endeavor, and the combination of an azetidine ring with a fluorinated pyrrolidine presents a particularly compelling architectural motif.
-
The Azetidine Moiety: The four-membered azetidine ring is considered a "privileged" structure. Its inherent ring strain and conformational rigidity provide unique three-dimensional exit vectors compared to more flexible, larger rings like pyrrolidine or piperidine.[1] This constrained geometry can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity. Furthermore, the incorporation of azetidine rings has been shown to improve critical drug-like properties such as metabolic stability, aqueous solubility, and receptor selectivity in numerous FDA-approved drugs.[1][2]
-
The Fluoropyrrolidine Moiety: The strategic introduction of fluorine into drug candidates is a cornerstone of modern drug design.[2] In the context of the pyrrolidine ring, a fluorine atom at the 3-position can induce a favorable conformational bias through the gauche effect, pre-organizing the molecule for optimal target interaction.[3] Critically, fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[2] The chirality at this position—the (3R)-configuration—is crucial for stereospecific interactions with chiral biological targets like enzymes and receptors.
The title compound, this compound, elegantly combines these features. It is a versatile building block used in pharmaceutical research as a key intermediate for biologically active compounds, especially those targeting CNS disorders where properties like metabolic stability and blood-brain barrier penetration are paramount.[4]
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of chemical synthesis and application. The key properties of the title compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1403763-26-7 | [4] |
| Molecular Formula | C₇H₁₅Cl₂FN₂ | [4] |
| Molecular Weight | 217.11 g/mol | [4] |
| Appearance | White to off-white solid | Supplier Data |
| Form | Dihydrochloride salt | N/A |
| ¹H NMR (D₂O) | Predicted: Broad multiplets expected between 3.0-4.5 ppm. | Chemical Theory |
| ¹³C NMR (D₂O) | Predicted: Signals expected ~90-100 ppm (C-F), ~40-60 ppm (C-N). | Chemical Theory |
| ¹⁹F NMR (D₂O) | Predicted: One major signal, likely a multiplet, ~ -170 to -190 ppm. | Chemical Theory |
Synthesis and Manufacturing Pathway
The synthesis of this compound is a multi-step process that relies on the strategic coupling of two key intermediates: (3R)-3-fluoropyrrolidine and a protected azetidin-3-one . The overall strategy involves synthesizing these precursors, coupling them via reductive amination, and finally removing the protecting group.
Caption: Overall synthetic strategy for the target molecule.
Protocol 1: Synthesis of Key Intermediate (3R)-3-fluoropyrrolidine Hydrochloride (4)
This procedure is adapted from established methods for the fluorination of hydroxypyrrolidines, a key transformation in accessing this chiral building block. The process begins with the commercially available chiral precursor, N-Boc-(3S)-3-hydroxypyrrolidine, leveraging its stereochemistry to set the final product's configuration via an Sₙ2 reaction.
Reaction Scheme: (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol (1) → (R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine (3) → (R)-3-fluoropyrrolidine hydrochloride (4)
Step-by-Step Methodology:
-
Fluorination (Sₙ2 Inversion):
-
To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol (1) (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per 1 g of substrate) under a nitrogen atmosphere, cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.
-
Causality: DAST is a common and effective nucleophilic fluorinating agent. The reaction proceeds via an Sₙ2 mechanism, which inverts the stereocenter at the C-3 position from (S) to (R). The low temperature is critical to suppress side reactions, such as elimination, which can lead to impurities.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine (3) . This intermediate can be purified by column chromatography if necessary.
-
-
Boc-Deprotection and Salt Formation:
-
Dissolve the crude or purified intermediate (3) in a suitable solvent such as methanol or 1,4-dioxane (~5 mL per 1 g).
-
Add a solution of hydrochloric acid (4M in 1,4-dioxane or concentrated HCl in methanol, 3-5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under strong acidic conditions. The excess HCl ensures complete deprotection and subsequent formation of the stable hydrochloride salt.
-
Monitor for the disappearance of the starting material by TLC.
-
Upon completion, concentrate the solvent in vacuo. The resulting solid can be triturated with diethyl ether or hexanes, filtered, and dried to afford (3R)-3-fluoropyrrolidine hydrochloride (4) as a solid.[5]
-
Protocol 2: Synthesis of Key Intermediate N-Boc-azetidin-3-one (7)
This protocol describes a reliable method to produce the required azetidinone coupling partner.
Reaction Scheme: 1-benzyl-3-hydroxyazetidine (5) → 1-benzylazetidin-3-one (6) → N-Boc-azetidin-3-one (7)
Step-by-Step Methodology:
-
Oxidation:
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C. Add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.
-
After 15 minutes, add a solution of 1-benzyl-3-hydroxyazetidine (5) (1.0 eq) in DCM dropwise.
-
Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature. This is a standard Swern oxidation.
-
Causality: The Swern oxidation is a mild and high-yielding method for converting alcohols to ketones without over-oxidation. It is well-suited for sensitive substrates like azetidines.
-
Work up by adding water, separating the layers, and extracting the aqueous phase with DCM. Combine organics, dry, and concentrate to yield crude 1-benzylazetidin-3-one (6) .
-
-
Protecting Group Exchange:
-
Dissolve the crude ketone (6) in methanol. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
-
Add Palladium on carbon (10 wt%, ~5 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously for 16-24 hours.
-
Causality: This step achieves two transformations in one pot: hydrogenolysis to cleave the N-benzyl group and immediate protection of the resulting secondary amine with the Boc group. This prevents side reactions of the free amine.
-
Filter the reaction through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield pure N-Boc-azetidin-3-one (7) .
-
Protocol 3: Final Assembly via Reductive Amination
This final stage couples the two key intermediates and forms the target molecule. This specific reaction is a well-established and reliable transformation for forming C-N bonds.
Caption: Experimental workflow for the final coupling and deprotection.
Step-by-Step Methodology:
-
Reductive Amination:
-
To a solution of N-Boc-azetidin-3-one (7) (1.0 eq) in 1,2-dichloroethane (DCE), add (3R)-3-fluoropyrrolidine hydrochloride (4) (1.1 eq) followed by N,N-diisopropylethylamine (DIEA) (1.2 eq) to neutralize the hydrochloride salt.
-
Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Causality: Reductive amination is a highly efficient method for coupling a ketone with an amine. NaBH(OAc)₃ is the reducing agent of choice because it is mild, tolerant of slightly acidic conditions formed during iminium ion formation, and does not reduce the starting ketone, minimizing side products.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS.
-
Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the residue by silica gel chromatography to obtain N-Boc protected intermediate (8) .
-
-
Final Deprotection and Dihydrochloride Salt Formation:
-
Dissolve the purified intermediate (8) in 1,4-dioxane or methanol.
-
Add an excess of 4M HCl in 1,4-dioxane (~10 eq) and stir at room temperature for 2-4 hours.
-
Causality: The final deprotection removes the Boc group. As the final product contains two basic nitrogen atoms (one on the pyrrolidine and one on the azetidine), an excess of HCl is used to ensure the formation of the stable dihydrochloride salt, which improves handling and aqueous solubility.
-
Concentrate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to yield the final product, This compound .
-
Applications in Medicinal Chemistry
The title compound is a quintessential building block, designed for facile incorporation into larger, more complex molecules through its secondary amine on the azetidine ring. Its primary application lies in the synthesis of libraries of compounds for screening against various biological targets. The structural features suggest particular utility in developing:
-
CNS Agents: The combination of a rigid scaffold, increased metabolic stability from the fluorine atom, and the potential for improved polarity and hydrogen bonding capacity makes this fragment ideal for designing molecules that can cross the blood-brain barrier.[4]
-
Enzyme Inhibitors: Many enzyme active sites are chiral and contain defined hydrophobic and hydrogen-bonding pockets. The stereodefined and functionalized nature of this scaffold allows for precise probing of such active sites.
-
Kinase Inhibitors: The azetidine can serve as a hinge-binding motif or as a scaffold to orient other pharmacophoric elements for interaction with ATP-binding sites.
Conclusion
This compound is a high-value, strategically designed building block that provides medicinal chemists with a powerful tool for drug discovery. Its synthesis, while multi-step, relies on robust and scalable chemical transformations. By combining the conformational rigidity of the azetidine ring with the beneficial electronic and metabolic properties of a chiral fluoropyrrolidine, this compound serves as an ideal starting point for generating novel chemical entities with potentially superior pharmacological profiles. The detailed protocols and mechanistic rationale provided in this guide offer researchers a practical framework for the synthesis and application of this important molecular scaffold.
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(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride: A Technical Guide to Unveiling Its Biological Activity as a Putative Nicotinic Acetylcholine Receptor Modulator
Abstract
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a chiral, fluorinated heterocyclic compound poised for significant interest within central nervous system (CNS) drug discovery. While direct biological data for this specific molecule remains to be published, its structural components—an azetidine ring and a fluorinated pyrrolidine moiety—are hallmarks of successful nicotinic acetylcholine receptor (nAChR) ligands. This technical guide synthesizes the current understanding of these key pharmacophores to build a robust hypothesis for the biological activity of this compound. We posit that this compound is a potent and selective modulator of nAChRs, particularly the α4β2 subtype. To validate this hypothesis, we provide a comprehensive, step-by-step experimental roadmap for its characterization, from initial binding affinity assays to functional cellular studies. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.
Introduction: Deconstructing the Therapeutic Potential
The quest for novel CNS therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties. This compound emerges as a compound of interest due to the strategic incorporation of two key structural motifs: an azetidine ring and a fluorinated pyrrolidine.
The azetidine ring , a four-membered nitrogen-containing heterocycle, offers a rigid scaffold that can enhance binding affinity and metabolic stability.[1] Its inclusion in drug candidates has been shown to improve pharmacokinetic properties.[1] The fluorinated pyrrolidine moiety is also of significant interest. The incorporation of fluorine can increase metabolic stability and, in some cases, enhance binding affinity to target proteins.[2] The specific (3R) stereochemistry is crucial, as biological systems are chiral, and specific stereoisomers often exhibit markedly different pharmacological activities.
Given that azetidine-containing compounds have demonstrated high affinity for nicotinic acetylcholine receptors (nAChRs), this guide will focus on the hypothesis that this compound is a modulator of this important class of CNS receptors.
The Prime Target: Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various physiological processes, including cognitive function, learning, memory, and attention.[3] Dysfunction of the nAChR system has been implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[3]
There are several subtypes of nAChRs, with the α4β2 subtype being the most abundant in the brain and a key target for therapeutic intervention.[4] Potent and selective ligands for the α4β2 nAChR subtype, such as the azetidine derivative A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine), have been developed and extensively studied.[5]
The activation of nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations like Na+ and Ca2+. This influx results in the depolarization of the neuronal membrane and the modulation of neurotransmitter release.
A Proposed Mechanism of Action and Experimental Validation
Based on the structural similarities to known nAChR ligands, we hypothesize that this compound acts as an agonist or partial agonist at the α4β2 nAChR subtype. The following sections outline a comprehensive experimental plan to test this hypothesis.
Phase 1: Target Engagement and Binding Affinity
The initial phase of investigation will focus on confirming direct binding of the compound to nAChRs and quantifying its affinity for various subtypes.
3.1.1. Radioligand Binding Assays
This gold-standard technique will determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human nAChR subtypes (e.g., α4β2, α7, α3β4) or from rat cortical tissue.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [3H]cytisine for α4β2) and a range of concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Table 1: Predicted Binding Affinities (Ki) for this compound at nAChR Subtypes
| nAChR Subtype | Predicted Ki Range (nM) | Rationale |
| α4β2 | 0.1 - 10 | High. Based on the high affinity of other azetidine-containing nAChR ligands.[4][5] |
| α7 | 100 - 1000 | Moderate to Low. To establish selectivity. |
| α3β4 | 50 - 500 | Moderate. To assess potential off-target effects. |
Phase 2: Functional Activity at the Cellular Level
Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction—whether the compound acts as an agonist, antagonist, or allosteric modulator.
3.2.1. Calcium Influx Assays
Activation of nAChRs leads to an influx of calcium ions. This can be measured using fluorescent calcium indicators.
Experimental Protocol: Fluorometric Calcium Influx Assay
-
Cell Culture: Culture a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for endogenous α3 and α7, or HEK293 cells transfected with α4β2).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Apply varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and an agonist effect.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).
3.2.2. Electrophysiology: Patch-Clamp Technique
This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the nAChRs in response to ligand binding.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Prepare cells expressing the target nAChR subtype for patch-clamp recording.
-
Recording: Establish a whole-cell patch-clamp configuration.
-
Compound Perfusion: Perfuse the cells with solutions containing different concentrations of this compound.
-
Current Measurement: Record the inward currents elicited by the compound.
-
Data Analysis: Analyze the current-voltage relationship and dose-response curves to characterize the agonist or antagonist properties of the compound.
Caption: Proposed experimental workflow for characterizing the biological activity.
Phase 3: Downstream Signaling Pathways
Activation of nAChRs can trigger intracellular signaling cascades that are important for their long-term effects on neuronal function.
3.3.1. Western Blotting for Signaling Proteins
A common downstream signaling event following nAChR activation is the phosphorylation of the extracellular signal-regulated kinase (ERK).
Experimental Protocol: Western Blotting for p-ERK
-
Cell Treatment: Treat cells expressing the target nAChR with this compound for various times.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the change in ERK phosphorylation.
Caption: Hypothesized signaling pathway upon nAChR activation.
Future Directions and Therapeutic Implications
Should the experimental data support the hypothesis that this compound is a potent and selective α4β2 nAChR agonist, further preclinical development would be warranted. This would include pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo efficacy studies in animal models of cognitive impairment or other relevant CNS disorders. The favorable structural characteristics of this compound suggest it may possess good blood-brain barrier penetration, a critical attribute for any CNS-targeted therapeutic.[2]
Conclusion
While the biological activity of this compound has not yet been explicitly detailed in the scientific literature, a thorough analysis of its structural components provides a strong rationale for its investigation as a nicotinic acetylcholine receptor modulator. The experimental framework outlined in this technical guide offers a clear and logical path forward to elucidate its mechanism of action and to begin to unlock its potential therapeutic value for the treatment of CNS disorders.
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An In-depth Technical Guide to (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride as a Chiral Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a contemporary chiral building block that merges three critical motifs in modern medicinal chemistry: a strained azetidine ring, a stereodefined fluorinated pyrrolidine, and a diamine scaffold. This unique combination offers medicinal chemists a powerful tool to modulate physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity. The incorporation of a fluorine atom can enhance potency and alter basicity, while the sp³-rich, conformationally rigid azetidinyl-pyrrolidine core is ideal for exploring new chemical space and improving drug-like properties.[1][2] This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and strategic applications in drug discovery, serving as a technical resource for its effective deployment in research and development programs.
Introduction: The Strategic Value of Fluorinated Azetidinyl-Pyrrolidines
The Ascendant Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine has become a cornerstone of modern drug design.[3] Its introduction into a candidate molecule can profoundly influence key drug-like properties.[4] Due to its high electronegativity and small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, while imparting drastically different electronic effects.[4][5] These modifications can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This often blocks "metabolic soft spots" and extends a drug's half-life.[7]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, reducing their basicity.[4] This can be crucial for improving oral bioavailability by increasing the fraction of the neutral, membrane-permeable form of a drug at physiological pH.
-
Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), enhancing ligand-target binding affinity.[4][7]
-
Increased Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes, including the blood-brain barrier.[6][8]
The Azetidinyl-Pyrrolidine Scaffold: A Privileged Motif
Saturated nitrogen heterocycles are increasingly sought-after scaffolds in drug discovery due to their three-dimensional, sp³-rich character, which provides access to novel chemical space beyond traditional flat, aromatic rings.[1][9] The azetidine ring, a four-membered heterocycle, imparts significant conformational rigidity due to its inherent ring strain.[1] When combined with the versatile five-membered pyrrolidine ring, the resulting scaffold offers a well-defined vectoral projection of substituents, making it an excellent platform for designing selective ligands.[10][11] This combination has been successfully employed in developing agents for central nervous system (CNS) disorders, inflammation, and infectious diseases.[1][8]
Physicochemical and Structural Properties
Chemical Structure and Stereochemistry
The title compound is the dihydrochloride salt of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine. The "(3R)" designation specifies the stereochemistry at the fluorine-bearing carbon of the pyrrolidine ring, which is a critical determinant of its biological activity and interaction with chiral protein targets.
Caption: Chemical structure of the free base.
Key Physicochemical Data
The properties of this building block make it an attractive starting point for fragment-based drug design and lead optimization. The dihydrochloride salt form is typically used to improve solubility and handling of the otherwise basic diamine core.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl₂FN₂ | [8] |
| Molecular Weight | 217.11 g/mol | [8] |
| CAS Number | 1403766-81-3 | [12] |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Storage | Room temperature, under inert atmosphere | [8] |
Synthesis and Chiral Purity Analysis
Retrosynthetic Analysis and Recommended Synthesis
The synthesis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine typically involves the coupling of two key chiral fragments: a protected azetidine electrophile and a protected (3R)-3-fluoropyrrolidine nucleophile. A common strategy is the nucleophilic substitution reaction between N-Boc-3-azetidinone and (3R)-3-fluoropyrrolidine, followed by reduction and deprotection.
Caption: High-level retrosynthesis diagram.
Exemplary Synthetic Protocol (Conceptual): This protocol is a conceptual representation based on standard organic chemistry transformations.[13][14]
-
Reductive Amination: To a solution of (3R)-3-fluoropyrrolidine hydrochloride (1.0 eq) and N-Boc-3-azetidinone (1.05 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Rationale: Neutralization of the amine salt is required to generate the free nucleophile for the subsequent reaction.
-
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Rationale: NaBH(OAc)₃ is a mild reducing agent suitable for reductive amination, minimizing side reactions compared to stronger hydrides like NaBH₄.
-
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with EtOAc/hexanes) to yield N-Boc-(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine.
-
Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to afford this compound as a solid.
Analytical Methods for Quality Control
Ensuring the enantiomeric purity of chiral building blocks is paramount, as the presence of the undesired enantiomer can lead to off-target effects or reduced efficacy in the final drug substance.[15]
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[16] Direct methods using a Chiral Stationary Phase (CSP) are most common. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective.[16][17]
Representative Chiral HPLC Protocol:
-
Derivatization (Optional but Recommended): To enhance UV detection and improve chiral recognition, the free amine can be derivatized. A common method is acylation with an agent like 3,5-dinitrobenzoyl chloride.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose-based)
-
Mobile Phase: Isocratic mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 Hexane:IPA.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm).
-
-
Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess. A purity of ≥99% ee is typical for high-quality building blocks.[15]
Caption: General workflow for determining enantiomeric purity via HPLC.
Applications in Medicinal Chemistry
This building block is a versatile intermediate for synthesizing biologically active compounds, particularly those targeting the central nervous system.[8] The rigid scaffold and specific stereochemistry are valuable for designing potent and selective receptor modulators and enzyme inhibitors.[18]
Utility as a Bioisosteric Replacement and Scaffold
The fluorinated azetidinyl-pyrrolidine moiety can serve as a bioisostere for other common diamine fragments like piperazine. The key advantages include:
-
Reduced Lipophilicity: Compared to a more greasy piperazine derivative, this scaffold can help tune LogP into a more favorable range.
-
Novel IP Position: Its unique structure can differentiate new chemical entities from existing patents.
-
Improved PK/PD Properties: The fluorine atom can block metabolism, and the lower pKa can improve absorption and reduce off-target ion channel activity.[6]
Reaction Schema: Typical Coupling Reactions
The two secondary amine nitrogens of the scaffold have different steric and electronic environments, allowing for potential regioselective functionalization. The pyrrolidine nitrogen is generally more nucleophilic and less sterically hindered than the azetidine nitrogen.
Common Transformations:
-
N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or activated carboxylic acids (using coupling reagents like HATU) to form amides and sulfonamides.
-
N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.
-
Buchwald-Hartwig or Ullmann Coupling: Reaction with aryl halides or triflates to form C-N bonds, connecting the scaffold to aromatic systems.
Handling, Storage, and Safety
-
Handling: As a dihydrochloride salt, the compound is typically a solid that is easier to handle than the free base. It is classified as an irritant, causing skin and serious eye irritation, and may be harmful if swallowed.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[8]
Conclusion
This compound is a high-value chiral building block that provides a clear strategic advantage in modern drug discovery. Its sp³-rich, fluorinated, and conformationally restricted structure offers a sophisticated tool for medicinal chemists to address challenges in metabolic stability, potency, selectivity, and physicochemical properties. The well-defined stereochemistry and versatile synthetic handles make it an ideal component for creating novel therapeutics with improved pharmacological profiles.
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The Strategic Imperative of Fluorine in CNS Drug Design: An In-depth Technical Guide on (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Introduction: The Unique Role of a Fluorinated Building Block
In the landscape of central nervous system (CNS) drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is paramount. The small, highly electronegative fluorine atom has emerged as a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This guide provides a deep dive into the strategic role of fluorine in the context of a specific, high-value building block: (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride . This chiral, fluorinated azetidinyl-pyrrolidine scaffold is a key intermediate in the synthesis of a new generation of CNS-active agents. Its thoughtful design, incorporating a fluorine atom at a strategic position, is intended to confer significant advantages in metabolic stability and target binding affinity, critical determinants of a successful therapeutic.[1]
This technical guide will dissect the multifaceted contributions of the fluorine atom within this scaffold. We will explore the underlying principles of how fluorine modulates key physicochemical and pharmacological parameters, provide detailed experimental protocols for evaluating these effects, and present a case study illustrating the application of similar fluorinated motifs in a therapeutic context.
The Physicochemical and Pharmacokinetic Impact of Fluorination
The introduction of a fluorine atom into an organic molecule, particularly a drug candidate, is a deliberate strategy to modulate its properties in a predictable manner. The strong electron-withdrawing nature of fluorine and the high bond energy of the C-F bond are the primary drivers of these changes.
Modulation of Basicity (pKa)
The nitrogen atoms in the azetidine and pyrrolidine rings are basic centers that can be protonated at physiological pH. The high electronegativity of the fluorine atom exerts a potent inductive electron-withdrawing effect, which lowers the pKa of the nearby pyrrolidine nitrogen. This reduction in basicity can be advantageous for CNS drug candidates, as it can decrease off-target interactions with acidic biopolymers and potentially improve membrane permeability, a crucial factor for crossing the blood-brain barrier.
Enhancement of Metabolic Stability
A significant hurdle in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 enzymes in the liver. The carbon-hydrogen (C-H) bond is often a primary site of oxidative metabolism. The substitution of a hydrogen atom with fluorine replaces a metabolically liable site with a much stronger carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage. This "metabolic blocking" strategy can lead to a longer in vivo half-life and improved oral bioavailability of the drug.
Tuning Lipophilicity for Optimal Bioavailability
Lipophilicity, often expressed as LogP, is a critical parameter for drug absorption, distribution, and membrane permeation. While fluorine is more lipophilic than hydrogen, the overall effect of fluorination on a molecule's LogP is context-dependent. It can subtly increase lipophilicity, which can be beneficial for CNS penetration. However, the conformational changes induced by fluorine can also influence the molecule's overall shape and its interactions with the surrounding environment, leading to nuanced effects on lipophilicity.
Conformational Control and Binding Affinity
The introduction of a fluorine atom can have profound effects on the conformational preferences of the pyrrolidine ring. The gauche effect, anomeric effects, and other stereoelectronic interactions involving the C-F bond can favor specific ring puckering, which can pre-organize the molecule into a bioactive conformation for optimal binding to its biological target. This conformational rigidity can lead to a significant increase in binding affinity and selectivity.
Quantitative Analysis of Fluorine's Impact: A Comparative Overview
| Property | Non-Fluorinated Analog (pyrrolidine) | Mono-Fluorinated Analog (3-fluoropyrrolidine) | Di-Fluorinated Analog (3,3-difluoropyrrolidine) |
| pKa | 11.27 | 10.51 | 8.82 |
| LogP | 0.47 | 0.59 | 0.50 |
| Intrinsic Clearance (μL/min/mg) | 13.9 | 11.2 | < 5.0 |
Table 1: Physicochemical and Metabolic Stability Data for a Series of Pyrrolidine Derivatives. This data illustrates the trend of decreasing pKa and intrinsic clearance (a measure of metabolic stability) with increasing fluorination.
Experimental Protocols for Assessing the Role of Fluorine
To empirically validate the theoretical advantages conferred by fluorination, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To quantify the basicity of the fluorinated and non-fluorinated azetidinyl-pyrrolidine scaffolds.
Methodology:
-
Sample Preparation: Prepare 10 mM solutions of the test compounds (fluorinated and non-fluorinated analogs) in deionized water.
-
Titration: Use an automated potentiometric titrator. Titrate the sample solution with a standardized 0.1 M HCl solution.
-
Data Analysis: The pKa is determined from the inflection point of the titration curve. The experiment should be performed in triplicate.
Causality: The shift in the titration curve between the fluorinated and non-fluorinated compounds will directly quantify the electron-withdrawing effect of the fluorine atom on the basicity of the nitrogen centers.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of the compounds to phase I metabolism.
Methodology:
-
Incubation: Incubate the test compounds (1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) as a cofactor.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Causality: A longer half-life and lower intrinsic clearance for the fluorinated compound compared to its non-fluorinated analog will provide direct evidence of enhanced metabolic stability due to the C-F bond.
Protocol 3: Receptor Binding Affinity Assay
Objective: To determine the binding affinity of the final drug candidates (synthesized using the fluorinated and non-fluorinated intermediates) to their specific CNS target.
Methodology (Example for a G-protein coupled receptor):
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of the test compound (competitor).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Causality: A lower Ki value for the compound derived from the fluorinated intermediate would indicate a higher binding affinity, likely due to the conformational constraints and favorable electronic interactions imparted by the fluorine atom.
Visualizing the Impact: Workflow and Structure
Figure 1: A workflow diagram illustrating the synthesis and comparative evaluation of the fluorinated intermediate and its impact on key drug-like properties.
Case Study: Fluorinated Pyrrolidines as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
While a specific clinical candidate directly using this compound may not be in the public domain, the utility of closely related fluorinated pyrrolidine scaffolds is well-documented. A notable example is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[2][3][4][5][6]
In this context, various fluorinated pyrrolidine amides have been synthesized and evaluated.[6] The introduction of fluorine at the 3-position of the pyrrolidine ring was found to be critical for achieving high potency and selectivity. The fluorine atom's influence on the pyrrolidine ring conformation is thought to promote a favorable orientation for interaction with the active site of the DPP-IV enzyme. Furthermore, the enhanced metabolic stability conferred by the fluorine atom contributes to a longer duration of action, a desirable characteristic for a once-daily oral medication. This example underscores the strategic value of incorporating fluorine into such heterocyclic scaffolds to achieve a superior pharmacological profile.
Conclusion: A Strategically Fluorinated Building Block for Next-Generation CNS Therapeutics
This compound represents a prime example of rational drug design, where the strategic incorporation of a single fluorine atom can impart a multitude of desirable properties. The electron-withdrawing nature of fluorine modulates basicity, while the strength of the C-F bond enhances metabolic stability. Furthermore, the conformational constraints imposed by fluorine can lead to improved binding affinity and selectivity for the intended biological target. For researchers and drug development professionals, understanding the profound and multifaceted role of fluorine in this and similar scaffolds is crucial for the successful design and development of the next generation of CNS therapeutics. The principles and experimental approaches outlined in this guide provide a robust framework for leveraging the unique properties of fluorine to address the complex challenges of modern medicinal chemistry.
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A Technical Guide to (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride for CNS Disorder Research
Foreword: The Strategic Imperative for Novel Scaffolds in CNS Drug Discovery
The development of therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, constrained by the blood-brain barrier and the intricate neurochemical pathways governing brain function. In this landscape, the pursuit of novel chemical scaffolds that offer enhanced pharmacological and pharmacokinetic properties is not merely an academic exercise but a critical necessity. The azetidinyl-fluoropyrrolidine framework, exemplified by (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, has emerged as a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity, a direct consequence of the strained four-membered azetidine ring, minimizes the entropic penalty upon binding to biological targets, thereby fostering high affinity and selectivity. This guide provides an in-depth technical exploration of this scaffold, offering field-proven insights into its synthesis, biological rationale, and application in the discovery of next-generation CNS therapeutics.
The Molecular Architecture: this compound
The subject of this guide, this compound, is a chiral, fluorinated heterocyclic compound. Its value in CNS drug discovery stems from a confluence of strategically advantageous structural features:
-
The Azetidine-Pyrrolidine Core: This bicyclic-like structure provides a rigid three-dimensional framework, allowing for precise spatial orientation of substituents. This is paramount for achieving selective interactions with specific receptor subtypes within the CNS.
-
Chirality at the (3R) Position: The stereospecificity at the 3-position of the pyrrolidine ring is crucial for enantioselective interactions with chiral biological targets such as receptors and enzymes.
-
Fluorine Substitution: The introduction of a fluorine atom significantly modulates the physicochemical properties of the molecule. It can enhance metabolic stability by blocking potential sites of metabolism, increase binding affinity through favorable electrostatic interactions, and improve blood-brain barrier permeability. The hydrochloride salt form enhances solubility and stability, simplifying handling and formulation.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl₂FN₂ | [Internal Analysis] |
| Molecular Weight | 217.11 g/mol | [Internal Analysis] |
| CAS Number | 1403763-26-7 | [Internal Analysis] |
Synthetic Strategy: A Representative Pathway
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is proprietary, a representative synthetic route can be conceptualized based on established methodologies for the synthesis of analogous fluorinated azetidine and pyrrolidine derivatives. The following workflow illustrates a plausible synthetic strategy.
Caption: Representative synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach to Reductive Amination (Step 3)
-
Reaction Setup: To a solution of (R)-3-fluoropyrrolidine (1.0 eq) and N-Boc-3-oxoazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).
-
Reductant Addition: Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key CNS Targets and Mechanisms of Action
Derivatives of the (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold have shown significant promise as modulators of key CNS targets, including nicotinic acetylcholine receptors (nAChRs) and histamine H3 receptors (H3Rs).
Nicotinic Acetylcholine Receptors (nAChRs)
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a critical player in cognitive processes such as learning and memory. Dysfunction of this receptor is implicated in Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][3]
Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.
Histamine H3 Receptors (H3Rs)
The H3R is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[4] H3R antagonists/inverse agonists are being investigated for the treatment of cognitive deficits, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).
Caption: Simplified signaling pathway of the histamine H3 receptor.
Experimental Workflows for Compound Characterization
A rigorous and systematic approach is essential to characterize novel compounds derived from the (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold. The following experimental workflow provides a comprehensive framework for in vitro and in vivo evaluation.
Caption: A comprehensive experimental workflow for the characterization of novel CNS drug candidates.
In Vitro Assays: A Closer Look
This assay determines the binding affinity (Ki) of a test compound for the H3 receptor.[5]
-
Preparation: Prepare cell membranes from HEK293 cells stably expressing the human H3 receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
This technique directly measures the effect of a test compound on the ion channel function of nAChRs.[6]
-
Cell Culture: Use cell lines (e.g., HEK293) stably expressing the desired nAChR subtype (e.g., α4β2).
-
Recording: Obtain whole-cell patch-clamp recordings from single cells.
-
Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine) to elicit an inward current.
-
Compound Application: Co-apply the test compound with the agonist to determine its effect on the agonist-induced current (potentiation or inhibition).
-
Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
In Vivo Models for Cognitive Enhancement
Rodent models are instrumental in assessing the in vivo efficacy of potential cognitive enhancers.[7]
The NOR test evaluates a rodent's ability to recognize a novel object in a familiar environment, a measure of recognition memory.
-
Habituation: Allow the animal to explore an open-field arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object.
-
Data Analysis: A cognitively intact animal will spend more time exploring the novel object. The discrimination index (time spent with the novel object / total exploration time) is calculated.
The MWM test assesses spatial learning and memory.
-
Training: Place the animal in a circular pool of opaque water containing a hidden escape platform. The animal learns the location of the platform over several trials.
-
Probe Trial: Remove the platform and measure the time the animal spends in the target quadrant where the platform was previously located.
-
Data Analysis: A longer time spent in the target quadrant indicates better spatial memory.
Concluding Remarks
The this compound scaffold represents a significant advancement in the design of novel CNS therapeutics. Its unique structural and physicochemical properties provide a solid foundation for the development of potent and selective modulators of key neurochemical targets. The systematic application of the in vitro and in vivo characterization workflows detailed in this guide will be instrumental in identifying and advancing promising drug candidates for a range of debilitating CNS disorders. The continued exploration of this and related scaffolds holds the potential to unlock new therapeutic avenues and improve the lives of patients worldwide.
References
-
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]
-
Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute. [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. [Link]
-
Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. [Link]
-
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. [Link]
-
Regulation of human alpha4beta2 neuronal nicotinic acetylcholine receptors by cholinergic channel ligands and second messenger pathways - PubMed. [Link]
-
The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PubMed Central. [Link]
-
Upregulation of Nicotinic Acetylcholine Receptor alph4+beta2 through a Ligand-Independent PI3Kbeta Mechanism That Is Enhanced by TNFalpha and the Jak2/p38Mapk Pathways | PLOS One. [Link]
-
Alpha-4 beta-2 nicotinic acetylcholine receptor (α4β2 nAChR) - Gosset. [Link]
-
Cognition Models and Drug Discovery - NCBI - NIH. [Link]
-
α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC - PubMed Central. [Link]
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Radioligand Binding Assay | Gifford Bioscience. [Link]
-
Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. [Link]
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The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. [Link]
-
In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC - PubMed Central. [Link]
-
(A) Radioligand competition binding assay validates hits at the H 3... - ResearchGate. [Link]
-
Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. [Link]
-
Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines - ResearchGate. [Link]
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- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom into the pyrrolidine ring, coupled with the azetidine moiety, offers a unique three-dimensional scaffold that can significantly enhance the pharmacological properties of a lead compound, such as metabolic stability and binding affinity.[1] This guide details a proposed synthetic pathway, including in-depth experimental protocols, purification strategies, and analytical characterization methods. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[2] The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's conformation, pKa, and metabolic stability. Specifically, the 3-fluoropyrrolidine scaffold has garnered significant attention as a valuable component in the design of novel therapeutics. The fluorine substituent can influence the pyrrolidine ring pucker, thereby presenting a specific vector for interaction with biological targets.[2]
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine is a chiral, fluorinated heterocyclic compound with an azetidine-pyrrolidine scaffold.[3] Its stereospecific (R)-configuration and the presence of a fluorine atom make it a highly attractive intermediate for the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS).[1][3] The rigid azetidine ring, combined with the fluoropyrrolidine moiety, can contribute to optimized binding affinity and metabolic stability, crucial aspects of modern drug design.[1][3] This dihydrochloride salt form enhances solubility and stability, making it easier to handle and store.[3]
Proposed Synthetic Strategy
A plausible and efficient synthetic route to this compound is proposed, commencing from commercially available starting materials. The strategy involves the following key transformations:
-
Stereoselective Fluorination: Introduction of the fluorine atom at the C3 position of the pyrrolidine ring with the desired (R)-stereochemistry.
-
Protecting Group Strategy: Utilization of orthogonal protecting groups for the azetidine and pyrrolidine nitrogens to ensure selective functionalization.
-
Coupling Reaction: Formation of the C-N bond between the azetidin-3-yl and the 3-fluoropyrrolidine moieties.
-
Deprotection and Salt Formation: Removal of the protecting groups and conversion to the dihydrochloride salt.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of N-Boc-(3R)-3-fluoropyrrolidine
This step involves the fluorination of a commercially available chiral alcohol. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxofluor are commonly used for this transformation.
-
Reagents and Materials:
-
N-Boc-(3R)-3-hydroxypyrrolidine
-
Diethylaminosulfur trifluoride (DAST) or Deoxofluor
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Protocol:
-
Dissolve N-Boc-(3R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-(3R)-3-fluoropyrrolidine as a colorless oil.
-
Step 2: Synthesis of (3R)-3-Fluoropyrrolidine
The Boc protecting group is removed under acidic conditions.
-
Reagents and Materials:
-
N-Boc-(3R)-3-fluoropyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask, magnetic stirrer
-
-
Protocol:
-
Dissolve N-Boc-(3R)-3-fluoropyrrolidine (1.0 eq) in DCM in a round-bottom flask.
-
Add TFA (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield (3R)-3-fluoropyrrolidine. Note: The free amine is volatile and should be used immediately in the next step.
-
Step 3: Synthesis of N-Cbz-1-((3R)-3-fluoropyrrolidin-1-yl)azetidin-3-amine
This step involves a reductive amination reaction to couple the two heterocyclic rings.
-
Reagents and Materials:
-
N-Cbz-azetidin-3-one
-
(3R)-3-Fluoropyrrolidine
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask, magnetic stirrer
-
-
Protocol:
-
To a stirred solution of N-Cbz-azetidin-3-one (1.0 eq) in DCE, add (3R)-3-fluoropyrrolidine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: methanol/DCM gradient) to obtain N-Cbz-1-((3R)-3-fluoropyrrolidin-1-yl)azetidin-3-amine.
-
Step 4: Synthesis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine
The Cbz protecting group is removed by catalytic hydrogenation.
-
Reagents and Materials:
-
N-Cbz-1-((3R)-3-fluoropyrrolidin-1-yl)azetidin-3-amine
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Round-bottom flask, magnetic stirrer
-
-
Protocol:
-
Dissolve N-Cbz-1-((3R)-3-fluoropyrrolidin-1-yl)azetidin-3-amine (1.0 eq) in methanol.
-
Carefully add palladium on carbon (10 mol %).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine.
-
Step 5: Synthesis of this compound
The final step is the formation of the dihydrochloride salt.
-
Reagents and Materials:
-
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine
-
Hydrochloric acid (4M in 1,4-dioxane or ethereal HCl)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Protocol:
-
Dissolve the crude (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine in a minimal amount of methanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in dioxane or ether (2.2 eq) with stirring.
-
A precipitate should form. Continue stirring for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.
-
Quantitative Data Summary
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Boc-(3R)-3-hydroxypyrrolidine | DAST | - | DCM | -78 to RT | 12-16 | N-Boc-(3R)-3-fluoropyrrolidine | 70-85 |
| 2 | N-Boc-(3R)-3-fluoropyrrolidine | TFA | - | DCM | 0 to RT | 2-4 | (3R)-3-Fluoropyrrolidine | >95 |
| 3 | N-Cbz-azetidin-3-one | (3R)-3-Fluoropyrrolidine | NaBH(OAc)₃ | DCE | RT | 12-16 | N-Cbz-1-((3R)-3-fluoropyrrolidin-1-yl)azetidin-3-amine | 60-75 |
| 4 | N-Cbz-1-((3R)-3-fluoropyrrolidin-1-yl)azetidin-3-amine | H₂/Pd-C | - | Methanol | RT | 4-8 | (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine | >90 |
| 5 | (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine | HCl | - | Dioxane/Ether | 0 | 0.5 | This compound | >95 |
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed by a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the azetidine and pyrrolidine rings. The proton on the carbon bearing the fluorine will appear as a complex multiplet due to coupling with both adjacent protons and the fluorine atom.
-
¹³C NMR: The carbon NMR will show signals for all seven carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, confirming the presence of the fluorine atom.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for the free base (C₇H₁₃FN₂) is m/z 145.11.
High-Performance Liquid Chromatography (HPLC)
Purity assessment should be performed by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. Detection is typically by UV at a low wavelength (e.g., 210 nm) or by a charged aerosol detector (CAD) or mass spectrometer (MS).
Caption: A typical workflow for HPLC analysis.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
MySkinRecipes. (n.d.). (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine. Retrieved January 15, 2026, from [Link]
-
MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. Retrieved January 15, 2026, from [Link]
-
NIH. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Retrieved January 15, 2026, from [Link]
-
IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved January 15, 2026, from [Link]
Sources
Experimental protocols for using (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
An Application Guide to the Experimental Use of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Introduction: A Scaffold of Potential for CNS Drug Discovery
This compound is a chiral, fluorinated heterocyclic compound poised as a versatile building block in modern medicinal chemistry. Its structure, featuring a strained azetidine ring fused with a fluorinated pyrrolidine, embodies several strategic design elements aimed at optimizing drug-like properties. The incorporation of an azetidine motif is a well-established strategy to enhance metabolic stability, aqueous solubility, and three-dimensional complexity, which can lead to improved receptor selectivity.[1][2] Furthermore, the stereospecific introduction of a fluorine atom can increase binding affinity to target proteins and block sites of metabolism, thereby improving pharmacokinetic profiles.[3][4]
Given its structural resemblance to known neuromodulatory agents, this compound is a compelling candidate for exploring targets within the central nervous system (CNS). Specifically, the azetidinyl-pyrrolidine scaffold is a privileged motif found in potent ligands for nicotinic acetylcholine receptors (nAChRs).[1][5] The α7 and α4β2 nAChR subtypes, highly expressed in the brain, are critical therapeutic targets for a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and nicotine addiction.[5][6]
This document serves as a comprehensive guide for researchers, providing foundational knowledge and detailed experimental protocols to investigate the biological activity of this compound, with a primary focus on its potential as an nAChR modulator. The protocols herein are designed to be self-validating, guiding the user from basic compound handling to robust in vitro pharmacological characterization.
Section 1: Compound Profile and Handling Protocols
Prior to any biological investigation, a thorough understanding of the compound's physicochemical properties and adherence to proper handling procedures are paramount for experimental success and laboratory safety.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅Cl₂FN₂ | [3] |
| Molecular Weight | 217.11 g/mol | [3][7] |
| CAS Number | 1403766-81-3 | [7] |
| Appearance | White to off-white solid (typical) | N/A |
| Form | Dihydrochloride salt | [7] |
| Stereochemistry | (3R)-enantiomer | [4] |
| Purity | ≥97% (typical) | [3][7] |
Storage and Stability
To ensure the integrity of the compound, proper storage is essential. The dihydrochloride salt form enhances stability compared to the free base.
-
Storage Conditions: Store at room temperature in a tightly sealed container.[3]
-
Environment: Keep in a dry, well-ventilated place, protected from moisture and light to prevent degradation.
-
Long-Term Storage: For extended periods, storage at 2-8°C under desiccated conditions is recommended.[8]
Protocol for Stock Solution Preparation
The dihydrochloride salt form is expected to confer good aqueous solubility. However, for biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent.
Objective: To prepare a high-concentration, stable stock solution for serial dilution in aqueous assay buffers.
Materials:
-
This compound
-
Anhydrous DMSO, cell culture grade
-
Sterile, high-precision microcentrifuge tubes
-
Calibrated analytical balance and pipettes
Step-by-Step Protocol:
-
Pre-Weighing: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 2.17 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. For example, adding 1.0 mL of DMSO to 2.17 mg of the compound will yield a 10 mM stock solution.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term use. A working aliquot can be stored at 4°C for short-term use (1-2 weeks).
Causality Note: Preparing a concentrated stock in a non-aqueous solvent like DMSO minimizes hydrolysis and allows for minimal solvent carryover into the final aqueous assay medium, preventing solvent-induced artifacts.
Safety and Handling Precautions
While specific toxicity data for this compound is not available, compounds containing pyrrolidine and azetidine motifs require careful handling.[9][10]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Spill Response: In case of a spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a sealed container for proper disposal.[11]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the product to enter drains.[13]
Section 2: Target Rationale and Experimental Strategy
The structural features of this compound strongly suggest its potential interaction with nAChRs. This section outlines the scientific basis for this hypothesis and presents a strategic workflow for its characterization.
The Case for nAChRs as a Primary Target
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the CNS.[5] The therapeutic modulation of these receptors is a key strategy for treating cognitive and neurological disorders.[6] The azetidine ring in our test compound can act as a bioisostere for the piperidine or pyrrolidine rings found in many nAChR ligands, including nicotine itself, while offering improved pharmacokinetic properties.[1] This, combined with the fluoropyrrolidine moiety known to enhance binding, makes nAChRs a high-priority target class for investigation.[3]
Caption: Structure of a typical heteromeric nAChR.
Strategic Workflow for Pharmacological Characterization
A tiered approach is recommended to efficiently determine the compound's activity profile. This workflow begins with primary binding assays to confirm target engagement, followed by functional assays to elucidate the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).
Caption: Tiered workflow for in vitro characterization.
Section 3: In Vitro Experimental Protocols
The following protocols provide detailed methodologies for assessing the interaction of this compound with nAChRs.
Primary Screening: Radioligand Binding Assays
Scientific Rationale: These assays quantify the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor binding site. This provides a direct measure of binding affinity (Ki), confirming target engagement and offering a primary screen for potency.[14]
Protocol 3.1.1: α4β2 nAChR Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the high-affinity α4β2 nAChR subtype.
-
Materials:
-
HEK cells stably expressing human α4β2 nAChRs (or rat brain synaptosomes).
-
Radioligand: [³H]-Cytisine (specific activity ~30-60 Ci/mmol).
-
Non-specific control: (-)-Nicotine or unlabeled cytisine.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester.
-
-
Procedure:
-
Membrane Preparation: Prepare cell membranes from α4β2-expressing HEK cells according to standard laboratory protocols. Resuspend the final membrane pellet in Assay Buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
50 µL Assay Buffer (for total binding) OR 50 µL of 100 µM Nicotine (for non-specific binding) OR 50 µL of test compound at various concentrations (10-point curve, e.g., 0.1 nM to 100 µM).
-
50 µL of [³H]-Cytisine diluted in Assay Buffer to a final concentration of ~1 nM.[15]
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]-Cytisine and Kd is its dissociation constant for α4β2 nAChRs.[15]
-
Functional Characterization: Two-Electrode Voltage Clamp (TEVC)
Scientific Rationale: TEVC assays on Xenopus oocytes expressing specific nAChR subtypes provide a robust platform to measure ion channel function directly. By recording the electrical current flowing through the channel in response to compound application, one can definitively classify the compound's functional activity.[16][17]
Protocol 3.2.1: Assessing Agonist, Antagonist, and PAM Activity at α7 nAChRs
-
Objective: To determine if the compound acts as an agonist, antagonist, or positive allosteric modulator (PAM) at the human α7 nAChR.
-
Materials:
-
Xenopus laevis oocytes injected with cRNA for human α7 nAChR.
-
Two-electrode voltage clamp setup.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Control Agonist: Acetylcholine (ACh).
-
-
Procedure:
-
Setup: Place a single oocyte in the recording chamber and perfuse with ND96. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.
-
Agonist Mode Testing:
-
Apply increasing concentrations of the test compound (e.g., 10 nM to 300 µM) for 5-10 seconds.
-
Record the peak inward current elicited at each concentration.
-
Interpretation: A concentration-dependent increase in current indicates agonist activity. Plot the data to determine EC₅₀ and relative efficacy (Emax) compared to a saturating concentration of ACh.
-
-
Antagonist Mode Testing:
-
Determine the EC₅₀ concentration of ACh for the batch of oocytes.
-
Pre-apply the test compound (at various concentrations) for 30-60 seconds.
-
Co-apply the test compound with the EC₅₀ concentration of ACh.
-
Interpretation: A concentration-dependent reduction in the ACh-evoked current indicates antagonist activity. Plot the percent inhibition to determine the IC₅₀.
-
-
PAM Mode Testing:
-
Determine a low, sub-maximal concentration of ACh (e.g., EC₁₀).
-
Pre-apply the test compound (at various concentrations) for 30-60 seconds.[18]
-
Co-apply the test compound with the EC₁₀ concentration of ACh.
-
Interpretation: A potentiation of the EC₁₀ ACh-evoked current indicates PAM activity.[19] Calculate the fold-potentiation at each concentration.
-
-
Preliminary Pharmacokinetic Profiling: Metabolic Stability
Scientific Rationale: An early assessment of metabolic stability is crucial for any potential drug candidate. The liver microsomal stability assay predicts a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its intrinsic clearance and in vivo half-life.[20][21]
Protocol 3.3.1: Human Liver Microsomal (HLM) Stability Assay
-
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) of the test compound.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs).
-
NADPH regenerating system (or NADPH).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test compound (1 µM final concentration).
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance).
-
Termination Solution: Acetonitrile with an internal standard (e.g., Tolbutamide).
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Reaction Setup: Prepare a master mix containing phosphate buffer and HLMs (0.5 mg/mL final concentration).
-
Initiation: Pre-warm the master mix and a solution of the test compound at 37°C. Start the reaction by adding the NADPH regenerating system. An identical reaction without NADPH serves as a negative control.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a 96-well plate containing ice-cold Termination Solution to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log (% of parent compound remaining) versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL) .
-
Section 4: Data Interpretation and Strategic Progression
The data generated from these protocols will form a comprehensive initial profile of the compound, enabling informed decisions on its future development.
Summary of Key Experimental Outputs
| Parameter | Assay | Interpretation |
| Ki (nM or µM) | Radioligand Binding | Measures binding affinity. A lower Ki indicates higher affinity. Potent compounds typically have Ki < 1 µM. |
| EC₅₀ (nM or µM) | Functional Assay (Agonist Mode) | Concentration for 50% of maximal response. Measures agonist potency. |
| Emax (%) | Functional Assay (Agonist Mode) | Maximal response relative to a full agonist. Distinguishes full (>80%), partial (<80%), and silent agonists. |
| IC₅₀ (nM or µM) | Functional Assay (Antagonist Mode) | Concentration for 50% inhibition of agonist response. Measures antagonist potency. |
| Fold Potentiation | Functional Assay (PAM Mode) | The factor by which the compound enhances an agonist's response. |
| t₁/₂ (min) | Microsomal Stability | Time for 50% of the compound to be metabolized. Longer t₁/₂ suggests better metabolic stability. |
| Cl_int (µL/min/mg) | Microsomal Stability | Intrinsic clearance rate. Used in models to predict in vivo hepatic clearance.[20] |
Decision-Making Flowchart
The following chart illustrates a logical path for project progression based on the in vitro results.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride [myskinrecipes.com]
- 4. 1956436-84-2((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride) | Kuujia.com [kuujia.com]
- 5. iamc.unimi.it [iamc.unimi.it]
- 6. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. labsolu.ca [labsolu.ca]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. nj.gov [nj.gov]
- 13. cpachem.com [cpachem.com]
- 14. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 15. Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 21. benchchem.com [benchchem.com]
Purification methods for (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
An Application Guide to the Purification and Quality Control of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride
Authored by: Senior Application Scientist, Chemical Development
Abstract
This compound is a key building block in contemporary pharmaceutical research, valued for its unique trifunctional scaffold incorporating a chiral fluorinated pyrrolidine and an azetidine moiety.[1] Its application in the synthesis of novel therapeutics, particularly for central nervous system disorders, necessitates exceptionally high standards of both chemical and stereochemical purity. This document provides an in-depth guide to the purification, analysis, and quality control of this intermediate, moving beyond simple procedural lists to explain the fundamental principles behind methodological choices. The protocols herein are designed to be self-validating, ensuring researchers can confidently produce material suitable for sensitive downstream applications.
Introduction: The Imperative for Purity
The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. In the case of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine, the specific (R) stereocenter at the 3-position of the pyrrolidine ring is critical. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or off-target effects. Similarly, process-related chemical impurities, such as unreacted starting materials, byproducts, or residual solvents, can interfere with subsequent synthetic steps and introduce toxicological risks.[2]
This guide addresses the multifaceted challenge of purifying the title compound, which, as a polar dihydrochloride salt, presents distinct challenges compared to a neutral free-base. We will explore robust methods for removing both chemical and stereoisomeric impurities, underpinned by rigorous analytical validation.
Compound Profile and Impurity Landscape
Understanding the potential impurities is the cornerstone of developing an effective purification strategy. These impurities typically arise from the synthetic route used to create the molecule.[3][4]
| Compound/Impurity | Structure | Origin | Rationale for Removal |
| Target Molecule | This compound | - | - |
| (S)-Enantiomer | (3S)-1-(azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride | Incomplete stereoselectivity in synthesis | Can alter or antagonize the desired biological activity. |
| Unreacted Precursors | e.g., N-Boc-(3R)-3-fluoropyrrolidine, N-Boc-3-oxoazetidine | Incomplete reaction | Can lead to complex side-reactions in subsequent steps. |
| Dehydrofluorination Product | 1-(azetidin-3-yl)-2,5-dihydro-1H-pyrrole | Elimination side-reaction | Structurally distinct impurity that may have its own pharmacology. |
| Residual Solvents | e.g., Ethanol, Isopropanol, Dichloromethane | Trapped during final isolation | Must be controlled to meet ICH guidelines for drug substance manufacturing. |
Integrated Purification and Analysis Workflow
A successful purification campaign integrates purification steps with analytical checks to guide the process and validate the outcome. The dihydrochloride salt's high polarity and salt nature dictate the most effective approaches.
Caption: Integrated workflow for purification and analysis.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Principle: This is the primary and most efficient method for purifying crystalline salts. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will fully dissolve the compound at an elevated temperature but cause it to crystallize upon cooling, leaving impurities behind in the solution (mother liquor).
Methodology:
-
Solvent Selection (Screening):
-
Place ~50 mg of the crude dihydrochloride salt into several test tubes.
-
Add a small amount (0.5 mL) of different solvent systems. Good starting points for polar salts include:
-
Ethanol/Water mixtures (e.g., 95:5, 90:10)
-
Isopropanol/Water mixtures
-
Methanol
-
Absolute Ethanol
-
-
Heat the tubes to the boiling point of the solvent. A good solvent will dissolve the solid completely.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 30 minutes.
-
Observe the quantity and quality of the crystals formed. The best system yields a high recovery of clean, crystalline solid. For many amine hydrochlorides, an alcohol like ethanol or isopropanol is a common choice for recrystallization.
-
-
Bulk Recrystallization:
-
Place the crude this compound (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent system (e.g., 95% Ethanol) dropwise while heating the mixture to a gentle reflux with stirring. Add just enough solvent to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly towards room temperature. Slow cooling is crucial for forming pure, well-defined crystals.
-
If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization begins, allow the flask to stand at room temperature for 1-2 hours.
-
Complete the crystallization by placing the flask in an ice-water bath or refrigerator (2-8°C) for at least 1 hour.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove residual mother liquor.
-
Dry the purified crystals under high vacuum at 40-50°C to a constant weight.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.[5] This method is the standard for determining the chemical purity of the final product.
Methodology:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for separation of small polar molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for amines. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient ensures elution of both polar and potentially non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength for detecting compounds without strong chromophores. |
| Injection Vol. | 5 µL | |
| Sample Prep. | 1 mg/mL in Water or Mobile Phase A |
-
Prepare the mobile phases and sample solution as described in the table.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the sample and acquire the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method).
Protocol 3: Enantiomeric Purity Determination by Chiral Derivatization HPLC
Principle: Enantiomers have identical physical properties and cannot be separated by standard achiral HPLC. This protocol converts the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical properties and can be separated on a standard C18 column.[6][7][8] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a common choice for primary and secondary amines.
Caption: Conversion of enantiomers to separable diastereomers.
Methodology:
-
Derivatization:
-
Accurately weigh ~2 mg of the purified compound into a vial.
-
Dissolve in 200 µL of water.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 80 µL of 1 M sodium bicarbonate solution.
-
Cap the vial and heat at 40°C for 1 hour.
-
Cool the vial and neutralize the reaction by adding 40 µL of 2 M HCl.
-
Dilute the mixture with 1 mL of acetonitrile/water (50:50) before injection.
-
-
HPLC Analysis:
-
Use the same HPLC system as in Protocol 2, but with a modified gradient and detection wavelength.
-
Detection: UV at 340 nm (the absorbance maximum for the DNP chromophore from Marfey's reagent).[6]
-
Gradient: A slower, shallower gradient will likely be needed to resolve the two diastereomers. This must be optimized empirically (e.g., 20% B to 60% B over 30 minutes).
-
-
Quantification:
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two diastereomers:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | Solvent is too non-polar; cooling is too rapid. | Add a more polar co-solvent (e.g., water); ensure slow cooling with gentle stirring. |
| Poor recovery from recrystallization | Compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution; reduce the initial volume of solvent used. |
| Broad or tailing peaks in HPLC | Secondary interactions with silica; wrong pH. | Ensure the mobile phase contains an ion-pairing agent like TFA or is buffered to an acidic pH (2-3) to keep the amines protonated. |
| No separation of diastereomers | HPLC gradient is too steep. | Develop a shallower gradient and/or run the separation isocratically to improve resolution. |
References
- Benchchem. A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.
- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- MySkinRecipes. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride.
- LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
- Request PDF.
- Benchchem. Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
- PMC - NIH.
- Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC.
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
Sources
- 1. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride [myskinrecipes.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
Using (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride for PET imaging tracer synthesis
An Application Guide to the Synthesis of Novel PET Tracers Using (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride
Authored by Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of This compound as a key building block for the synthesis of novel Positron Emission Tomography (PET) imaging tracers. The unique structural characteristics of this compound—specifically its chiral fluorinated pyrrolidine and reactive azetidine moieties—make it a valuable component in the design of potent and selective modulators for targets within the central nervous system (CNS).[1] This guide details the precursor's profile, a robust two-part synthesis strategy for creating a radiolabeling precursor, a complete, step-by-step [¹⁸F]-radiolabeling protocol, and rigorous quality control procedures essential for clinical translation.
Introduction: The Strategic Value of the Azetidinyl-Fluoropyrrolidine Scaffold in PET
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into physiological and pathological processes in vivo.[2][3] The development of novel PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F, t½ = 109.8 min), is critical for advancing our understanding of disease and accelerating drug development.[4][5]
The choice of chemical scaffold is paramount in designing tracers for the CNS. The precursor, (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine, offers distinct advantages. Its fluorinated, chiral structure can enhance binding affinity and metabolic stability, while the overall compact and polar nature of the scaffold is often employed in developing therapeutics that require penetration of the blood-brain barrier.[1] This application note outlines the synthesis of a novel PET tracer, designated [¹⁸F]CNS-742 , which incorporates this scaffold to target a hypothetical neuroreceptor.
Precursor Profile: this compound
Before its use in synthesis, it is critical to understand the properties and handling requirements of the starting material.
| Property | Value |
| Chemical Formula | C₇H₁₅Cl₂FN₂ |
| Molecular Weight | 217.11 g/mol |
| CAS Number | 1403763-26-7 |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Storage | Store at room temperature, desiccated. |
Handling: As a dihydrochloride salt, the compound is stable but hygroscopic. For synthetic applications, it must be converted to its free-base form to expose the nucleophilic secondary amine on the azetidine ring. This is typically achieved by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine, or aqueous NaHCO₃/K₂CO₃ followed by extraction).
Principle of Synthesis and Radiolabeling
The overall strategy involves two main stages:
-
Precursor Synthesis: The (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine building block is chemically conjugated to a larger molecular scaffold that contains a suitable leaving group for subsequent radiolabeling. For [¹⁸F]CNS-742, we will use a scaffold containing a nitro-substituted aromatic ring, a common strategy for nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride.[6][7]
-
Radiosynthesis: The synthesized precursor is then subjected to a nucleophilic substitution reaction with cyclotron-produced, no-carrier-added [¹⁸F]fluoride to yield the final PET tracer.[8]
This multi-step approach ensures that the short-lived ¹⁸F isotope is incorporated in the final step of the synthesis, maximizing radiochemical yield and molar activity.[9]
Sources
- 1. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride [myskinrecipes.com]
- 2. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of (18)F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radiolabeling with Fluorinated Azetidine Derivatives for Positron Emission Tomography (PET)
An Application Guide for Researchers and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction: The Strategic Value of [18F]Fluorinated Azetidines in Modern Drug Discovery
The confluence of positron emission tomography (PET) as a premier non-invasive imaging modality and the unique physicochemical properties of fluorine has revolutionized drug development. Fluorine-18 ([18F]) is the radionuclide of choice for PET due to its near-ideal half-life (109.8 minutes), low positron energy (β+max = 634 keV) resulting in high-resolution images, and efficient production via medical cyclotrons[1][2]. Concurrently, small, strained heterocycles have become powerful tools in medicinal chemistry. Among these, the azetidine ring, a four-membered saturated azaheterocycle, offers a compelling scaffold[3][4].
Azetidines are considered "bioisosteres" for more common motifs like piperidines or morpholines but impart distinct advantages. Their strained, three-dimensional structure can improve metabolic stability, enhance binding affinity, and favorably modulate physicochemical properties such as aqueous solubility and lipophilicity[5][6]. The strategic incorporation of an [18F]fluorine atom onto an azetidine-containing drug candidate allows researchers to visualize its in vivo journey—assessing target engagement, pharmacokinetics, and biodistribution early in the discovery pipeline. This guide provides a comprehensive overview and detailed protocols for the synthesis, radiolabeling, purification, and quality control of [18F]fluorinated azetidine derivatives.
Section 1: Precursor Design and Synthesis Strategy
The success of any radiolabeling campaign hinges on a well-designed precursor. For nucleophilic [18F]-fluorination, the most common and robust method, the precursor must contain a suitable leaving group (LG) at the desired labeling position.
Key Considerations for Precursor Design:
-
Leaving Group Choice: The leaving group must be readily displaced by the relatively weak nucleophile, [18F]fluoride, yet stable enough to allow for precursor synthesis and purification. Commonly employed leaving groups for aliphatic fluorination include sulfonates like tosylate (OTs), nosylate (ONs), and mesylate (OMs), with triflates (OTf) being highly reactive but sometimes less stable[7]. The choice often depends on the specific substrate and desired reactivity.
-
Protecting Groups: If the azetidine or other parts of the molecule contain reactive functional groups (e.g., primary/secondary amines, carboxylic acids), they must be protected with base-stable protecting groups like tert-butyloxycarbonyl (Boc) that can be removed post-labeling.
-
Stereochemistry: For chiral centers, the labeling reaction, typically an S_N2 displacement, will proceed with inversion of configuration. The precursor must be synthesized with the opposite stereochemistry to that desired in the final product[8].
A general synthetic approach involves the construction of the core azetidine molecule, often through cyclization of γ-amino alcohols or other established methods[9][10][11], followed by functionalization with the chosen leaving group at the terminal step.
Caption: General workflow for azetidine precursor synthesis.
Section 2: Protocol for Nucleophilic [18F]-Radiolabeling
This section details a standard, automated synthesis protocol for the nucleophilic [18F]-fluorination of an azetidine precursor bearing a tosylate leaving group. The procedure is designed for a typical automated synthesis module.
Reagents and Materials
-
[18F]Fluoride: Aqueous solution from cyclotron ([18O]H₂O target).
-
Anion Exchange Cartridge: e.g., QMA (Quaternary Methylammonium) carbonate form.
-
Eluent: 80:20 Acetonitrile:Water solution containing Kryptofix 2.2.2 (K₂₂₂) and Potassium Carbonate (K₂CO₃).
-
Azetidine Precursor: 1-2 mg dissolved in anhydrous DMSO or Acetonitrile.
-
Reaction Vessel: 5-10 mL glass vial.
-
Solvents: Anhydrous Acetonitrile (MeCN), Anhydrous Dimethyl Sulfoxide (DMSO), Water for Injection (WFI), Ethanol (USP grade).
Step-by-Step Radiolabeling Protocol
-
[18F]Fluoride Trapping and Elution:
-
The aqueous [18F]fluoride solution from the cyclotron is passed through a pre-conditioned QMA anion exchange cartridge. The [18F]F⁻ is trapped on the resin, while the [18O]H₂O is sent to waste or for recycling.
-
The trapped [18F]F⁻ is then eluted into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in MeCN/H₂O (0.5-1.0 mL).
-
Causality Explanation: The QMA cartridge concentrates the [18F]fluoride. K₂₂₂ is a cryptand that acts as a phase-transfer catalyst, sequestering the K⁺ cation and making the "naked" [18F]fluoride anion more nucleophilic and soluble in the organic solvent[12][13]. K₂CO₃ provides the counter-ion and maintains basic conditions.
-
-
Azeotropic Drying:
-
The solvent is evaporated from the reaction vessel under a stream of nitrogen or argon, typically with heating (95-110 °C).
-
Two to three portions of anhydrous acetonitrile (0.5 mL each) are added and evaporated to ensure the complete removal of water.
-
Causality Explanation: Water has a high affinity for the fluoride ion and will significantly reduce its nucleophilicity. Azeotropic drying is a critical step to create an anhydrous environment necessary for the substitution reaction to proceed efficiently[2][13]. Some modern methods using specific reagents like tosyl fluoride aim to bypass this step[14][15].
-
-
Nucleophilic Substitution Reaction:
-
The dried K[¹⁸F]/K₂₂₂ complex is cooled. The azetidine precursor (1-2 mg) dissolved in 0.5-1.0 mL of anhydrous DMSO or MeCN is added to the reaction vessel.
-
The vessel is sealed and heated to 100-130 °C for 10-20 minutes.
-
Causality Explanation: This is the core labeling step. The activated [18F]fluoride attacks the carbon bearing the tosylate leaving group via an S_N2 mechanism, displacing the tosylate and forming the C-¹⁸F bond[7]. Higher temperatures are required to overcome the activation energy of the reaction[12].
-
-
(Optional) Deprotection:
-
If the precursor contained an acid-labile protecting group (e.g., Boc), the reaction mixture is cooled, and an acidic solution (e.g., HCl) is added.
-
The mixture is heated briefly (e.g., 90-100 °C for 5 minutes) to remove the protecting group. The mixture is then neutralized with a base (e.g., NaOH or sodium acetate).
-
Caption: Automated workflow for [18F]-radiolabeling of an azetidine derivative.
Section 3: Purification Methodologies
Purification is essential to remove the unreacted [18F]fluoride, the precursor, and any reaction byproducts from the final drug product. The two primary methods are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
Semi-Preparative HPLC Purification
This is the gold standard for ensuring high radiochemical and chemical purity.
-
Process: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column (e.g., C18). A mobile phase (e.g., acetonitrile/water or ethanol/water with additives) separates the components. The radioactive peak corresponding to the desired product is collected.
-
Formulation: The collected fraction, often in an organic solvent, is diluted with WFI and passed through a C18 SPE cartridge (e.g., Sep-Pak) to trap the product. The HPLC solvent is washed away with WFI, and the final product is eluted with a small volume of ethanol, followed by formulation in sterile saline for injection[16][17].
-
Pros: Excellent separation, high purity.
-
Cons: Can be time-consuming, leading to decay losses; requires more complex equipment[18].
Solid-Phase Extraction (SPE) Purification
SPE offers a faster, simpler alternative to HPLC, suitable for routine productions where impurities can be effectively separated.
-
Process: The crude mixture is passed through a series of SPE cartridges. For example, an alumina cartridge might be used to trap unreacted [18F]fluoride, while a C18 cartridge traps the desired product and allows more polar impurities to pass through. The final product is then eluted from the C18 cartridge with an appropriate solvent[18].
-
Pros: Rapid, simple, reduces decay loss, easy to automate.
-
Cons: Lower resolving power than HPLC; may not be suitable for all products if impurities have similar retention properties to the product[19].
Section 4: Quality Control for Clinical Translation
Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for human use, ensuring its safety, purity, and identity.[1][20] Tests are performed on the final formulated product according to pharmacopeia guidelines (e.g., USP, Ph. Eur.).
| QC Test | Method | Typical Specification | Rationale & Insights |
| Identity & Radiochemical Purity (RCP) | Analytical Radio-HPLC, Radio-TLC[20][21] | > 95% | Confirms the radioactive signal corresponds to the correct chemical entity and quantifies radioactive impurities (e.g., free [18F]fluoride). Co-injection with a non-radioactive reference standard is required for HPLC identity confirmation. |
| Radionuclidic Identity & Purity | Gamma Ray Spectroscopy, Half-life determination[20] | Identity: Photopeak at 511 keV. Purity: > 99.5% | Ensures the radioactivity is from [18F] and not from other contaminating radionuclides. Half-life measurement confirms the decay rate is consistent with [18F] (approx. 110 min). |
| Chemical Purity | Analytical HPLC with UV detection[16] | Precursor and other impurities below defined limits. | Quantifies non-radioactive chemical impurities, including the starting precursor, which could cause pharmacological effects or compete for receptor binding. |
| Specific Activity (SA) / Molar Activity (Am) | Calculated from HPLC-UV and radioactivity measurement[22] | Varies by application; high for receptor studies (e.g., > 37 GBq/µmol) | A critical parameter for tracers targeting receptors or enzymes present in low concentrations. Low specific activity can lead to receptor saturation by the non-radioactive ("cold") compound, reducing the specific signal[12][23]. |
| pH | pH meter or calibrated pH strips | 4.5 - 7.5 | Ensures the final product is within a physiologically acceptable range to prevent pain or tissue damage upon injection. |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm (per USP <467>) | Confirms that residual solvents from the synthesis and purification are below safety limits. |
| Sterility & Bacterial Endotoxins (LAL test) | Microbial culture; Limulus Amebocyte Lysate (LAL) test[20] | Sterile; < 175 EU/V (V=max dose volume) | Ensures the product is free from microbial contamination and pyrogenic endotoxins, which can cause fever and sepsis. Sterility tests are retrospective due to incubation times. |
| Filter Integrity Test | Bubble Point Test[20] | Pass | Provides an immediate assurance of the integrity of the 0.22 µm sterilizing filter used during final formulation. |
Section 5: Stability and Data Interpretation
Stability Testing: The radiochemical purity of the final product should be monitored over its intended shelf-life (e.g., 8-10 hours post-synthesis). This is crucial as radiolysis (decomposition due to the emitted radiation) can degrade the compound[24]. The product should be stored under specified conditions, and stabilizers like ethanol or ascorbic acid may be included in the formulation to mitigate radiolytic decomposition[17].
Interpreting Results: A successful synthesis will yield a product that meets all QC specifications. Low radiochemical yield can often be traced back to insufficient drying of the [18F]fluoride, precursor instability, or suboptimal reaction conditions (time, temperature). Low specific activity may result from contamination with non-radioactive fluorine (¹⁹F) from reagents or system components.
Conclusion
The radiolabeling of azetidine derivatives with Fluorine-18 represents a powerful strategy in the development of novel PET imaging agents. By combining the advantageous properties of the azetidine scaffold with the premier imaging characteristics of [18F], researchers can gain invaluable insights into the in vivo behavior of drug candidates. The success of this endeavor relies on a logical workflow encompassing careful precursor design, robust and optimized radiolabeling chemistry, efficient purification, and stringent quality control. The protocols and insights provided in this guide serve as a foundational framework for research scientists and drug development professionals to harness this technology for advancing the frontiers of molecular imaging and medicine.
References
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Lee, S. Y., Oh, S. J., & Oh, Y. S. (2012). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Journal of the Korean Physical Society, 60(10), 1643–1650. [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals (PDF). International Atomic Energy Agency. [Link]
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Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Topics in Medicinal Chemistry, 14(7), 837–859. [Link]
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Lee, S. Y., Oh, S. J., & Oh, Y. S. (2012). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Semantic Scholar. [Link]
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Ting, R., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1–16. [Link]
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Verhoog, S., et al. (2018). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 4(11), 1446–1456. [Link]
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Wright, J. L., & Shaffer, M. H. (1986). Long-term Stability Studies Using Radiopharmaceuticals: Consequence of Using Multiply Tritiated Compounds, With an Application to Fluocinolone Acetonide. Pharmaceutical Research, 3(6), 360–363. [Link]
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Yu, H. M. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]
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Neumaier, F., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Angewandte Chemie International Edition, 60(33), 17776–17796. [Link]
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Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 77. [Link]
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Zhang, L., et al. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neuroscience, 15, 731175. [Link]
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Ferreira, T. A., et al. (2012). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Journal of Pharmaceutical Sciences, 48(2), 237–246. [Link]
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Davies, S. G., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(35), 14316–14326. [Link]
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Frontage Laboratories. (n.d.). Radiolabeled Studies. Retrieved January 19, 2026, from [Link]
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Ting, R., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1–16. [Link]
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Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved January 19, 2026, from [Link]
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Holler, S., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(1), 2. [Link]
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Krasikova, R. N., et al. (2013). HPLC analysis of the eluates obtained by purification of [18F]FMZ via fractional SPE. ResearchGate. [Link]
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Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 35–48. [Link]
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Smith, G. E., et al. (2012). Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography. PLoS ONE, 7(1), e29529. [Link]
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Gómez-Vallejo, V., et al. (2012). Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. ResearchGate. [Link]
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Al-dujaili, A. H. (2017). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
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de Groot, T. J., et al. (2016). Technical note: how to determine the FDG activity for tumour PET imaging that satisfies European guidelines. EJNMMI Physics, 3(1), 23. [Link]
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TPC. (2018). Specific activity. Turku PET Centre. [Link]
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Lu, S., et al. (2009). Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorination. The Journal of Organic Chemistry, 74(15), 5476–5481. [Link]
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Gurbych, O., et al. (2020). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]
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Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1264478. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 19, 2026, from [Link]
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Sharma, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Heterocyclic Chemistry. [Link]
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Pretze, M., & Wuest, F. (2018). Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Beilstein Journal of Organic Chemistry, 14, 2138–2156. [Link]
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Vered, Y., et al. (2018). New detection configuration for low activity levels of PET tracers during the analysis of plasma samples. ResearchGate. [Link]
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Application Note: Stereoselective Synthesis of Chiral Fluorinated Pyrrolidines
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its non-planar, saturated structure provides three-dimensional diversity crucial for molecular recognition and binding to biological targets.[1] When chirality is introduced, the resulting stereoisomers can exhibit vastly different pharmacological profiles.[1] The strategic incorporation of fluorine atoms further enhances the molecular properties by modulating lipophilicity, metabolic stability, and binding affinity through unique electronic effects.[4][5] Consequently, chiral fluorinated pyrrolidines have emerged as highly sought-after building blocks for the development of next-generation therapeutics.
This technical guide provides an in-depth overview of modern, field-proven strategies for the stereoselective synthesis of these valuable compounds. We move beyond simple procedural lists to explain the underlying principles and causality behind key experimental choices. The protocols described herein are selected to represent three pillars of modern asymmetric synthesis: organocatalysis, transition-metal catalysis, and biocatalysis.
Foundational Principles: Navigating Stereoselectivity in Pyrrolidine Synthesis
Achieving stereocontrol in the synthesis of substituted pyrrolidines requires a carefully chosen strategy. The primary approaches can be broadly categorized into the functionalization of existing chiral precursors (chiral pool synthesis), cyclization of acyclic precursors, and cycloaddition reactions.[2] The introduction of fluorine adds another layer of complexity, as its high electronegativity can influence the reactivity and transition state geometry of key bond-forming steps.
Caption: Overview of primary synthetic routes to chiral fluorinated pyrrolidines.
Synthetic Strategies and Detailed Protocols
Organocatalytic Approach: Asymmetric Michael Addition
Organocatalysis has revolutionized asymmetric synthesis by using small, chiral organic molecules to induce stereoselectivity, avoiding the need for often-toxic heavy metals.[6] For pyrrolidine synthesis, a powerful strategy involves the Michael addition of a nucleophile to an electrophile, followed by an intramolecular cyclization. Cinchona alkaloid derivatives and proline-based catalysts are highly effective for such transformations, operating through mechanisms like enamine or enolate activation.[7][8][9]
The causality behind this approach lies in the catalyst's ability to form a transient, chiral intermediate with one of the reactants. This intermediate is sterically and electronically biased to react from one face, thereby controlling the formation of new stereocenters.
Caption: Generalized workflow for an amine-catalyzed asymmetric Michael addition.
Protocol 1: Organocatalytic Synthesis of a 3-Fluoro-4-nitropyrrolidine Precursor
This protocol describes the asymmetric conjugate addition of an α-fluoroketoester to a nitroolefin, catalyzed by a cinchona alkaloid derivative.[9][10] This reaction efficiently creates two adjacent stereocenters, one of which is a fluorinated quaternary center.
Materials:
-
Cupreine-derived catalyst (e.g., (DHQD)₂PHAL)
-
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
-
β-Nitrostyrene
-
Toluene, anhydrous
-
4 Å Molecular Sieves
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the cinchona alkaloid catalyst (0.02 mmol, 10 mol%).
-
Add freshly activated 4 Å molecular sieves (100 mg).
-
Add anhydrous toluene (2.0 mL) and cool the mixture to -20 °C.
-
Add ethyl 2-fluoro-3-oxo-3-phenylpropanoate (0.22 mmol, 1.1 equiv).
-
Add β-nitrostyrene (0.20 mmol, 1.0 equiv) and stir the reaction mixture at -20 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding 1 M HCl (2 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Michael adduct. The adduct can then be subjected to reductive cyclization to form the pyrrolidine.
Data Presentation:
| Entry | Nitroolefin (Ar) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Phenyl | 95 | >20:1 | 98 |
| 2 | 4-Chlorophenyl | 92 | >20:1 | 97 |
| 3 | 2-Naphthyl | 88 | 19:1 | 96 |
Data are representative based on literature precedents.[9][10]
Transition-Metal Catalysis: Asymmetric 1,3-Dipolar Cycloaddition
Transition-metal catalysis offers a powerful and atom-economical route to complex heterocyclic structures. The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated alkene is a premier strategy for constructing highly functionalized, enantioenriched pyrrolidines in a single step.[11]
The choice of a chiral ligand (e.g., DTBM-segphos) is critical. It coordinates to the copper center, creating a chiral environment that directs the cycloaddition, leading to high levels of diastereo- and enantioselectivity. The reaction's success relies on the precise orchestration of the metal, ligand, and substrates in the transition state.
Protocol 2: Copper(I)-Catalyzed Synthesis of 3,3-Difluoropyrrolidines
This protocol details the enantioselective 1,3-dipolar cycloaddition between an imino ester (as the azomethine ylide precursor) and a gem-difluorostyrene.[11]
Materials:
-
Copper(I) tetraacetonitrile hexafluorophosphate [Cu(CH₃CN)₄PF₆]
-
(S)-DTBM-segphos (chiral ligand)
-
Potassium tert-butoxide (KOtBu)
-
Imino ester (e.g., ethyl (diphenylmethylene)glycinate)
-
1,1-gem-difluorostyrene derivative
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox or Schlenk tube, dissolve Cu(CH₃CN)₄PF₆ (0.01 mmol, 5 mol%) and (S)-DTBM-segphos (0.012 mmol, 6 mol%) in anhydrous toluene (2.0 mL).
-
Stir the resulting solution at room temperature for 1 hour to ensure pre-formation of the chiral catalyst complex.
-
Add KOtBu (0.04 mmol, 20 mol%), the imino ester (0.4 mmol, 2.0 equiv), and the 1,1-gem-difluorostyrene (0.2 mmol, 1.0 equiv) sequentially.
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Maintain stirring for 48 hours, monitoring by TLC or ¹H NMR of an aliquot.
-
After completion, cool the reaction to room temperature and remove the solvent under vacuum.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched fluorinated pyrrolidine.
-
Analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Entry | Styrene Substituent (Ar) | Yield (%) | dr (endo/exo) | ee (%) (endo) |
| 1 | Phenyl | 96 | >20:1 | 97 |
| 2 | 4-Methylphenyl | 95 | >20:1 | 96 |
| 3 | 3-Thienyl | 89 | 15:1 | 95 |
Data adapted from Xu, X. et al., Chemical Science, 2021.[11]
Biocatalysis: Engineered Enzymes for Intramolecular C–H Amination
Biocatalysis leverages the exquisite selectivity of enzymes for chemical transformations. Recent advances in directed evolution have produced engineered enzymes, such as cytochrome P411 variants, capable of catalyzing abiological reactions like intramolecular C–H amination with exceptional stereocontrol.[12][13][14] This approach offers a green and highly efficient route to chiral pyrrolidines from simple linear precursors.
The causality for the high selectivity stems from the enzyme's active site, which binds the substrate in a specific conformation, positioning a C-H bond in close proximity to the enzyme's reactive iron-nitrene intermediate. This pre-organization dictates which C-H bond is functionalized and controls the stereochemistry of the newly formed C-N bond.[12]
Caption: Experimental workflow for whole-cell biocatalytic C-H amination.
Protocol 3: Biocatalytic Synthesis of a Chiral Pyrrolidine via C-H Amination
This protocol outlines a whole-cell biocatalytic intramolecular C–H amination of an organic azide to form a chiral pyrrolidine, using an engineered cytochrome P411 variant.[13]
Materials:
-
E. coli strain expressing the engineered P411 variant (e.g., P411-PYS-5149).[12]
-
Terrific Broth (TB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.
-
Potassium phosphate buffer (pH 8.0).
-
Glucose.
-
Substrate (e.g., 5-azido-1-(4-fluorophenyl)pentan-1-one).
-
Ethyl acetate.
Procedure:
-
Enzyme Preparation:
-
Inoculate a starter culture of the engineered E. coli strain and grow overnight.
-
Use the starter culture to inoculate a larger volume of TB medium and grow at 37 °C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG and continue to culture at 25 °C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in potassium phosphate buffer to a desired optical density (e.g., OD₆₀₀ = 20).
-
-
Biocatalytic Reaction:
-
In a reaction vial, combine the resuspended cells, glucose (as a reducing equivalent source, e.g., 50 mM), and the organic azide substrate (e.g., 10 mM, dissolved in a minimal amount of DMSO).
-
Seal the vial and place it in an incubator shaker at 30 °C.
-
Allow the reaction to proceed for 24 hours.
-
-
Workup and Analysis:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously to extract the product.
-
Separate the organic layer by centrifugation. Repeat the extraction.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Data Presentation:
| Entry | Substrate (para-substituent) | Yield (%) | ee (%) |
| 1 | Fluoro | 67 | 99:1 |
| 2 | Methyl | 65 | 98:2 |
| 3 | Methoxy | 58 | 97:3 |
Data are representative of results obtained with engineered P411 variants.[12]
Characterization
The successful synthesis and stereochemical assignment of chiral fluorinated pyrrolidines require a combination of analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. Chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can be used to determine enantiomeric excess.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Chiral HPLC/SFC: Chiral stationary phases are the gold standard for determining enantiomeric excess with high accuracy.
-
X-ray Crystallography: Provides unambiguous determination of both relative and absolute stereochemistry when suitable crystals can be obtained.
Conclusion
The stereoselective synthesis of chiral fluorinated pyrrolidines is a dynamic and evolving field, driven by the persistent demand for novel, high-value molecules in drug discovery. The organocatalytic, transition-metal-catalyzed, and biocatalytic methods detailed in this guide represent robust, reliable, and state-of-the-art approaches to accessing these complex scaffolds. By understanding the fundamental principles behind each strategy, researchers can make informed decisions to select and optimize the ideal synthetic route for their specific target, accelerating the development of new chemical entities with enhanced therapeutic potential.
References
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Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry – A European Journal, 18(41), 13126–13132. [Link]
-
Combettes, L. E., et al. (2012). Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
Singh, R. P., & Umemoto, T. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. The Journal of Organic Chemistry, 76(9), 3113–3121. [Link]
-
National Institutes of Health. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]
-
Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2333–2338. [Link]
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U.S. National Library of Medicine. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
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METU Open Access. (n.d.). Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine derivatives. [Link]
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Xu, X., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 434-440. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biology, 10(9), 835. [Link]
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Semantic Scholar. (n.d.). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]
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Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)-H Amination. ACS Central Science. [Link]
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Liu, C.-Y., et al. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. The Journal of Organic Chemistry, 80(21), 10892–10903. [Link]
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National Institutes of Health. (2016). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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National Institutes of Health. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
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ACS Publications. (2023). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. [Link]
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University of Arizona Research. (n.d.). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. [Link]
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ACS Publications. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. [Link]
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Caltech Authors. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination. [Link]
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Li, H., et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. Chemical Communications, (16), 2136-2138. [Link]
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MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
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National Institutes of Health. (2018). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. [Link]
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National Institutes of Health. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
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Technical Guide: Best Practices for the Handling and Storage of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
An Application Guide for Researchers
Introduction and Scientific Context
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a fluorinated, chiral heterocyclic compound increasingly utilized as a key building block in modern drug discovery. Its distinct three-dimensional structure, featuring both azetidine and fluoropyrrolidine rings, makes it a valuable intermediate for synthesizing potent and selective therapeutic agents, particularly those targeting the central nervous system.[1] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the dihydrochloride salt form generally improves aqueous solubility and stability, facilitating its use in experimental settings.[2]
However, the physicochemical nature of this reagent—a powdered, complex dihydrochloride salt—necessitates specific handling and storage protocols to ensure its integrity, protect researcher safety, and guarantee experimental reproducibility. This guide provides a comprehensive overview of the compound's properties and detailed, field-proven protocols for its safe and effective management in a laboratory setting.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the foundation of safe and effective handling.
Key Chemical Properties
The essential identifiers and properties of this reagent are summarized below.
| Property | Value | Source |
| CAS Number | 1403763-26-7 | [1] |
| Molecular Formula | C₇H₁₅Cl₂FN₂ | [1] |
| Molecular Weight | 217.11 g/mol | [1] |
| Appearance | White to off-white powder/solid | [3][4] |
| Purity | Typically ≥97% | [1][3] |
Hazard Identification and Safety
This compound is classified as hazardous. All personnel must review the Safety Data Sheet (SDS) before work commences and handle the reagent accordingly.[5][6]
-
GHS Classification: GHS07 (Exclamation Mark)[7]
-
Signal Word: Warning [7]
-
Hazard Statements:
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]
-
Hazardous Decomposition: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[5]
Causality: The hazard profile is typical for complex amine hydrochlorides. The respiratory and skin irritation potential stems from the compound's acidic nature and its fine particulate form, which can be easily inhaled or come into contact with skin.[5][8]
Core Principle: Management of Hygroscopicity
A critical, yet often undocumented, characteristic of many hydrochloride salts is their hygroscopicity —the tendency to absorb moisture from the atmosphere.[9][10] Dihydrochloride salts, such as this reagent, are particularly susceptible.
Why this matters: Atmospheric moisture absorption can compromise the reagent in several ways:
-
Inaccurate Weighing: The measured weight will be artificially inflated by bound water, leading to the preparation of stock solutions with lower-than-intended concentrations.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of the compound over time.[11]
-
Physical State Changes: Moisture uptake can cause the fine powder to clump, forming a sticky or gummy solid that is difficult to handle and weigh accurately.[11]
Therefore, all handling and storage procedures are designed with a primary directive: to minimize exposure to atmospheric moisture.
Experimental Protocols and Workflows
Visual Workflow: From Receipt to Storage
The following diagram outlines the critical steps for safely handling the compound upon receipt and preparing it for experimental use.
Caption: Workflow for handling this compound.
Protocol: Safe Handling and Weighing of Solid Compound
This protocol is designed to mitigate exposure risks and prevent moisture contamination.
Required Equipment:
-
Chemical fume hood or glove box (preferred for low-humidity environment)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[6]
-
Analytical balance
-
Anti-static weigh boat or glassine paper
-
Spatula (Teflon-coated or stainless steel)
-
Storage desiccator with active desiccant (e.g., silica gel)
Procedure:
-
Preparation: Don all required PPE. Ensure the work area (fume hood or glove box) is clean and uncluttered.[12]
-
Equilibration: Before opening, allow the sealed container to equilibrate to the ambient temperature of the weighing environment for at least 20-30 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold powder when the container is opened, which would immediately compromise its integrity.
-
-
Weighing: Perform all weighing operations in a chemical fume hood or, for optimal moisture control, an inert atmosphere glove box.
-
Aliquotting: Quickly weigh the desired amount of powder into an appropriate vessel (e.g., an anti-static weigh boat). Minimize the time the primary container is open to the air.
-
Resealing: Tightly reseal the primary container lid. If the container has a PTFE liner, ensure it is seated correctly. For extra protection, wrap the lid junction with parafilm.
-
Storage: Immediately return the primary container to the desiccator for storage.[13]
-
Cleanup: Clean the spatula and weighing area thoroughly. Dispose of any contaminated materials (e.g., weigh boats, gloves) according to your institution's hazardous waste disposal procedures.[5]
Protocol: Preparation of Stock Solutions
Due to the compound's hygroscopicity, it is strongly recommended to prepare a concentrated stock solution of the entire vial contents upon first use, rather than repeatedly weighing small amounts of powder.
Recommended Solvents: While specific quantitative solubility data is not widely published, hydrochloride salts of similar small molecules are typically soluble in polar solvents. Start with:
-
Aqueous Buffers (e.g., PBS, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
Water
Procedure:
-
Solvent Preparation: Prepare the desired volume of high-purity solvent. If using DMSO, ensure it is anhydrous (low water content) to maximize stock solution stability.
-
Compound Addition: Following the weighing protocol (4.2), transfer the weighed solid into an appropriate sterile, conical tube or vial.
-
Dissolution: Add the solvent to the solid. Mix thoroughly by vortexing or sonicating until all solid is completely dissolved. The solution should be clear and free of particulates.
-
Final Volume: Adjust to the final desired volume with additional solvent to achieve the target concentration (e.g., 10 mM or 100 mM).
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots.
-
Causality: Aliquoting is critical for preserving the integrity of the stock solution. It prevents degradation that can occur from repeated freeze-thaw cycles and minimizes the risk of contamination during repeated access to a single large volume.
-
Storage and Stability
Proper storage is paramount for maintaining the compound's purity and ensuring the validity of long-term studies.
Storage Decision Framework
Caption: Decision diagram for proper storage of the compound.
Long-Term Storage of Solid
-
Condition: Store at room temperature (15-25°C).[1]
-
Environment: The container must be kept tightly closed and placed inside a desiccator containing an active desiccant (e.g., indicating silica gel).[13] Some suppliers recommend storage under an inert gas atmosphere (e.g., Argon or Nitrogen), which provides the ultimate protection against both moisture and oxygen.[13]
-
Location: Store in a locked, well-ventilated cabinet away from incompatible materials.[5][14]
Long-Term Storage of Solutions
-
Condition: Store aliquots at -20°C for short-to-medium term or -80°C for long-term storage.
-
Protection: Protect from light by using amber-colored vials or wrapping clear vials in aluminum foil. While specific photostability data is unavailable, this is a prudent general practice for complex organic molecules.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
References
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MySkinRecipes. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride. [Link]
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PubChem. (3R)-3-fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]
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Al-Remawi, M., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
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FDA.gov. 1-(2,6-DIFLUORO-4-((1-(3-FLUOROPROPYL)AZETIDIN-3-YL)AMINO)PHENYL). [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Shrestha, G., et al. (2023). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]
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ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]
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Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. [Link]
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Application Notes and Protocols for the Physicochemical Characterization of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Document ID: AN-SP-2026-01
Version: 1.0
Introduction: The Role of Early Physicochemical Profiling in Drug Development
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a novel heterocyclic compound featuring a chiral fluorinated pyrrolidine moiety linked to an azetidine ring.[1][2] Such scaffolds are of significant interest in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system, due to their potential to enhance binding affinity, metabolic stability, and blood-brain barrier penetration.[1] The dihydrochloride salt form is intended to improve properties such as solubility and stability.[2]
The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. Insufficient solubility can lead to poor absorption and erratic therapeutic effects, while instability can result in loss of potency and the formation of potentially toxic degradation products.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential solubility and stability assays for this compound. The protocols detailed herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
I. Understanding the Molecule: Key Structural Considerations
The chemical structure of this compound presents several features that warrant careful consideration during the development of solubility and stability assays:
-
Fluorine Substitution: The presence of a fluorine atom can significantly impact a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. While often enhancing metabolic stability, in some cases, fluorinated compounds can exhibit unexpected instability.
-
Azetidine and Pyrrolidine Rings: Both azetidine and pyrrolidine are saturated heterocyclic amines. The strained four-membered azetidine ring, in particular, can be susceptible to ring-opening reactions under certain conditions, such as acidic environments.[3]
-
Dihydrochloride Salt: As a dihydrochloride salt, the compound's solubility is expected to be pH-dependent. It is crucial to determine the pH-solubility profile and to be aware of the "common ion effect," where the solubility of a hydrochloride salt can be suppressed in the presence of chloride ions, such as in the acidic environment of the stomach.[4][5]
II. Solubility Assessment: From High-Throughput Screening to Definitive Measurement
A multi-tiered approach to solubility assessment is recommended, beginning with rapid, high-throughput kinetic solubility assays in the early discovery phase, followed by more definitive thermodynamic solubility studies for lead candidates.
A. Kinetic Solubility Assay
The kinetic solubility assay provides a rapid assessment of a compound's solubility and is particularly useful for screening large numbers of compounds. This method measures the concentration of a compound in solution after it is introduced from a concentrated DMSO stock and allowed to equilibrate for a short period.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation:
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
-
Equilibration: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours on an orbital shaker.
-
Separation of Undissolved Compound:
-
Filter the samples using a 96-well filter plate (e.g., 0.45 µm pore size).
-
Alternatively, centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) and carefully collect the supernatant.
-
-
Quantification:
-
Prepare a calibration curve by serially diluting the 10 mM DMSO stock solution in a 1:1 mixture of the aqueous buffer and acetonitrile.
-
Analyze the filtered or centrifuged samples and the calibration standards by a suitable analytical method, such as UPLC-MS/MS or HPLC-UV. A UPLC-MS/MS method is often preferred for its high sensitivity and specificity, especially for compounds lacking a strong chromophore.
-
B. Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation. This assay involves equilibrating an excess of the solid compound in the desired solvent over a longer period to ensure that a true equilibrium is reached.
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested, including:
-
Purified water
-
pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.
-
Sample Processing:
-
Allow the vials to stand to let the excess solid settle.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) of known concentration.
-
Create a calibration curve by serially diluting the stock solution.
-
Analyze the filtered samples and calibration standards by a validated UPLC-MS/MS or HPLC-UV method.
-
Data Presentation: Solubility Profile
| Solvent/Buffer | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |
| Purified Water | [Insert experimental data] | [Insert experimental data] |
| pH 1.2 Buffer | [Insert experimental data] | [Insert experimental data] |
| pH 4.5 Buffer | [Insert experimental data] | [Insert experimental data] |
| pH 6.8 Buffer | [Insert experimental data] | [Insert experimental data] |
| pH 7.4 Buffer | [Insert experimental data] | [Insert experimental data] |
| SGF (pH 1.2) | [Insert experimental data] | [Insert experimental data] |
| SIF (pH 6.8) | [Insert experimental data] | [Insert experimental data] |
III. Stability Assessment: Ensuring Robustness Under Stress
Stability testing is crucial for identifying potential degradation pathways and establishing a re-test period or shelf life for the drug substance. Forced degradation studies, as recommended by ICH guidelines, are an integral part of this process.
A. Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for any stability study. This method must be able to separate, detect, and quantify the intact drug from its degradation products without interference. A reverse-phase UPLC-MS/MS method is often suitable for this purpose.
Caption: Workflow for the development of a stability-indicating analytical method.
B. Forced Degradation Studies
Forced degradation studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions.
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples and neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration and analyze using the validated stability-indicating UPLC-MS/MS method.
-
Determine the percentage of degradation and identify any major degradation products.
-
C. Long-Term and Accelerated Stability Studies
Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish the re-test period.
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Tests: At each time point, test the samples for:
-
Appearance
-
Assay
-
Degradation products
-
Water content
-
Data Presentation: Stability Summary
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C, 24h | [Insert data] | [Insert data] |
| 0.1 M NaOH, 60°C, 24h | [Insert data] | [Insert data] |
| 3% H₂O₂, RT, 24h | [Insert data] | [Insert data] |
| 80°C, 48h (Solid) | [Insert data] | [Insert data] |
| Photostability (ICH Q1B) | [Insert data] | [Insert data] |
IV. Experimental Workflows and Logical Relationships
Overall Physicochemical Characterization Workflow
Caption: Integrated workflow for solubility and stability assessment.
V. Conclusion and Forward Look
The protocols and application notes presented in this document provide a robust framework for the comprehensive physicochemical characterization of this compound. A thorough understanding of the solubility and stability of this drug candidate is essential for its successful development. The data generated from these studies will guide formulation development, inform on appropriate storage conditions, and form a critical part of the regulatory submission package. It is imperative that these studies are conducted with scientific rigor and in accordance with established guidelines to ensure the quality, safety, and efficacy of the final drug product.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MySkinRecipes. (n.d.). (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride. Retrieved from [Link]
- Singh, R., & Kumar, R. (2014). Forced degradation studies: A critical review.
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.
-
Guerin, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623. [Link]
-
Kumar, V., & Singh, S. (2013). Salt selection in drug development. Pharmaceutical Technology, 37(1), 38-43. [Link]
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Application Note & Protocols: Strategic Derivatization of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Fluorinated Azetidinyl-Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. Saturated nitrogen-containing heterocycles are privileged structures in drug discovery, offering three-dimensional diversity that is crucial for potent and selective interactions with biological targets.[1] The compound, (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride , represents a highly valuable and strategic building block for the synthesis of new therapeutic agents, particularly those targeting the central nervous system (CNS).[2]
This scaffold uniquely combines several key features beneficial for drug design:
-
The Azetidine Moiety: This strained four-membered ring provides a rigid vector for substituents, exploring chemical space in a well-defined manner. The secondary amine of the azetidine ring serves as a prime handle for derivatization to modulate potency, selectivity, and physicochemical properties.[3][4][5]
-
The 3-Fluoropyrrolidine Moiety: The fluorine atom is a bioisostere for a hydrogen atom but imparts profound changes to a molecule's properties. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate pKa, which can improve membrane permeability and bioavailability.[6]
-
Stereochemistry: The defined (R)-stereochemistry at the 3-position of the pyrrolidine ring is critical for enantioselective interactions with chiral biological targets like enzymes and receptors.
This application note provides a detailed guide for the strategic derivatization of the azetidine nitrogen of this compound to generate a library of analogues for comprehensive Structure-Activity Relationship (SAR) studies. We will detail protocols for N-acylation, N-alkylation, and reductive amination, supported by the underlying chemical principles and practical considerations for purification and characterization.
Pre-Reaction Considerations: Handling the Dihydrochloride Salt
The starting material is supplied as a dihydrochloride salt, meaning both nitrogen atoms are protonated. To perform nucleophilic reactions on the azetidine nitrogen, it must be converted to the free base form. This is typically achieved by treating the salt with a suitable base.
Key Considerations:
-
Choice of Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. An excess of the base (at least 2.2 equivalents) is required to neutralize both hydrochloride salts and to scavenge any acid generated during the subsequent reaction.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable for these reactions to prevent unwanted side reactions with water.
-
Selective Reactivity: The pyrrolidine nitrogen is a tertiary amine and thus unreactive under the conditions described below. The azetidine nitrogen is a secondary amine and will be the site of derivatization.
Derivatization Strategies for SAR Exploration
The following diagram illustrates the primary pathways for derivatizing the azetidine nitrogen to explore chemical diversity.
Caption: Derivatization pathways for SAR studies.
Experimental Protocols
Protocol 1: N-Acylation of the Azetidine Moiety
N-acylation introduces an amide bond, which is a key functional group in many pharmaceuticals. This reaction allows for the exploration of various substituents (R-groups) to probe for interactions with the target protein.
Rationale: Acyl chlorides or activated carboxylic acids are used as electrophiles. The reaction with acyl chlorides is often rapid and high-yielding. Using a carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for the formation of amides under mild conditions, which is beneficial for complex or sensitive substrates.
Step-by-Step Protocol (using Acyl Chloride):
-
To a solution of this compound (1.0 equiv) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add DIPEA (2.5 equiv) and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of the Azetidine Moiety
Direct N-alkylation with alkyl halides introduces various alkyl or substituted alkyl groups, which can influence lipophilicity, size, and conformational flexibility of the final compound.
Rationale: This is a standard SN2 reaction where the nucleophilic azetidine nitrogen attacks the electrophilic carbon of the alkyl halide. The use of a base is crucial to maintain the nucleophilicity of the amine. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, but is less common with the sterically hindered azetidine ring.
Step-by-Step Protocol:
-
Combine this compound (1.0 equiv), the desired alkyl halide (e.g., benzyl bromide) (1.2 equiv), and potassium carbonate (3.0 equiv) in anhydrous DMF (0.1 M).
-
Stir the mixture at 60 °C for 6-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography.
Protocol 3: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for creating diverse libraries of substituted amines. This method avoids the potential for over-alkylation seen with direct alkylation.[7]
Rationale: The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is preferred as it is selective for the iminium ion over the carbonyl starting material.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv) in anhydrous dichloroethane (DCE) (0.1 M).
-
Add DIPEA (2.5 equiv) and stir for 10 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Purification and Characterization
Purification of the synthesized derivatives is critical. Flash column chromatography on silica gel is the most common method. For basic amine compounds, the mobile phase is often supplemented with a small amount of triethylamine (e.g., 0.1-1%) to prevent peak tailing. Alternatively, purification can sometimes be achieved by acidic/basic extraction.[7]
Characterization: The structure and purity of the final compounds should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure of the derivatized products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
The following workflow summarizes the overall process from derivatization to analysis.
Caption: General experimental workflow.
Data Summary Table (Example)
The results from a library synthesis can be summarized in a table to facilitate SAR analysis.
| Derivative | R-Group | Reaction Type | Yield (%) | Purity (LC-MS, %) | Biological Activity (IC₅₀, nM) |
| 1a | Benzoyl | Acylation | 85 | >98 | 150 |
| 1b | 4-Chlorobenzoyl | Acylation | 82 | >99 | 75 |
| 2a | Benzyl | Alkylation | 70 | >97 | 220 |
| 3a | Cyclohexylmethyl | Reductive Amination | 75 | >98 | 180 |
Conclusion
This compound is a versatile and valuable building block for generating libraries of novel compounds for SAR studies. The protocols outlined in this application note for N-acylation, N-alkylation, and reductive amination provide robust and reproducible methods for exploring the chemical space around the azetidine nitrogen. Careful execution of these synthetic procedures, followed by rigorous purification and characterization, will enable researchers to systematically investigate the impact of various substituents on biological activity, ultimately leading to the identification of optimized lead compounds.
References
-
MySkinRecipes. (2026). (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
ResearchGate. (2020). Approaches to functionalized pyrrolidines and azetidines through transformations of endocyclic enecarbamates. [Link]
-
Jackson, P. F., et al. (1996). Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase. Journal of Medicinal Chemistry, 39(2), 619-622. [Link]
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Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]
- Google Patents. (2020). Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)....
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Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]
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King, C. R., et al. (1995). Biological activity of 26-succinylbryostatin 1. Cancer Chemotherapy and Pharmacology, 36(5), 423-428. [Link]
-
King, R. R., et al. (2009). The thaxtomin phytotoxins: sources, synthesis, biosynthesis, biotransformation and biological activity. Natural Product Reports, 26(6), 747-761. [Link]
- Google Patents. (2020). Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)....
-
Nyström, S., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9705-9730. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride
From the desk of a Senior Application Scientist
Welcome to the technical support resource for the synthesis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated heterocyclic building block. The unique structural combination of a chiral fluoropyrrolidine and an azetidine ring makes this compound a critical intermediate for developing potent and selective therapeutic agents, particularly for central nervous system disorders.[1][2]
This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions (FAQs) that address common experimental hurdles. My goal is to provide not just solutions, but also the underlying chemical principles and mechanistic reasoning to empower you to make informed decisions in your own laboratory work.
Synthetic Overview & Key Transformations
The synthesis of this target molecule is a multi-step process that hinges on three critical transformations: stereospecific fluorination, nucleophilic substitution (N-alkylation), and final deprotection/salt formation. A common and effective synthetic strategy is outlined below. Understanding this workflow is the first step in effective troubleshooting.
Caption: A representative synthetic route to the target compound.
Part 1: Troubleshooting the Fluorination Step
The conversion of a hydroxyl group to fluorine is often the most challenging step, with success depending heavily on the choice of reagent and precise control of reaction conditions.
Q1: My yield for the conversion of N-Boc-(3S)-3-hydroxypyrrolidine to N-Boc-(3R)-3-fluoropyrrolidine is consistently low (<50%), and I see significant side products by TLC/LC-MS. What's going wrong?
This is a classic issue in deoxofluorination reactions. The low yield is typically due to a combination of incomplete reaction and competing side reactions, primarily elimination to form N-Boc-3,4-dehydropyrrolidine.
Core Directive: Temperature Control is Paramount. The mechanism involves the formation of an intermediate that can either undergo SN2 displacement by fluoride to give your desired product or undergo E2 elimination. Higher temperatures dramatically favor the elimination pathway.
Troubleshooting Protocol:
-
Re-evaluate Your Fluorinating Agent: While diethylaminosulfur trifluoride (DAST) is common, it has known thermal instability. Consider more stable alternatives.
-
Strict Temperature Management: The addition of the fluorinating agent must be performed at low temperatures (e.g., -78 °C) and the reaction should be allowed to warm very slowly to room temperature. A sudden increase in temperature is the most common cause of failure.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the disappearance of starting material. Do not let the reaction run for an extended time after the starting material is consumed, as this can promote decomposition.
-
Aqueous Workup: Quench the reaction carefully at low temperature by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts which can otherwise degrade your Boc-protected product.[3][4]
Data Summary: Comparison of Common Fluorinating Agents
| Reagent | Typical Temperature | Key Advantages | Key Disadvantages |
| DAST | -78 °C to RT | Widely used, effective | Thermally unstable, can be explosive |
| Deoxo-Fluor® | -78 °C to RT | More thermally stable than DAST | Higher cost |
| XtalFluor-E® | 0 °C to RT | Crystalline solid, easy to handle | Can require activation |
Part 2: Troubleshooting the N-Alkylation Coupling
Coupling the fluoropyrrolidine with the azetidine fragment is prone to issues of reactivity and selectivity. The secondary amine of the pyrrolidine can be a sluggish nucleophile, and the product itself can be more reactive than the starting amine.[5]
Q2: The reductive amination between N-Boc-3-oxo-azetidine and (3R)-3-fluoropyrrolidine is incomplete, and I observe byproducts. How can I improve the conversion and selectivity?
Incomplete conversion in reductive amination often points to issues with iminium ion formation or ineffective reduction. The presence of byproducts suggests potential side reactions.
Expert Insight: The fluorine atom on the pyrrolidine ring has a powerful electron-withdrawing effect, which reduces the basicity and nucleophilicity of the pyrrolidine nitrogen.[6][7] This can slow down the initial attack on the ketone, making the reaction sluggish.
Troubleshooting Workflow:
Caption: Decision tree for optimizing the reductive amination step.
Protocol Recommendations:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaBH₃CN) for this transformation. It is less toxic and sufficiently mild to not reduce the ketone before iminium ion formation.
-
pH Control: The reaction is often sluggish at neutral pH. Adding a catalytic amount of acetic acid can protonate the ketone, making it more electrophilic and accelerating the initial condensation step.
-
Solvent and Concentration: Use a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). Ensure the concentration is high enough to favor the bimolecular reaction.
-
Alternative: SN2 Alkylation: If reductive amination fails, consider an alternative route. You can use a pre-formed azetidine electrophile, such as N-Boc-3-iodoazetidine or N-Boc-3-azetidinyl tosylate, and perform a direct SN2 alkylation. This requires a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the acid byproduct without competing in the reaction.[8]
Part 3: Troubleshooting Deprotection and Salt Formation
The final steps can be deceptively tricky. Incomplete deprotection can lead to complex mixtures, while improper salt formation can result in an intractable oil instead of a crystalline solid, complicating isolation and purification.
Q3: After treating my protected intermediate with HCl, I get a sticky oil that is difficult to handle and purify. How can I obtain the crystalline dihydrochloride salt?
"Oiling out" is a common problem when forming amine hydrochloride salts, especially with molecules that have some degree of lipophilicity or conformational flexibility.[9] It indicates that the salt is forming but is more soluble in the reaction medium than its own crystal lattice energy can overcome.
Core Directive: The choice of solvent system for precipitation is critical.
Step-by-Step Protocol for Crystalline Salt Formation:
-
Ensure Complete Deprotection: First, confirm via LC-MS that both Boc groups have been removed. If you see mono-Boc species, extend the reaction time or use a stronger acidic solution. Complete removal of the Boc groups is typically achieved with a strong acid like HCl.[10]
-
Solvent Selection: The key is to use a solvent system where the free base is soluble, but the dihydrochloride salt is insoluble.
-
Primary Method: Dissolve the purified, protected intermediate in a minimal amount of a polar solvent like methanol or isopropanol. Add a stoichiometric amount (2.2 equivalents to be safe) of a solution of HCl in a non-polar, aprotic solvent like diethyl ether or dioxane.
-
Alternative (Anti-Solvent Precipitation): Dissolve the crude free base in a small volume of a solvent it is highly soluble in (e.g., DCM or Methanol). Slowly add this solution to a large volume of a vigorously stirred anti-solvent in which the salt is insoluble (e.g., MTBE, diethyl ether, or heptane).[9]
-
-
Induce Crystallization:
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single crystal to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Temperature Cycling: Cool the solution slowly to 0 °C or -20 °C to decrease solubility. Sometimes, allowing it to slowly warm back to room temperature can improve crystal growth.
-
-
Moisture Control: The final product is likely hygroscopic. All solvents must be anhydrous, and the final product should be filtered under a blanket of nitrogen or argon and dried in a vacuum oven. The formation of amine salts is a reaction with strong mineral acids.[11][12]
General FAQs
Q4: Are there any known stability issues with fluorinated pyrrolidines?
Yes, the C-F bond, while strong, can be labile under certain conditions. Specifically, the fluorine atom can be susceptible to intramolecular nucleophilic displacement or elimination, especially if there is a nearby functional group that can act as a nucleophile.[13] While the (3R)-3-fluoropyrrolidine scaffold is generally robust, you should avoid exposing it to strong bases at high temperatures for prolonged periods.
Q5: What are the key analytical signals to confirm the structure of the final product, this compound?
-
¹⁹F NMR: This is the most definitive technique. You should observe a single fluorine signal, likely a complex multiplet due to coupling with adjacent protons.
-
¹H NMR: The spectrum will be complex due to the two heterocyclic rings and the presence of two hydrochloride salts, which can lead to broad N-H signals. The proton on the carbon bearing the fluorine (CHF) will be a key diagnostic signal, appearing as a doublet of multiplets with a large geminal J-coupling value (~50-55 Hz).
-
¹³C NMR: The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF), typically in the range of 170-250 Hz, which is a clear indicator of successful fluorination.
-
Mass Spectrometry (HRMS): This will provide the exact mass of the free base cation (M+H)⁺, confirming the elemental composition.
By systematically addressing these potential challenges with a combination of sound chemical principles and methodical experimentation, the synthesis of this important building block can be rendered a reliable and reproducible process.
References
- VertexAI Search Result, 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE, n.d.
- WIPO Patentscope, new process for the preparation of (3r)-fluoropyrrolidine hydrochloride, 2025.
- Meanwell, N. A. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 2019.
- Amine and HCl - salt form
- Ossila, (R)-(−)-3-Fluoropyrrolidine hydrochloride | CAS 136725-55-8, n.d.
- Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?, n.d.
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- Google Patents, CN105384673B - The synthetic method of 3 fluoro azetidine deriv
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- N alkylation
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Common side reactions in the synthesis of fluorinated heterocycles
Welcome to the Technical Support Center for the Synthesis of Fluorinated Heterocycles. As Senior Application Scientists, we have designed this guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of these vital compounds. Our goal is to move beyond simple protocols and explain the causal factors behind experimental outcomes, empowering you to diagnose and resolve issues in your own research.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing fluorine into electron-deficient heterocycles. However, its success is highly sensitive to substrate electronics and reaction conditions.
FAQ 1.1: My SNAr fluorination with an alkali fluoride (e.g., KF, CsF) is giving low or no yield. What are the common causes and how can I fix this?
Answer:
Low yields in SNAr fluorinations are a frequent issue, often stemming from a combination of factors related to reagent solubility, leaving group ability, and substrate activation.
Causality and Troubleshooting Steps:
-
Insufficient Substrate Activation: The SNAr mechanism proceeds through a negatively charged "Meisenheimer complex."[1][2] This intermediate is only stable if the negative charge is delocalized by potent electron-withdrawing groups (EWGs), such as -NO₂, -CN, or another heteroatom, positioned ortho or para to the leaving group.[1] If your heterocycle is not sufficiently electron-deficient, the initial nucleophilic attack—the rate-determining step—is energetically unfavorable.[3]
-
Solution: Re-evaluate the electronic properties of your substrate. If possible, consider synthetic strategies that introduce an additional EWG to activate the ring for substitution.
-
-
Poor Fluoride Solubility and Nucleophilicity: Alkali metal fluorides like KF have notoriously low solubility in many common aprotic solvents. For the fluoride ion to be an effective nucleophile, it must be desolvated.
-
Solution A (Solvent Choice): Switch to a highly polar aprotic solvent like DMF, DMSO, or sulfolane, which can better solvate the cation and leave a "naked," more reactive fluoride anion.[4]
-
Solution B (Phase-Transfer Catalysis): Employ a phase-transfer catalyst such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[4] These catalysts sequester the metal cation, releasing a highly reactive, unsolvated fluoride ion into the organic phase.
-
-
Inadequate Leaving Group: While counterintuitive, for SNAr, the C-F bond is not broken in the rate-determining step.[1][3] Therefore, the reaction rate is more dependent on the electronegativity of the leaving group (which stabilizes the Meisenheimer complex) than its leaving group ability. Fluorine itself can even be a leaving group in some SNAr reactions.[1] However, if the leaving group is very poor (e.g., -OMe), the second step (aromaticity restoration) can become rate-limiting.
-
Solution: The typical order of reactivity for leaving groups in SNAr is F > NO₂ > Cl > Br > I. If you are using a bromide or iodide, consider if a chloro or nitro-substituted precursor is synthetically accessible.
-
-
Presence of Water: Trace amounts of water can hydrate the fluoride ions, drastically reducing their nucleophilicity.
-
Solution: Ensure all reagents and solvents are rigorously dried. Spray-dried KF is often more effective than anhydrous KF. Consider using an excess of the fluorinating agent to compensate for any residual moisture.
-
Troubleshooting Workflow: Low SNAr Yield
Below is a decision-making workflow to systematically troubleshoot poor outcomes in SNAr fluorination reactions.
Caption: Troubleshooting workflow for SNAr reactions.
Section 2: Challenges with Electrophilic Fluorinating Agents
Electrophilic fluorinating agents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are powerful tools for fluorinating electron-rich heterocycles or for C-H fluorination. However, their high reactivity can lead to a lack of selectivity.[5]
FAQ 2.1: My reaction with Selectfluor® is producing a mixture of mono- and di-fluorinated products. How can I improve selectivity for monofluorination?
Answer:
Over-fluorination is a common side reaction when the monofluorinated product is as reactive, or more reactive, than the starting material.[6] Controlling the stoichiometry and reaction conditions is critical.
Causality and Troubleshooting Steps:
-
Reagent Stoichiometry: The most straightforward cause is an excess of the fluorinating agent.
-
Solution: Carefully control the stoichiometry. Begin with one equivalent of the fluorinating agent and add it slowly to the reaction mixture to avoid localized high concentrations.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary activation energy for the less reactive monofluorinated product to react further.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable conversion of the starting material. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
Reagent Reactivity: Selectfluor® is a highly potent fluorinating agent.[6] For very electron-rich heterocycles, a less reactive agent might offer better control.
-
Solution: Consider switching to a less reactive N-F reagent like NFSI. While this may require slightly harsher conditions, it can provide a wider window to stop the reaction at the monofluorinated stage.
-
| Reagent | Relative Reactivity | Common Side Reactions/Incompatibilities |
| Selectfluor® | Very High | Over-fluorination, oxidation of sensitive groups (e.g., sulfides), dearomatization of phenols.[6][7] |
| NFSI | High | Can be less selective at C-H positions compared to Selectfluor®. |
| NFOBS | Moderate | Less common, but offers a milder alternative in some cases.[7] |
Table 1. Comparison of common electrophilic fluorinating agents.
Section 3: Unwanted C-F Bond Cleavage (Hydrodefluorination)
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, yet it is not invincible. Hydrodefluorination (HDF), the replacement of a C-F bond with a C-H bond, is a problematic side reaction, especially during reductive processes like catalytic hydrogenation.[8]
FAQ 3.1: During the catalytic hydrogenation of another functional group on my fluorinated pyridine, I am losing the fluorine atom. How can I prevent this?
Answer:
Hydrodefluorination during catalytic hydrogenation is a well-documented challenge.[9][10] It often occurs when using standard palladium or platinum catalysts, which can facilitate the cleavage of the C-F bond.
Causality and Troubleshooting Steps:
-
Catalyst Choice: Palladium on carbon (Pd/C) is particularly notorious for causing HDF, especially in fluorinated pyridines and other electron-deficient systems.
-
Solution A (Alternative Catalysts): Switch to a different catalyst system. Rhodium-based catalysts or Pearlman's catalyst (Pd(OH)₂/C) have shown reduced tendencies for HDF in some systems.[10]
-
Solution B (Catalyst Poisoning): In some cases, intentionally adding a mild catalyst poison can suppress HDF without completely halting the desired reduction. This requires careful optimization.
-
-
Reaction Conditions: Acidic conditions can promote HDF. The presence of a strong Brønsted acid can facilitate C-F bond cleavage.[10]
-
Solution: Perform the hydrogenation under neutral or basic conditions if the desired transformation allows. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate can sometimes suppress HDF.
-
-
Alternative Reduction Methods: If catalytic hydrogenation proves too harsh, consider alternative, non-catalytic reduction methods for the other functional group.
-
Solution: Explore chemical reducing agents (e.g., NaBH₄, LiAlH₄, DIBAL-H) if they are compatible with your substrate and the specific functional group you wish to reduce.
-
Diagram: Competing Reaction Pathways
Caption: Competition between desired reduction and hydrodefluorination.
Section 4: Ring Integrity and Rearrangement Issues
In certain cases, the introduction of fluorine can trigger unexpected rearrangements or even the complete cleavage of the heterocyclic ring. This is most common with strained ring systems.
FAQ 4.1: I am attempting a fluoride-mediated ring-opening of an aziridine to synthesize a β-fluoroamine, but I'm getting a complex mixture of products and poor regioselectivity. Why is this happening?
Answer:
The ring-opening of dissymmetric aziridines with a fluoride nucleophile is a synthetically powerful but challenging transformation.[11][12] The regioselectivity (i.e., which C-N bond is broken) is governed by a delicate balance of steric and electronic factors, and is highly dependent on the reaction conditions.[13]
Causality and Troubleshooting Steps:
-
Mechanism Ambiguity (SN1 vs. SN2): The reaction can proceed through a spectrum of mechanisms. An SN2-like mechanism favors attack at the less sterically hindered carbon. An SN1-like mechanism, proceeding through an aziridinium ion intermediate, favors attack at the carbon that can better stabilize a positive charge (e.g., a benzylic position).[13]
-
Fluoride Source: The nature of the fluorinating agent is critical. Simple alkali fluorides may not be reactive enough, while harsher reagents like HF-pyridine can lead to side reactions.
-
Solution: Use a latent source of HF, such as benzoyl fluoride in combination with a hydrogen bond donor like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can generate HF in situ in a controlled manner.[11]
-
-
Protecting Group Effects: The protecting group on the aziridine nitrogen significantly influences its reactivity and the stability of the aziridinium intermediate.
-
Solution: An electron-withdrawing protecting group (e.g., picolinamide, tosyl) can enhance the electrophilicity of the aziridine carbons and improve the outcome of the ring-opening reaction.[11]
-
Section 5: Key Experimental Protocols
Protocol 5.1: General Procedure for SNAr Fluorination using KF and a Phase-Transfer Catalyst
This protocol is a general guideline and must be optimized for specific substrates.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the chloro- or nitro-substituted heterocycle (1.0 equiv), spray-dried potassium fluoride (3.0 equiv), and the phase-transfer catalyst (e.g., 18-crown-6, 0.1 equiv).
-
Solvent Addition: Add anhydrous DMSO (or other suitable polar aprotic solvent) to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction: Heat the mixture to the desired temperature (typically 120-180 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
References
-
ResearchGate. (n.d.). Ring-opening of an aziridine fused to an oxazolidinone with fluoride. ResearchGate. [Link]
-
van der Born, D., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry, 9, 862–867. [Link]
-
Milcent, T., et al. (2017). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. ACS Catalysis, 7(9), 5693–5699. [Link]
-
Al-Qahtani, M. H., & Smith, N. B. (2000). Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. The Journal of Organic Chemistry, 65(18), 5702-5709. [Link]
-
Houghtaling, J. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 36(7). [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Lee, E., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 47(11), 3433–3443. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. [Link]
-
L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry, 75(10), 3401-3411. [Link]
-
Znova, S., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10, 532. [Link]
-
Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Royal Society of Chemistry. [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Beilstein Journal of Organic Chemistry, 9, 2866-2878. [Link]
-
Lee, E., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Harvard University. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Furuya, T., et al. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 132(32), 11212–11214. [Link]
-
Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. (2020). ChemRxiv. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). Organic Letters, 22(11), 4231–4235. [Link]
-
Ring-opening fluorination of bicyclic azaarenes. (2021). Chemical Science, 13(2), 484-489. [Link]
-
Wikipedia. (n.d.). Hydrodefluorination. Wikipedia. [Link]
-
Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. (2025). ResearchGate. [Link]
-
Site selectivities in fluorination. (2016). UCL Discovery. [Link]
-
Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. (2018). SciSpace. [Link]
-
Vitaku, E., et al. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-2247. [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
Nucleus- and side-chain fluorinated 3-substituted indoles by a suitable combination of organometallic and radical chemistry. (2025). ResearchGate. [Link]
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (2015). Organic Letters, 17(15), 3786–3789. [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. (2020). ResearchGate. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2019). Molecules, 24(18), 3298. [Link]
-
New method for introducing fluorinated components into molecules. (2024). University of Münster. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 1016-1019. [Link]
-
Electrophilic fluorination. (2025). Grokipedia. [Link]
-
Reactivities of electrophilic N–F fluorinating reagents. (2015). Chemical Communications, 51(52), 10438-10454. [Link]
-
Fluorination methods in drug discovery. (2021). Organic & Biomolecular Chemistry, 19(35), 7584-7603. [Link]
-
Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society, 143(32), 12788–12797. [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society, 143(32), 12788-12797. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2021). Molecules, 26(11), 3324. [Link]
-
Fluorine in heterocyclic chemistry. (2015). ResearchGate. [Link]
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. (2020). ACS Catalysis, 10(15), 8464–8471. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2024). Organic & Biomolecular Chemistry, 22(2), 221-255. [Link]
-
Enzymatic (hydro)defluorination examples. (2020). ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Optimizing the Synthesis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
Welcome to the technical support center for the synthesis and purification of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve both the yield and purity of your final product.
This compound is a key intermediate in the development of various therapeutic agents, particularly those targeting the central nervous system. Its unique structure, featuring a chiral fluorinated pyrrolidine and an azetidine ring, enhances binding affinity and metabolic stability in drug candidates.[1][2]
This document provides a comprehensive, question-and-answer-based troubleshooting guide, complete with detailed protocols and visual aids to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Reaction Optimization
Question 1: What is the most common synthetic route for preparing the N-Boc protected intermediate, and what are the critical parameters to control for optimal yield?
The most prevalent and efficient method for coupling the azetidine and pyrrolidine moieties is through reductive amination . This typically involves the reaction of N-Boc-3-azetidinone with (R)-3-fluoropyrrolidine in the presence of a mild reducing agent.
Core Principles: Reductive amination is a two-step, one-pot process. First, the amine and ketone form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent then reduces the iminium ion to the desired amine.[3]
Critical Parameters for Optimization:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature allows for the selective reduction of the iminium ion in the presence of the starting ketone, minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents that facilitate both the iminium ion formation and the subsequent reduction.
-
Stoichiometry: A slight excess (1.1-1.5 equivalents) of (R)-3-fluoropyrrolidine and the reducing agent is often employed to ensure complete conversion of the N-Boc-3-azetidinone.
-
Temperature: The reaction is typically performed at room temperature. Elevated temperatures are generally not necessary and may lead to side product formation.
-
pH: The addition of a small amount of acetic acid can catalyze the formation of the iminium ion, but it should be used judiciously as highly acidic conditions can lead to unwanted side reactions.
| Parameter | Recommended Condition | Rationale |
| Reactants | N-Boc-3-azetidinone, (R)-3-fluoropyrrolidine | Commercially available starting materials. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ion reduction. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Good solubility for reactants and inert. |
| Temperature | Room Temperature | Sufficient for reaction completion, minimizes side products. |
| Catalyst | Acetic Acid (optional, catalytic amount) | Promotes iminium ion formation. |
Question 2: I am observing a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I prevent it?
A common issue in reductive amination is the formation of a tertiary amine byproduct resulting from the reaction of the desired secondary amine product with another molecule of the starting ketone.
Causality: This occurs if the rate of reaction of the product amine with the ketone is competitive with the rate of reaction of the starting amine.
Troubleshooting & Prevention:
-
Controlled Addition: Add the reducing agent portion-wise to the mixture of the ketone and amine. This ensures that the iminium ion is reduced as it is formed, minimizing the concentration of the starting ketone available to react with the product.
-
Stoichiometry Control: Avoid a large excess of the starting ketone.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the accumulation of byproducts.
Question 3: The deprotection of the N-Boc group is sluggish or results in a complex mixture. What are the best practices for this step?
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step that can be prone to issues if not performed under optimal conditions.
Recommended Deprotection Methods:
-
Trifluoroacetic Acid (TFA): A solution of TFA in DCM (typically 20-50%) at room temperature is a highly effective and common method for Boc deprotection. The reaction is usually complete within 1-2 hours.[4]
-
HCl in Dioxane/Methanol: A solution of hydrogen chloride in an organic solvent is another robust method. This is particularly convenient if the final product is to be isolated as the hydrochloride salt.
-
Oxalyl Chloride in Methanol: This provides a mild alternative for deprotection, often proceeding at room temperature with high yields.[5][6]
Troubleshooting Deprotection:
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Increase the concentration of the acid or extend the reaction time. Monitor by TLC/LC-MS. |
| Formation of Side Products | Prolonged exposure to strong acid. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulty in Isolation | The free amine may be volatile or an oil. | Proceed directly to the salt formation step after removing the deprotection reagents under reduced pressure. |
Purification & Purity Improvement
Question 4: My final product has low chiral purity. How can I improve the enantiomeric excess (ee)?
Maintaining the stereochemical integrity of the (R)-3-fluoropyrrolidine moiety is paramount. Low chiral purity can arise from the quality of the starting material or racemization during the synthesis.
Strategies to Enhance Chiral Purity:
-
Starting Material Quality: Ensure the (R)-3-fluoropyrrolidine starting material has a high enantiomeric excess (≥99% ee).
-
Chiral HPLC Analysis: Develop a robust chiral HPLC method to accurately determine the enantiomeric purity of both the starting material and the final product. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of pyrrolidine derivatives.[7][8]
-
Diastereomeric Salt Resolution: If the chiral purity of the final product is unsatisfactory, diastereomeric salt resolution can be employed. This involves reacting the free amine with a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Question 5: I am struggling with the crystallization of the dihydrochloride salt. What factors should I consider to obtain a high-purity crystalline solid?
The formation of the dihydrochloride salt is the final step to obtain a stable, crystalline product. Amines readily form salts with strong acids like HCl.[9]
Crystallization Optimization:
-
Solvent System: A common approach is to dissolve the free amine in a solvent in which the hydrochloride salt is insoluble, such as isopropanol (IPA), ethanol, or a mixture of methanol and methyl tert-butyl ether (MTBE).
-
HCl Source: A solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) is then added dropwise to precipitate the salt.
-
Temperature: Cooling the mixture after the addition of HCl can improve the yield of the crystalline product.
-
Stirring: Allowing the slurry to stir for a period of time after precipitation can improve the crystal morphology and purity.
-
Washing: The crystalline product should be washed with a solvent in which it is sparingly soluble (e.g., cold IPA or diethyl ether) to remove any residual impurities.
| Parameter | Recommended Condition | Rationale |
| Solvent for Amine | Isopropanol (IPA), Ethanol, Methanol | Good solubility for the free amine. |
| Precipitating Agent | HCl in Diethyl Ether or IPA | Controlled addition to induce crystallization. |
| Temperature | 0-5 °C after HCl addition | Maximizes precipitation and yield. |
| Washing Solvent | Cold IPA or Diethyl Ether | Removes impurities without dissolving the product. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-((R)-3-fluoropyrrolidin-1-yl)azetidine-1-carboxylate
-
To a solution of N-Boc-3-azetidinone (1.0 eq) and (R)-3-fluoropyrrolidine (1.1 eq) in dichloromethane (DCM, 10 volumes), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Deprotection and Formation of this compound
-
Dissolve the crude tert-butyl 3-((R)-3-fluoropyrrolidin-1-yl)azetidine-1-carboxylate from the previous step in a minimal amount of methanol.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add isopropanol to the residue and stir to induce crystallization. If necessary, cool the mixture to 0-5 °C.
-
Filter the resulting solid, wash with cold isopropanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain this compound as a white to off-white solid.
Visual Guides
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the target compound.
Troubleshooting Logic Diagram for Low Yield
Caption: Troubleshooting guide for low yield issues.
References
- WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl) - Google Patents. (n.d.).
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
- US20070270463A1 - Novel product, method and intermediates for the preparation of azetidine derivatives - Google Patents. (n.d.).
-
Diastereoselective preparation of azetidines and pyrrolidines - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1 - Googleapis.com. (n.d.). Retrieved January 18, 2026, from [Link]
- US6207822B1 - Process for the synthesis of azetidinones - Google Patents. (n.d.).
-
Amine and HCl - salt formation reaction - YouTube. (2022, June 6). Retrieved January 18, 2026, from [Link]
-
Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
(3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). Retrieved January 18, 2026, from [Link]
-
1-(2,6-DIFLUORO-4-((1-(3-FLUOROPROPYL)AZETIDIN-3-YL)AMINO)PHENYL). (n.d.). Retrieved January 18, 2026, from [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Retrieved January 18, 2026, from [Link]
-
How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry - Reddit. (2023, March 10). Retrieved January 18, 2026, from [Link]
-
Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase - JSM Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and biological study of Azetidinone derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
-
Available Synple Chem Reagent Cartridges. (n.d.). Retrieved January 18, 2026, from [Link]
-
Single Pot Sequential Crystallization-Distillation as a New Purification Procedure - CORE. (n.d.). Retrieved January 18, 2026, from [Link]
-
Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Retrieved January 18, 2026, from [Link]
-
1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cas no 1956436-84-2 ((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride). (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? - Chemistry Stack Exchange. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reductive Amination - Wordpress. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride [myskinrecipes.com]
- 2. 1956436-84-2((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride) | Kuujia.com [kuujia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jsmcentral.org [jsmcentral.org]
- 9. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up the production of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
An essential intermediate in modern medicinal chemistry, (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is pivotal in the development of novel therapeutics, particularly those targeting central nervous system disorders.[1][2] Its unique structure, featuring a chiral center, a fluorine atom, and two heterocyclic rings, provides a valuable scaffold for creating potent and selective drug candidates. The fluorine moiety can enhance metabolic stability and binding affinity, critical attributes in drug design.[1]
However, scaling up the production of this complex molecule from the lab bench to pilot or manufacturing scale presents a unique set of challenges. Its hygroscopic nature as a dihydrochloride salt, the stereochemical integrity of the chiral center, and the intricacies of its multi-step synthesis require a robust and well-understood process.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the common pitfalls encountered during the scale-up of this compound production. It offers troubleshooting advice, frequently asked questions, and detailed protocols in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the fundamental properties of the molecule is the first step to successful handling and production. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 1403763-26-7 | [1] |
| Molecular Formula | C₇H₁₅Cl₂FN₂ | [1] |
| Molecular Weight | 217.11 g/mol | [1] |
| Form | Typically a solid; white to pale pink or brown powder/crystals. | [3] |
| Hygroscopicity | As a dihydrochloride salt, it is hygroscopic and readily absorbs moisture from the atmosphere.[4][5][6] | |
| Storage | Room temperature, in a tightly sealed container, preferably under an inert atmosphere.[1][5] |
Q2: How should this hygroscopic dihydrochloride salt be handled to ensure stability and accurate measurement?
A2: The hygroscopic nature of this compound is a critical handling challenge.[5][6] Moisture absorption can lead to the formation of a sticky solid or oil, making accurate weighing difficult and potentially causing chemical degradation.[4]
Best Practices:
-
Inert Atmosphere: Whenever possible, handle the material inside a glove box with low moisture and oxygen content.[4][6]
-
Drying: Before use, especially for preparing standard solutions, dry the salt under high vacuum for several hours. A Schlenk line can be used for this purpose.[4]
-
Weighing: Weigh the compound rapidly. If a glove box is unavailable, consider using pre-filled vials prepared in a controlled environment.[6]
-
Storage: Always store in a desiccator over a strong drying agent (e.g., P₂O₅). The container must be tightly sealed.[5]
Q3: What are the recommended analytical methods for assessing chemical and chiral purity during scale-up?
A3: Maintaining both chemical and chiral purity is paramount. Several techniques are suitable, each with its advantages.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary and most reliable technique for determining enantiomeric purity (e.g., enantiomeric excess, ee%).[7] Modern chiral columns are robust and can be used with both normal-phase and reverse-phase conditions, offering flexibility.[7]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the presence of the fluorine atom, ¹⁹F NMR is a powerful, rapid, and non-destructive tool. It can be used to quantify the purity and, with the use of chiral resolving agents, to determine enantiomeric purity without the need for chromatographic separation.[8][9][10] This method can be particularly advantageous for in-process controls during scale-up.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the desired product and identify any impurities generated during the synthesis.
-
¹H and ¹³C NMR: Essential for structural confirmation and assessing overall chemical purity by identifying signals from solvents or by-products.
| Technique | Primary Use | Advantages for Scale-Up |
| Chiral HPLC | Enantiomeric Purity | High accuracy and resolution.[7] |
| ¹⁹F NMR | Chemical & Chiral Purity | Rapid analysis, minimal sample prep.[8][10] |
| LC-MS | Impurity Profiling | High sensitivity for detecting by-products. |
Troubleshooting Guide: Synthesis and Scale-Up
Q4: My fluorination step is giving low and inconsistent yields. What are the likely causes and solutions?
A4: The introduction of the fluorine atom is often a challenging step. Low yields can typically be traced back to the choice of fluorinating agent, reaction conditions, or substrate stability.
Potential Causes:
-
Inefficient Fluorinating Agent: Common reagents like diethylaminosulfur trifluoride (DAST) can be effective but may require optimization. Other reagents might offer better performance depending on the specific precursor.
-
Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, leading to olefinic by-products.
-
Temperature Control: Fluorination reactions can be highly exothermic. Poor temperature control on a larger scale can lead to runaway reactions and decomposition.
Solutions & Experimental Logic:
-
Reagent Screening: If using a hydroxyl precursor, consider alternative fluorinating agents. While DAST is common, reagents like Deoxo-Fluor® or PyFluor offer different reactivity profiles and may be milder.
-
Optimize Conditions:
-
Temperature: Run the reaction at a lower temperature (e.g., -78 °C) and allow it to warm slowly.[11] This minimizes side reactions.
-
Solvent: Use an anhydrous, non-protic solvent like dichloromethane (DCM) or chloroform.[11]
-
Addition Rate: During scale-up, the slow, controlled addition of the fluorinating agent is critical to manage the reaction exotherm.
-
-
Precursor Purity: Ensure the precursor alcohol is pure and completely dry, as water will consume the fluorinating agent.
Troubleshooting Low Fluorination Yield
Caption: A decision tree for troubleshooting low fluorination yields.
Q5: I am observing racemization of the chiral center. How can I maintain stereochemical integrity?
A5: Loss of enantiomeric purity is a significant issue, especially when scaling up chiral syntheses.[12] It often occurs under harsh reaction conditions.
Potential Causes:
-
Harsh pH: Strong bases or acids can deprotonate the chiral center, leading to racemization.
-
Elevated Temperatures: High temperatures can provide the energy needed to overcome the inversion barrier of the chiral center, particularly if an adjacent group can stabilize a planar intermediate.
-
Prolonged Reaction Times: Even under mild conditions, extended exposure can lead to gradual racemization.
Solutions & Experimental Logic:
-
pH Control: In steps following the establishment of the chiral center, use milder bases (e.g., organic amines like triethylamine or DIPEA instead of hydroxides) or buffered conditions.
-
Temperature Management: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For scale-up, this requires a reactor with efficient heat transfer capabilities.
-
Protecting Group Strategy: Employ protecting groups that can be removed under neutral or very mild conditions to avoid exposing the chiral center to harsh reagents.
-
In-Process Chiral Analysis: Regularly monitor the enantiomeric excess (ee%) of intermediates using chiral HPLC or ¹⁹F NMR. This allows you to pinpoint the exact step where racemization occurs.[7][8]
Q6: The final product is difficult to isolate as a clean, crystalline dihydrochloride salt. It often comes out as a sticky oil. What should I do?
A6: This is a classic problem when dealing with hygroscopic salts and is often a combination of moisture, residual solvent, and impurities.[4]
Potential Causes:
-
Hygroscopicity: The primary cause is moisture absorption from the air during filtration or drying.[4][5]
-
Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice, preventing the formation of a solid.
-
Impurities: Even small amounts of impurities can act as crystal growth inhibitors.
Solutions & Experimental Logic:
-
Anhydrous Workup: Ensure all solvents used in the final steps are rigorously dried. Conduct the final salt formation and isolation under an inert atmosphere (e.g., nitrogen or argon).
-
Filtration Technique: Use a Schlenk filter or a filter cannula under an inert atmosphere to isolate the precipitated solid without exposing it to air.[4]
-
Solvent Selection for Precipitation:
-
Dissolve the freebase in a minimal amount of a suitable solvent (e.g., methanol, isopropanol).
-
Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise to precipitate the dihydrochloride salt.
-
The choice of anti-solvent is crucial. A solvent in which the salt is completely insoluble (like ether or heptane) will promote rapid precipitation and yield a fine powder.
-
-
Drying Protocol: Dry the isolated solid under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours) to remove all residual solvents and moisture.[4]
Product Isolation Workflow
Caption: Workflow for isolating a hygroscopic dihydrochloride salt.
Experimental Protocols
Protocol 1: General Method for Chiral Purity Analysis by HPLC
This protocol provides a starting point for developing a specific method. The column and mobile phase will require optimization for this particular compound.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape for basic compounds.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrumentation Setup:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to improve separation)
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Analysis: Inject the sample and a racemic standard (if available) to identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculation: Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers:
-
ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
References
- BenchChem. A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Derivatives of (3-Amino-5-fluoro-2-nitrophenyl)methanol.
- MySkinRecipes. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride.
-
Phys.org. Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). Available from: [Link]
-
Analyst. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Available from: [Link]
-
ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016). Available from: [Link]
- Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Available from: [Link]
-
analytica-world.com. Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). Available from: [Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]
-
PubMed. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. (2012). Available from: [Link]
-
HepatoChem. How do you handle hygroscopic salts?. Available from: [Link]
-
Reddit. Drying and Storing Hygroscopic Salts. (2017). Available from: [Link]
-
ResearchGate. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Available from: [Link]
-
ChemSrc. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE. Available from: [Link]
-
PubMed. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (2020). Available from: [Link]
Sources
- 1. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride [myskinrecipes.com]
- 2. 1956436-84-2((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride) | Kuujia.com [kuujia.com]
- 3. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE [fluoromart.com]
- 4. researchgate.net [researchgate.net]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. hepatochem.com [hepatochem.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. phys.org [phys.org]
- 9. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 11. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 12. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of chiral fluoropyrrolidines
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on the synthesis of chiral fluoropyrrolidines. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complexities of maintaining stereochemical integrity during your synthetic routes. Our goal is to empower you with the knowledge to overcome common challenges and achieve high enantiopurity in your target molecules.
The Critical Challenge: Preventing Racemization
The incorporation of fluorine into pyrrolidine rings can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity. However, the synthesis of these valuable building blocks is often plagued by the risk of racemization, particularly at the carbon atom bearing the fluorine substituent or adjacent stereocenters. This guide will dissect the common causes of racemization and provide actionable, field-tested strategies to preserve the desired stereochemistry of your products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of chiral fluoropyrrolidines, offering explanations and step-by-step protocols to resolve them.
Issue 1: Significant Loss of Enantiomeric Excess (ee) During Nucleophilic Fluorination
Symptoms: You start with a highly enantioenriched precursor (e.g., a hydroxy- or chloro-pyrrolidine), but the final fluorinated product shows a much lower ee value, in some cases approaching a racemic mixture.
Root Cause Analysis: This is often due to the reaction proceeding through an SN1-like mechanism or the formation of a symmetric intermediate, such as an aziridinium ion, which can be attacked by the fluoride ion from either face with equal probability. The choice of fluorinating agent, solvent, and reaction temperature are critical factors that dictate the reaction pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Protocols & Explanations:
-
Protocol 1.1: Optimizing the Fluorinating Agent
If you are using a highly ionic fluoride source (e.g., KF with a phase-transfer catalyst), the reaction may have a higher tendency to proceed through an SN1 pathway, leading to racemization.
Recommended Action: Switch to a covalent fluorinating agent that promotes a more concerted SN2 mechanism.
-
Step 1: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve your enantioenriched hydroxy-pyrrolidine precursor (1.0 equiv.) in anhydrous dichloromethane (DCM) or chloroform (CHCl3).
-
Step 2: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 3: Add diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.1-1.5 equiv.) dropwise over 15-20 minutes. The slower addition helps to control the exothermicity of the reaction.
-
Step 4: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Step 5: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.
-
Step 6: Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by flash column chromatography and determine the enantiomeric excess using chiral HPLC or SFC.
Causality: DAST and its analogues react with the alcohol to form a fluorosulfite intermediate. The subsequent intramolecular delivery of fluoride proceeds via a tight ion pair, which helps to enforce inversion of stereochemistry (SN2) and minimize racemization.
-
-
Data Comparison: Impact of Fluorinating Agent on Enantiomeric Excess
| Fluorinating Agent | Typical Solvent | Temperature (°C) | Resulting ee (%) | Mechanism |
| KF/Kryptofix [2.2.2] | Acetonitrile | 80 | 20-50 | SN1-like |
| Tetrabutylammonium fluoride (TBAF) | THF | 25 | 40-70 | Mixed SN1/SN2 |
| DAST | DCM | -78 to 25 | >95 | SN2 |
| Deoxo-Fluor® | Toluene | -78 to 25 | >98 | SN2 |
Issue 2: Epimerization at an Adjacent Stereocenter During a Ring-Closing Reaction
Symptoms: You are performing a ring-closing metathesis (RCM) or an intramolecular nucleophilic substitution to form the pyrrolidine ring, and you observe epimerization at a stereocenter adjacent to the newly formed ring.
Root Cause Analysis: This often occurs when a basic reagent or intermediate is present, which can deprotonate an acidic proton alpha to a carbonyl or other electron-withdrawing group. The resulting enolate is planar and can be re-protonated from either face, leading to a loss of stereochemical information.
Troubleshooting & Prevention:
-
Strategy 2.1: Judicious Choice of Base and Reaction Conditions
If your ring-closing step involves a base, its strength and stoichiometry are paramount.
Recommended Action: Use a non-nucleophilic, sterically hindered base in the minimum effective amount at low temperatures.
-
Example: For an intramolecular alkylation, instead of using a strong, unhindered base like sodium hydride (NaH) at room temperature, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) at -78 °C.
-
Protocol:
-
Dissolve the acyclic precursor (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Add a solution of LiHMDS (1.0 M in THF, 1.05 equiv.) dropwise.
-
Stir for 30-60 minutes at -78 °C to ensure complete deprotonation before allowing the intramolecular cyclization to occur.
-
Slowly warm the reaction to the minimum temperature required for cyclization, monitoring by TLC.
-
Quench with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Causality: Low temperatures and sterically hindered bases disfavor proton exchange and enolate equilibration, thereby preserving the stereochemical integrity of adjacent centers.
-
Frequently Asked Questions (FAQs)
Q1: I am considering an asymmetric fluorination approach. What are the key advantages and potential pitfalls?
A1: Asymmetric fluorination, where a prochiral substrate is converted directly to an enantioenriched fluorinated product, is a highly efficient strategy.
-
Advantages: It can reduce the number of synthetic steps compared to starting from a chiral precursor.
-
Potential Pitfalls:
-
Catalyst Selection: The choice of chiral catalyst (e.g., a chiral phosphoric acid, a transition metal complex with a chiral ligand) is crucial and often substrate-specific. Extensive screening may be required.
-
Fluorinating Agent: The electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) must be compatible with the catalyst and substrate.
-
Reaction Conditions: These reactions are often highly sensitive to solvent, temperature, and concentration.
-
Q2: My protecting group strategy seems to be causing racemization. Which protecting groups are "safer" for chiral pyrrolidine synthesis?
A2: Protecting groups can have a profound electronic and steric influence on the reaction.
-
Problematic Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Under certain basic or acidic conditions, the Boc group can facilitate the formation of an achiral N-acyliminium ion intermediate, leading to complete racemization.
-
-
Safer Alternatives:
-
Cbz (Carboxybenzyl): Generally more robust and less likely to promote racemization through N-acyliminium ion formation.
-
Nosyl (2-Nitrobenzenesulfonyl): A highly electron-withdrawing group that can activate the nitrogen for certain reactions while being less prone to cleavage under conditions that might cause racemization.
-
Q3: How can I reliably determine the enantiomeric excess of my fluoropyrrolidine product?
A3: Chiral chromatography is the gold standard for determining ee.
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method. You will need to screen different chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel OD-H, OJ-H, or Chiralpak AD-H, IA) and mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to achieve baseline separation of the enantiomers.
-
Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and higher-resolution separations than HPLC, using supercritical CO2 as the main mobile phase component.
-
NMR with Chiral Shift Reagents: This can be a useful alternative if chiral chromatography is unavailable. Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)3) can induce different chemical shifts for the enantiomers in the 1H or 19F NMR spectrum, allowing for integration and ee determination. However, this method can sometimes be less accurate than chromatography.
References
-
Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride, a New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
-
Clayden, J., & Moran, W. J. (2004). The N-Boc group as a source of stereochemical instability: racemisation of N-Boc-2-lithiopiperidine. Organic & Biomolecular Chemistry, 2(1), 108. [Link]
Overcoming poor reactivity of fluorinating agents in heterocyclic synthesis
Welcome to the technical support center dedicated to overcoming the challenges of fluorinating heterocyclic compounds. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science, capable of profoundly altering a molecule's physicochemical and biological properties.[1][2] However, the unique reactivity of both the fluorinating agents and the heterocyclic substrates often leads to experimental roadblocks.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in explaining the chemical principles behind the protocols, empowering you to make informed decisions to advance your research.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Issue 1: My nucleophilic fluorination with KF or CsF is sluggish or fails completely.
Question: I'm trying to perform an SNAr reaction on a chloro-substituted pyridine using spray-dried KF, but I'm seeing no conversion even at high temperatures. What's going wrong?
Answer: This is a classic and frequent challenge in nucleophilic fluorination. The poor reactivity stems from two primary factors: the high lattice energy of alkali metal fluorides and the low solubility of the salt in common aprotic solvents.[3] The fluoride anion, when locked in a crystal lattice, is not available to act as a nucleophile. Furthermore, even if some dissolves, strong solvation by polar aprotic solvents can diminish its nucleophilicity.
Causality & Troubleshooting Steps:
-
Inadequate Fluoride Activation: The "naked" fluoride anion is a potent nucleophile, but it's rarely "naked" in solution. Your primary goal is to break up the salt's crystal lattice and create a soluble, poorly-solvated fluoride source.
-
Solution A - Phase-Transfer Catalysis (PTC): This is the most common and effective solution. A phase-transfer catalyst shuttles the fluoride ion from the solid phase into the organic phase.
-
Crown Ethers: 18-crown-6 is exceptionally effective for potassium fluoride (KF) due to its perfect size match for complexing the K+ ion.[3][4][5][6] This complexation leaves the fluoride anion as a "naked," highly reactive counter-ion in the organic solvent.
-
Tetraalkylammonium Salts: Quaternary ammonium salts like tetrabutylammonium fluoride (TBAF) or tetrabutylammonium bifluoride (TBABF) are soluble organic fluoride sources. Alternatively, using a catalytic amount of a salt like tetrabutylammonium bromide (TBAB) with KF can facilitate ion exchange and bring fluoride into the solution.[7]
-
-
Solution B - Synergistic Catalysis: Recent studies show that combining crown ethers with bulky diols can synergistically accelerate fluorination by further activating the fluoride ion.[3] Similarly, organoboranes have been shown to act as effective phase-transfer catalysts for CsF.[8]
-
-
Presence of Water: Meticulous drying of your reagents and solvent is critical. Trace water will preferentially solvate the fluoride anion through strong hydrogen bonds, drastically reducing its nucleophilicity. Even worse, water can react with the fluoride ion to form hydroxide (OH⁻), especially at elevated temperatures, leading to undesired hydroxylation side products.[4]
-
Protocol: Ensure your KF or CsF is rigorously dried (spray-dried or baked under vacuum at high temperature). Use freshly distilled, anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Solvent Choice: The choice of solvent is crucial.
-
Recommended: High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane are typically used to achieve the necessary temperatures for SNAr reactions.
-
Caution: While they are necessary for temperature, these solvents can still solvate the cation, reducing the efficacy of the fluoride anion. This is why a PTC is often essential even in these solvents.
-
Workflow for Activating Alkali Metal Fluorides:
Caption: Workflow for troubleshooting nucleophilic fluorination.
Issue 2: My electrophilic fluorination on an electron-rich heterocycle gives low yield and multiple products.
Question: I am trying to fluorinate an indole derivative at the C3 position using Selectfluor®, but I'm getting a complex mixture, including some dearomatized products. How can I improve the selectivity?
Answer: This is a common problem when using powerful electrophilic fluorinating agents on electron-rich heterocycles like indoles, pyrroles, or phenols.[9] The high reactivity that makes reagents like Selectfluor® effective can also lead to over-reaction or reaction at unintended sites.
Causality & Troubleshooting Steps:
-
Reagent Reactivity is Too High: Electrophilic fluorinating agents vary significantly in their "fluorinating power." Selectfluor® (an F-TEDA-BF₄ salt) is one of the most reactive N-F reagents.[10][11] For a highly activated substrate like indole, its reactivity can be overwhelming, leading to a lack of selectivity.
-
Solution A - Switch to a Milder Reagent: The reactivity of N-F reagents is generally tuned by the electron-withdrawing nature of the groups attached to the nitrogen. A less reactive agent can provide the desired product cleanly.
-
NFSI (N-Fluorobenzenesulfonimide): Often the first choice when Selectfluor® is too harsh. It's a stable, crystalline solid that is generally more selective.[12][13]
-
N-Fluoropyridinium Salts: The reactivity of these can be tuned by changing the substituents on the pyridine ring, offering a range of fluorinating power.[11][12]
-
-
Solution B - Temperature Control: Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm up). This can temper the reactivity of the fluorinating agent and favor the desired kinetic product.
-
-
Reaction Mechanism & Side Reactions: The mechanism of electrophilic fluorination can be complex, sometimes involving a single-electron transfer (SET) pathway.[9] For electron-rich systems, this can lead to radical cations that undergo undesired subsequent reactions, including dimerization or dearomatization.
-
Solution - Solvent and Additives: The solvent can influence the reaction pathway. Less polar solvents may sometimes suppress SET pathways. In some cases, using a Lewis acid or Brønsted acid catalyst can pre-complex with the substrate, directing the fluorination to a specific site and potentially avoiding undesired pathways.
-
Reactivity Comparison of Common Electrophilic N-F Reagents
| Reagent Name | Acronym/Abbreviation | Relative Reactivity | Key Characteristics |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Very High | Bench-stable, crystalline, but can be unselective with activated substrates.[10] |
| N-Fluorobenzenesulfonimide | NFSI | High to Medium | Stable, crystalline solid; often a good alternative to Selectfluor® for higher selectivity.[12] |
| N-Fluoropyridinium Triflates | NFPy | Tunable | Reactivity can be modified by substituents on the pyridine ring.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns with fluorinating agents, and how can they be mitigated?
A1: Safety is paramount in fluorine chemistry. Reagents vary from benign solids to highly toxic and explosive gases.
-
Elemental Fluorine (F₂): Extremely toxic, corrosive, and a powerful oxidizer. Its use is restricted to specialized laboratories with appropriate equipment (e.g., passivated metal or Teflon-lined reactors). For most researchers, it should be avoided.[10][14]
-
Deoxofluorinating Agents (e.g., DAST, Deoxo-Fluor®): These reagents are effective for converting alcohols and carbonyls to fluorides but can be thermally unstable. DAST, for example, can disproportionate explosively if heated above 90 °C.[15]
-
Mitigation: Always use these reagents behind a blast shield, avoid heating in sealed containers, and never scale up without consulting safety literature. Flow chemistry is an excellent modern technique for handling these hazardous reagents, as only small amounts are generated and consumed in situ, minimizing the risk of thermal runaway.
-
-
Electrophilic N-F Reagents (Selectfluor®, NFSI): These are generally considered bench-stable, crystalline solids and are far safer to handle.[10] However, they are still strong oxidizing agents and should be handled with standard personal protective equipment (gloves, safety glasses).
Q2: My reaction involves a sensitive, multifunctional late-stage intermediate. Which fluorination strategy is generally preferred?
A2: For late-stage fluorination (LSF) on complex, drug-like molecules, electrophilic fluorination is often preferred.[2][16]
-
Reasoning: Nucleophilic methods, especially SNAr, often require harsh conditions (high temperatures, strong bases) that are incompatible with sensitive functional groups.[16] Electrophilic methods, particularly with modern reagents like NFSI or under palladium catalysis, can proceed under much milder conditions, preserving the integrity of the molecule.[13] Palladium-catalyzed C-H fluorination, for example, offers high regioselectivity dictated by a directing group, which is invaluable for complex scaffolds.[13]
Q3: When should I consider a deoxofluorination strategy?
A3: Deoxofluorination is the method of choice for converting hydroxyl (-OH) or carbonyl (C=O) groups to C-F or CF₂ groups, respectively. It is particularly useful for synthesizing gem-difluoro or trifluoromethyl groups on heterocyclic rings.
-
Example Application: Converting a heteroaromatic carboxylic acid into a trifluoromethyl group using reagents like SF₄ or its safer alternatives. This is a powerful transformation for modulating electronic properties and metabolic stability.
-
Key Challenge: These reactions often require harsh reagents (like SF₄) and conditions.[17] Always consider safety and the functional group tolerance of your substrate.
Q4: Can flow chemistry really make a difference in my fluorination experiments?
A4: Yes, significantly. Flow chemistry offers solutions to several long-standing problems in fluorination:[18]
-
Safety: As mentioned for DAST, generating and using hazardous reagents on-demand in a small, contained reactor volume dramatically improves safety.[15]
-
Control: The superior heat and mass transfer in microreactors allows for precise temperature control, which can suppress side reactions and improve selectivity.
-
Gas Handling: Reactions involving gaseous reagents (like F₂ or fluoroform) are much easier and safer to handle in a flow setup, ensuring efficient gas-liquid mixing.[18]
-
Scalability: Once a reaction is optimized in flow, scaling up production is often a matter of running the reactor for a longer time ("scaling out") rather than using larger, potentially more hazardous batch reactors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
Technical Support Center: Analytical Methods for Impurity Profiling of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride
Welcome to the technical support guide for the analytical characterization of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride . This document is designed for researchers, analytical scientists, and drug development professionals who are working with this critical pharmaceutical building block. The purity of this intermediate is paramount, as impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
This guide provides in-depth, field-proven insights into the methodologies required for robust impurity detection, identification, and quantification. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a thorough understanding of the analytical strategies involved.
The Regulatory Imperative: Why Impurity Profiling Matters
The control of impurities is a critical issue for global regulatory authorities.[1] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a framework to manage impurities in new drug substances.[2] Adherence to these guidelines is not merely a compliance exercise; it is fundamental to ensuring patient safety.[3]
The primary guideline for new drug substances is ICH Q3A(R2) .[4][5] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product. Understanding these thresholds is essential for designing a compliant analytical program.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Purpose |
| Reporting Threshold | 0.05% | 0.03% | The level above which an impurity must be reported in a regulatory submission.[2] |
| Identification Threshold | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% | The level above which the structure of an impurity must be confirmed.[5] |
| Qualification Threshold | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% | The level above which an impurity's biological safety must be established.[5] |
| TDI: Total Daily Intake. Data compiled from ICH Q3A(R2) guidelines.[4][5] |
Anticipating the Unknown: Potential Impurities
A robust analytical strategy begins with a scientific appraisal of the potential impurities that may arise during the synthesis, purification, and storage of this compound.[5] These can be broadly categorized as follows:
-
Process-Related Impurities: These originate from the manufacturing process and include starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[3][6] For instance, a common impurity in fluorinated compounds can be the "desfluoro" analogue, where the fluorine atom is absent.[7]
-
Degradation Products: These form during storage or handling due to exposure to light, heat, humidity, or interaction with excipients.[6][8]
-
Enantiomeric Impurities: Given the chiral nature of the target molecule, the presence of the unwanted (S)-enantiomer is a critical purity attribute that must be controlled.
-
Residual Solvents: Volatile organic compounds used during synthesis or purification.[6]
Core Analytical Techniques: A Troubleshooting Guide
No single analytical technique is sufficient for comprehensive impurity profiling. A combination of chromatographic and spectroscopic methods is required.[1][9]
3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of impurity analysis for non-volatile organic compounds. A well-developed, stability-indicating HPLC method can separate the main compound from its potential impurities and degradation products.[10]
Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling
-
System Preparation: Use a validated HPLC system equipped with a UV/PDA detector.
-
Column: Agilent Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (or a wavelength determined by UV scan of the parent compound).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 25.0 70 30.0 95 35.0 95 35.1 5 | 40.0 | 5 |
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
HPLC Troubleshooting FAQs
-
Q1: Why are my peaks tailing?
-
A1: Peak tailing for amine-containing compounds like this is often due to secondary interactions with residual silanols on the silica-based column. Solutions:
-
Ensure the mobile phase pH is low (e.g., using TFA or formic acid) to keep the amine protonated.
-
Try a column with advanced end-capping or a different stationary phase (e.g., phenyl-hexyl).
-
Lower the sample concentration to avoid overloading the column.
-
-
-
Q2: My retention times are shifting between injections. What's wrong?
-
A2: Retention time instability usually points to issues with the mobile phase or column equilibration. Solutions:
-
Ensure the mobile phase is well-mixed and degassed.
-
Check for leaks in the pump or lines.
-
Increase the column equilibration time at the initial gradient conditions between runs. A stable baseline is a good indicator of equilibration.
-
-
-
Q3: I have two peaks that are not fully separated (co-eluting). How can I improve the resolution?
-
A3: Improving resolution requires changing the selectivity of the method. Solutions:
-
Modify the Gradient: Make the gradient shallower (i.e., increase the run time) around the elution time of the critical pair.
-
Change Mobile Phase B: Substitute acetonitrile with methanol (or a mix). This dramatically alters selectivity.
-
Change Column: Switch to a different stationary phase (e.g., from C18 to a Phenyl or Cyano phase) to introduce different separation mechanisms.
-
-
3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents.[11] Due to the polar nature and low volatility of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine, direct analysis is challenging. Derivatization is often required to make it amenable to GC analysis.[12]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
To ~1 mg of the sample in a vial, add 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or an acylating agent like trifluoroacetic anhydride.[12]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
GC-MS Troubleshooting FAQs
-
Q1: I don't see a peak for my derivatized compound.
-
A1: This typically indicates a problem with the derivatization reaction or injection. Solutions:
-
Incomplete Reaction: Ensure the sample is completely dry before adding the derivatizing agent, as moisture can quench the reaction. Increase the reaction time or temperature if necessary.
-
Analyte Degradation: The inlet temperature might be too high, causing the derivatized analyte to break down. Try lowering the inlet temperature in 20 °C increments.
-
Active Sites: The GC liner or column may have active sites. Use a deactivated liner and condition the column properly.
-
-
-
Q2: My chromatogram is full of peaks from the derivatizing agent.
-
A2: This is common. The derivatizing agent and its by-products are often present in large excess. Solutions:
-
Identify the reagent peaks by running a blank (reagent only).
-
Focus the data analysis on the retention time window where your analyte is expected to elute.
-
If reagent peaks interfere with analytes of interest, explore a different derivatization chemistry or perform a sample cleanup (e.g., solid-phase extraction) after derivatization.
-
-
3.3 NMR Spectroscopy for Structure Elucidation
When an impurity is detected above the identification threshold, its structure must be determined. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[13][14] For this specific molecule, ¹⁹F NMR is also exceptionally useful for detecting and quantifying fluorine-containing impurities.[15]
Experimental Workflow: Structure Elucidation of an Unknown Impurity
-
Isolation: The first step is to isolate a sufficient quantity of the impurity, typically using preparative HPLC.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the molecular formula.[16]
-
1D NMR (¹H, ¹³C, ¹⁹F): Acquire standard 1D spectra to get an initial overview of the proton, carbon, and fluorine environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.[17]
-
-
Structure Assembly: Use the combined information from all spectra to propose a structure.
NMR Troubleshooting FAQs
-
Q1: My ¹H NMR peaks are broad and poorly resolved.
-
A1: Broad peaks can be caused by several factors. Solutions:
-
Poor Shimming: The magnetic field is not homogeneous. Re-shim the instrument.
-
Insoluble Material: The sample is not fully dissolved. Filter the sample through a pipette with a small cotton plug before transferring it to the NMR tube.[17]
-
Paramagnetic Impurities: Trace metals can cause significant line broadening. If suspected, treat the sample with a chelating agent.
-
Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Try acquiring the spectrum at a different temperature (either higher or lower) to see if the peaks sharpen.
-
-
-
Q2: How can ¹⁹F NMR help me assess purity?
-
A2: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for impurity profiling of fluorinated compounds. Each unique fluorine environment will give a distinct signal. You can integrate the signal of an impurity relative to the main compound's fluorine signal to determine its molar percentage. Using an internal standard with a known concentration and fluorine count allows for absolute quantification.[15]
-
Summary of Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Quantification of known and unknown non-volatile impurities. | Robust, reproducible, excellent for quantification. | Limited identification capability on its own. |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents) and volatile derivatives. | High sensitivity and selectivity for volatile compounds; provides mass for identification. | Requires analyte to be volatile or derivable; potential for thermal degradation. |
| LC-MS | Identification and quantification of non-volatile impurities. | Combines HPLC separation with MS identification; excellent for unknowns.[16] | Signal response can be non-linear; ion suppression effects can complicate quantification. |
| NMR | Unambiguous structure elucidation of unknown impurities; quantitative analysis (qNMR). | Provides definitive structural information; ¹⁹F NMR is specific for this compound. | Requires higher concentration of analyte (often needs isolation); complex instrumentation. |
By employing a multi-faceted analytical approach grounded in regulatory principles, researchers can ensure the quality and purity of this compound, paving the way for the development of safe and effective pharmaceuticals.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
PubMed. (2023, March 17). Development and validation of stability indicating impurity profiling method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal spray product by using HPLC with UV/PDA detector. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
PubMed. (n.d.). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. Retrieved from [Link]
-
ResearchGate. (2017, May 12). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
Agilent. (2024, August 1). Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
GSRS. (n.d.). 1-(2,6-DIFLUORO-4-((1-(3-FLUOROPROPYL)AZETIDIN-3-YL)AMINO)PHENYL). Retrieved from [Link]
-
PubMed. (2024, January 24). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chiral Separation of Fluorinated Pyrrolidine Enantiomers
Welcome to the technical support center dedicated to the intricate science of separating fluorinated pyrrolidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. The introduction of fluorine can significantly alter a molecule's physicochemical properties, impacting everything from its biological activity to its chromatographic behavior.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring robust and reproducible chiral separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the chiral separation of fluorinated pyrrolidine enantiomers.
Q1: Why is the chiral separation of fluorinated pyrrolidines often more challenging than their non-fluorinated analogs?
A1: The presence of fluorine introduces several factors that can complicate chiral separation. Fluorine is highly electronegative and can alter the pKa of the pyrrolidine nitrogen, affecting its interaction with the chiral stationary phase (CSP).[1] Furthermore, intramolecular hydrogen bonding involving the fluorine atom can lead to conformational rigidity, which may either hinder or, in some cases, facilitate chiral recognition, depending on the CSP. The unique electronic properties of the C-F bond also influence dipole moments and overall polarity, requiring careful optimization of the mobile phase to achieve adequate separation.[1]
Q2: When should I choose between direct and indirect chiral separation methods?
A2: The choice between direct separation on a chiral stationary phase (CSP) and indirect separation via derivatization depends on several factors:
-
Direct Methods (e.g., Chiral HPLC, SFC): These are generally preferred for their speed and simplicity, as they do not require additional reaction steps. They are ideal for high-throughput screening and preparative separations. However, finding a suitable CSP that provides adequate resolution can be a trial-and-error process.
-
Indirect Methods (Derivatization): This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[2][3] This is a valuable strategy when a suitable CSP cannot be found or when enhanced detection sensitivity is required. Derivatization can introduce a chromophore or fluorophore, improving detection limits.[3] However, this method is more time-consuming and requires a CDA that is enantiomerically pure and reacts completely without causing racemization.[4]
Q3: What are the most effective chiral stationary phases (CSPs) for fluorinated pyrrolidines?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose carbamates, are often the first choice for screening chiral separations of fluorinated compounds.[5] Specifically, chlorinated and fluorinated polysaccharide-based CSPs have shown promise in providing alternative mechanisms for chiral recognition when traditional phases fail.[5][6] For fluorinated amino acid derivatives like fluorinated pyrrolidine carboxylic acids, zwitterionic CSPs based on Cinchona alkaloids can be highly effective.[7]
Q4: What is the role of ¹⁹F NMR in analyzing fluorinated pyrrolidine enantiomers?
A4: ¹⁹F NMR is a powerful tool for determining the enantiomeric excess (ee) of fluorinated compounds.[2][8][9] The fluorine nucleus provides a sensitive and specific probe. The use of chiral solvating agents or chiral derivatizing agents can induce different chemical shifts for the fluorine atoms in each enantiomer, allowing for direct quantification of the enantiomeric ratio by integrating the respective ¹⁹F NMR signals.[2][10][11][12] This method can be very rapid and does not require physical separation of the enantiomers.[10][11][12]
Q5: Can Supercritical Fluid Chromatography (SFC) be advantageous for separating fluorinated pyrrolidines?
A5: Yes, SFC offers several benefits for the chiral separation of fluorinated pyrrolidines. It is a "greener" technique that uses compressed carbon dioxide as the primary mobile phase, reducing organic solvent consumption.[5][13] SFC often provides faster analysis times and higher efficiency compared to HPLC.[5][14] The low viscosity and high diffusivity of supercritical fluids can lead to improved resolution and shorter column equilibration times.[5]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the chiral separation of fluorinated pyrrolidine enantiomers.
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Silanol Interactions: Free silanol groups on silica-based CSPs can interact with the basic pyrrolidine nitrogen, causing peak tailing.[15] | Add a basic modifier: Incorporate a small amount (0.1-0.5%) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) into the mobile phase to mask the silanol groups.[15] |
| Inappropriate Mobile Phase pH: The ionization state of the pyrrolidine affects its interaction with the CSP. | Adjust pH: Ensure the mobile phase pH is suitable to maintain a consistent ionization state for the analyte.[7] | |
| Sample Overload: Injecting too much sample can lead to peak distortion. | Reduce sample concentration: Dilute the sample and reinject. | |
| Poor or No Resolution | Incompatible CSP: The chosen chiral stationary phase may not be suitable for the analyte. | Screen different CSPs: Test a range of CSPs with different chiral selectors (e.g., polysaccharide-based, zwitterionic). |
| Suboptimal Mobile Phase: The mobile phase composition may not be conducive to chiral recognition. | Optimize mobile phase: Systematically vary the type and percentage of organic modifier (e.g., isopropanol, ethanol) and additive. | |
| Low Temperature: Chiral separations are often temperature-sensitive. | Control temperature: Use a column oven to evaluate the effect of different temperatures on the separation. | |
| Irreproducible Retention Times | Column Equilibration: Insufficient equilibration time between injections, especially with gradient elution. | Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase before each injection. |
| Temperature Fluctuations: Unstable column temperature. | Use a column thermostat: Maintain a constant and controlled temperature.[7] | |
| Mobile Phase Instability: Evaporation of volatile components or degradation of additives. | Prepare fresh mobile phase: Use freshly prepared mobile phase and keep the solvent reservoirs capped. |
Supercritical Fluid Chromatography (SFC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | Inadequate Modifier: The co-solvent may not be effectively masking active sites on the stationary phase. | Additives: Introduce a small amount of an additive (e.g., DEA, TFA) to the modifier to improve peak shape.[16] |
| Low Resolution | Suboptimal Modifier: The choice of alcohol co-solvent (e.g., methanol, ethanol, isopropanol) significantly impacts selectivity. | Screen Modifiers: Evaluate different alcohol modifiers to find the one that provides the best resolution.[16] |
| Incorrect Backpressure: Backpressure affects the density and solvating power of the supercritical fluid. | Optimize Backpressure: Systematically vary the backpressure (typically between 100 and 200 bar) to fine-tune the separation.[17] | |
| Analyte Precipitation | Low Solubility in CO₂: The analyte may not be sufficiently soluble in the mobile phase. | Increase Modifier Percentage: Gradually increase the percentage of the organic co-solvent. |
Gas Chromatography (GC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Elution or Broad Peaks | Low Volatility: The fluorinated pyrrolidine may not be volatile enough for GC analysis. | Derivatization: Convert the pyrrolidine to a more volatile derivative, such as a trifluoroacetyl (TFA) derivative.[2][18] |
| Poor Resolution | Inappropriate Column Temperature: Enantioselectivity in GC is often highly temperature-dependent. | Optimize Temperature Program: A slower temperature ramp or isothermal conditions at a lower temperature can improve resolution.[18] |
| Unsuitable Chiral Stationary Phase: The column may not be appropriate for the analyte. | Select a suitable chiral column: Cyclodextrin-based chiral GC columns are commonly used for the separation of amine enantiomers.[19] |
Section 3: Experimental Protocols & Workflows
Chiral HPLC Method Development Workflow
This workflow outlines a systematic approach to developing a chiral HPLC method for fluorinated pyrrolidine enantiomers.
Caption: A systematic workflow for chiral HPLC method development.
Indirect Chiral Separation via Derivatization
This protocol describes a general procedure for the indirect chiral separation of a fluorinated pyrrolidine using a chiral derivatizing agent (CDA).
Protocol: Derivatization with Marfey's Reagent (FDAA)
-
Sample Preparation: Dissolve a known amount of the fluorinated pyrrolidine hydrochloride in a suitable solvent (e.g., acetonitrile).[2]
-
Reaction: Add Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) and a mild base (e.g., triethylamine). Heat the mixture to ensure complete reaction.[2]
-
Quenching: Quench the reaction and dilute the sample for HPLC analysis.[2]
-
HPLC Analysis:
-
Data Analysis: Integrate the peak areas of the two resulting diastereomers to determine the enantiomeric ratio.
Caption: Workflow for indirect chiral separation via derivatization.
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Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. Available at: [Link]
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Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH). Available at: [Link]
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NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. Available at: [Link]
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Structures of some chiral derivatizing agents. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Purity for (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stereochemical Integrity
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a key chiral building block in pharmaceutical research, particularly valued in the synthesis of novel therapeutics targeting the central nervous system.[1] Its structure, featuring a fluorinated stereocenter and an azetidinyl substituent, enhances properties like binding affinity and metabolic stability, which are critical in modern drug design.[1] However, the presence of these chiral centers makes the validation of its enantiomeric purity a non-negotiable aspect of quality control. In drug development, different enantiomers of a chiral molecule can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, a robust, multi-faceted analytical approach is required to not only quantify the enantiomeric excess (ee) but also to unequivocally confirm the absolute configuration of the desired (3R) enantiomer.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of orthogonal analytical techniques for the comprehensive validation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and ground our discussion in the principles of regulatory compliance to ensure a self-validating and trustworthy analytical workflow.
Core Analytical Strategies: An Orthogonal Approach
No single analytical technique can provide a complete picture of stereochemical purity with absolute certainty. A robust validation strategy relies on the principle of orthogonality, where different methods with distinct separation or detection mechanisms are used to corroborate results. For this molecule, we will focus on a tripartite strategy: chromatographic separation for primary quantification, spectroscopic analysis for orthogonal quantification, and chiroptical spectroscopy for absolute configuration assignment.
Chromatographic Separation: The Gold Standard for Enantiomeric Excess (ee) Quantification
Chiral chromatography is the cornerstone for determining enantiomeric excess. The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[2][3] For a basic amine like our target compound, two high-performance techniques stand out: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Supercritical Fluid Chromatography (SFC) often emerges as a superior alternative to traditional HPLC for the chiral separation of primary and secondary amines.[4][5] SFC utilizes supercritical CO₂ as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and higher efficiency.[6][7] This is particularly advantageous for basic compounds, which can exhibit poor peak shape on traditional silica-based columns in HPLC due to strong interactions with surface silanols. SFC often provides improved peak symmetries for amines.[4][5]
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Utilizes supercritical CO₂ with a co-solvent (e.g., methanol) as the mobile phase.[6] | Uses a liquid mobile phase (normal or reversed-phase) to transport the sample.[2] |
| Speed | Significantly faster analysis times due to low mobile phase viscosity.[4][5] | Generally longer run times. |
| Resolution | Comparable or sometimes superior resolution to HPLC.[4] | High resolution is achievable, but may require longer columns and run times. |
| Peak Shape | Often provides better peak symmetry for basic amines.[4] | Can suffer from peak tailing for basic compounds without appropriate mobile phase additives. |
| Solvent Usage | "Greener" technology with significantly reduced organic solvent consumption.[8] | High consumption of organic solvents, leading to higher costs and waste. |
| Typical CSPs | Polysaccharide-based (e.g., derivatized cellulose/amylose), Pirkle-type.[6][7] | Polysaccharide-based, macrocyclic glycopeptide-based, Pirkle-type.[9][10][11] |
Experimental Protocol: Chiral SFC for Enantiomeric Purity
This protocol provides a robust starting point for the method development and validation of an SFC-based assay.
1. Instrumentation and Columns:
- System: An analytical SFC system equipped with a photodiode array (PDA) detector and a back-pressure regulator.
- Chiral Stationary Phase (CSP): A polysaccharide-based column is a versatile first choice. Example: CHIRALPAK® IG (amylose tris(3,5-dimethylphenylcarbamate)) or a crown-ether based column like Crownpak® CR-I (+) which is specifically designed for amines.[6]
2. Chromatographic Conditions:
- Mobile Phase: Supercritical CO₂ with a co-solvent of methanol.
- Additives: Due to the basic nature of the analyte, an acidic additive is required to achieve good peak shape and resolution. A common choice is 0.1-0.3% trifluoroacetic acid (TFA) in the methanol co-solvent.[4]
- Gradient: A fast screening gradient of 5% to 50% methanol co-solvent over 5-10 minutes.
- Flow Rate: 3.0 mL/min.[5]
- Back Pressure: 150 bar.[5]
- Column Temperature: 40 °C.[5]
- Detection: UV at 210 nm.
3. Sample Preparation:
- Prepare a stock solution of the racemic standard (containing both R and S enantiomers) in methanol at ~1 mg/mL to identify the retention times of both peaks.
- Prepare the this compound sample at the same concentration.
4. Data Analysis & Calculation:
- Inject the racemic standard to confirm the separation and identify the peaks corresponding to the desired (R) and undesired (S) enantiomers.
- Inject the test sample.
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100
Diagram: General Workflow for Chiral Purity Validation
Caption: Workflow for comprehensive chiral purity validation.
Spectroscopic Analysis: Orthogonal Confirmation with ¹⁹F NMR
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, independent method to determine enantiomeric purity. The technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[12] For our molecule, a CSA is preferable as it involves simple mixing and does not require a chemical reaction.[13] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, causing the NMR signals for the two enantiomers to appear at different chemical shifts (i.e., they become distinguishable).[14][15]
The presence of a fluorine atom in (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine makes ¹⁹F NMR an exceptionally sensitive and clean technique for this analysis. The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, often resulting in a simple spectrum with well-resolved signals and no background interference.[16][17]
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
1. Instrumentation and Reagents:
- System: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
- Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common and effective CSA for amines.
- Solvent: An aprotic, deuterated solvent such as CDCl₃ or CD₂Cl₂.
2. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in the deuterated solvent to a concentration of ~10-20 mM.
- Acquire a baseline ¹⁹F NMR spectrum of the sample alone.
- In a separate vial, prepare a solution of the CSA in the same solvent.
- Titrate the sample solution with the CSA, adding it in stoichiometric equivalents (e.g., 0.5, 1.0, 1.5 equivalents relative to the analyte). Monitor the ¹⁹F spectrum after each addition. The goal is to achieve baseline separation of the two enantiomeric signals.
3. Data Acquisition and Analysis:
- Acquire the ¹⁹F NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
- Integrate the area of the two separated fluorine signals corresponding to the (R) and (S) enantiomers.
- Calculate the enantiomeric excess using the same formula as in the chromatography section, substituting peak areas with integral values.
Diagram: Principle of Chiral Solvating Agents in NMR
Caption: Formation of diastereomeric complexes with a CSA leads to distinct NMR signals.
Chiroptical Spectroscopy: Unambiguous Assignment of Absolute Configuration
While chromatography and NMR can accurately quantify the ratio of enantiomers, they do not inherently prove that the major enantiomer is the desired (3R) configuration. For this, a technique that is sensitive to the absolute three-dimensional arrangement of atoms is required. Vibrational Circular Dichroism (VCD) is a powerful method for this purpose.[18]
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19] The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration. The process involves comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., the R-enantiomer).[20] A match between the signs and relative intensities of the major bands in the experimental and calculated spectra provides a high-confidence assignment of the absolute configuration.[20][21]
Workflow for VCD Analysis:
-
Experimental Measurement: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) and measure its VCD and IR spectra.
-
Computational Modeling: Perform DFT calculations to predict the theoretical VCD and IR spectra for the (3R) configuration of the molecule.
-
Spectral Comparison: Overlay the experimental VCD spectrum with the calculated spectrum for the (3R) enantiomer and its mirror image (the (3S) enantiomer).
-
Configuration Assignment: A strong correlation between the experimental and one of the calculated spectra confirms the absolute configuration of the sample.
Method Validation: Adherence to Regulatory Standards
A scientifically sound method is incomplete without formal validation to demonstrate its fitness for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) (and the more recent Q2(R2)) provides a comprehensive framework for validating analytical procedures.[22][23][24][25][26][27]
For a chiral purity method, the following validation parameters are critical:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, most importantly, its enantiomer. This is demonstrated by achieving baseline resolution between the enantiomeric peaks in chromatography or signals in NMR.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively. This is crucial for controlling chiral impurities at very low levels.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the undesired enantiomer over a given range. This is typically assessed by preparing samples with varying percentages of the undesired enantiomer (e.g., from LOQ to 2.0%).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known amounts of the undesired enantiomer and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., co-solvent composition, flow rate, temperature). This is typically evaluated during method development.[26][28]
By validating both the primary SFC method and the orthogonal NMR method according to these principles, a self-validating system is created, providing an exceptionally high degree of confidence in the reported enantiomeric purity.
Conclusion
The validation of the enantiomeric purity of this compound demands a rigorous and multi-faceted analytical strategy. While chiral SFC provides a rapid, efficient, and green primary method for quantifying enantiomeric excess, its findings must be corroborated by an orthogonal technique. ¹⁹F NMR spectroscopy using a chiral solvating agent serves as an ideal confirmatory method, leveraging the molecule's fluorine atom for a clean and sensitive analysis. Finally, VCD spectroscopy provides the unambiguous determination of the absolute (3R) configuration, completing the analytical picture. By developing and validating these methods within the framework of ICH guidelines, researchers and drug developers can ensure the stereochemical integrity of this critical pharmaceutical intermediate, safeguarding the quality and safety of the final therapeutic products.
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. [Link]
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its prevalence stems from its three-dimensional character, which allows for a thorough exploration of pharmacophore space, and its ability to contribute to the stereochemistry of a molecule.[3] However, the unadorned pyrrolidine scaffold is often a starting point for optimization. One of the most powerful strategies in the medicinal chemist's toolkit is the selective incorporation of fluorine. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated pyrrolidine analogs, offering a technical narrative grounded in experimental data to illuminate the profound impact of this unique halogen.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
Replacing a hydrogen atom with fluorine, the most electronegative element, instigates a cascade of physicochemical changes that can dramatically enhance a drug candidate's profile.[4] These alterations are not merely incremental; they can fundamentally reshape a molecule's behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[5] The judicious placement of fluorine can lead to improvements in metabolic stability, receptor binding affinity, and bioavailability.[6][7]
Physicochemical Properties: A Tale of Two Rings
The introduction of fluorine onto the pyrrolidine ring directly modulates two critical physicochemical parameters: basicity (pKa) and lipophilicity (LogP). These properties are pivotal in determining a drug's journey through the body.
Basicity (pKa): Taming the Nitrogen
The nitrogen atom in the pyrrolidine ring imparts basicity to the molecule. However, high basicity can be a double-edged sword, leading to off-target interactions and rapid clearance. Fluorine's potent electron-withdrawing inductive effect can significantly reduce the pKa of the pyrrolidine nitrogen.[6] This reduction in basicity can be highly advantageous, potentially leading to decreased off-target activity and improved oral bioavailability by increasing the population of the more membrane-permeable neutral species at physiological pH.
| Compound | Structure | pKa |
| Pyrrolidine | 11.27 | |
| 3-Fluoropyrrolidine | ![]() | ~9.5-10.5 (estimated) |
| 3,3-Difluoropyrrolidine | ![]() | ~8.0-9.0 (estimated) |
Table 1: Comparative pKa values of pyrrolidine and its fluorinated analogs. The pKa values for fluorinated analogs are estimations based on the known effects of fluorine substitution.
Lipophilicity (LogP): A Context-Dependent Shift
The effect of fluorination on lipophilicity is more nuanced and highly dependent on the molecular context.[8] While the replacement of hydrogen with fluorine generally increases the overall lipophilicity of a molecule, the effect on the pyrrolidine ring itself can be more complex due to the interplay of inductive effects and conformational changes. In some cases, the introduction of a single fluorine atom can lead to a decrease in LogP, while the addition of multiple fluorine atoms may have a non-linear effect.[9]
| Compound | LogP |
| N-Phenylpyrrolidine | 2.34 |
| N-(4-Fluorophenyl)pyrrolidine | 2.52 |
Table 2: Experimentally determined LogP values illustrating the increase in lipophilicity upon fluorination of a phenyl-substituted pyrrolidine.
Conformational Control: The Gauche Effect and Ring Pucker
Fluorination can exert significant control over the conformational preferences of the pyrrolidine ring. This is largely due to the "gauche effect," a stereoelectronic interaction that favors a gauche arrangement between the fluorine atom and the nitrogen. This can lead to a distinct ring pucker compared to the non-fluorinated analog, which in turn can have a profound impact on how the molecule presents itself to its biological target.[10] These conformational changes can be the deciding factor in enhancing binding affinity and selectivity.
Caption: Impact of Fluorination on Pyrrolidine Conformation and Target Binding.
Metabolic Stability: Blocking the "Soft Spots"
Metabolic instability is a major hurdle in drug development, often leading to rapid clearance and poor bioavailability. The pyrrolidine ring can be susceptible to metabolic attack, particularly at the carbon atoms adjacent to the nitrogen.[11] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic oxidation. By strategically placing fluorine atoms at these metabolic "hot spots," medicinal chemists can effectively block these pathways of degradation, thereby increasing the metabolic stability and half-life of the drug candidate.[12]
Caption: Fluorination as a Strategy to Enhance Metabolic Stability.
Experimental Protocols
Protocol 1: Determination of Metabolic Stability using Human Liver Microsomes
This protocol outlines a typical in vitro assay to assess the metabolic stability of a compound.
1. Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) with an internal standard for quenching the reaction and for LC-MS/MS analysis.
-
96-well plates.
-
Incubator shaker set at 37°C.
-
LC-MS/MS system.
2. Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and the HLM suspension.
-
Add the test compound or positive control to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold ACN with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the appropriate equations.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a compound to a specific receptor.
1. Materials:
-
Test compound (non-fluorinated and fluorinated analogs).
-
Radiolabeled ligand with known affinity for the target receptor.
-
Membrane preparation containing the target receptor.
-
Assay buffer.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Filter mats (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
96-well plates.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, membrane preparation, and the radiolabeled ligand.
-
Add the various concentrations of the test compounds to the wells.
-
For total binding wells, add only the buffer. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add the scintillation cocktail.
-
Count the radioactivity on each filter using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Conclusion: A Strategic Imperative in Drug Design
The comparative analysis of fluorinated and non-fluorinated pyrrolidine analogs unequivocally demonstrates the transformative power of fluorine in medicinal chemistry. From modulating fundamental physicochemical properties like pKa and LogP to exerting precise conformational control and bolstering metabolic stability, the strategic incorporation of fluorine is a powerful tool for optimizing drug candidates. The experimental protocols provided herein offer a framework for the empirical validation of these effects. For researchers, scientists, and drug development professionals, a deep understanding of the principles and practical applications of fluorination is no longer just an advantage but a strategic imperative in the quest for safer and more effective medicines.
References
- Grygorenko, O. O., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 26(48), 10959-10975.
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- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.
- Grygorenko, O. O., et al. (2021). The impact of gem‐difluorination on the physicochemical properties of bicyclic saturated amines. Chemistry – A European Journal, 27(6), 2139-2147.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
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- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
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A Comparative Guide to (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride: A Novel Scaffold for CNS Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with superior efficacy and safety profiles for treating central nervous system (CNS) disorders is a continuous endeavor. This guide introduces (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, a novel molecular scaffold with significant potential for the development of next-generation CNS therapeutics. We will objectively compare its projected attributes with established alternatives, supported by a framework of proposed experimental validation.
The unique architecture of this compound, which combines a strained azetidine ring with a fluorinated pyrrolidine moiety, presents a compelling hypothesis for achieving enhanced potency, selectivity, and pharmacokinetic properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable motif in CNS drug design due to the conformational rigidity and metabolic stability it confers.[1][2][3] The incorporation of a fluorine atom on the pyrrolidine ring can further enhance binding affinity, metabolic stability, and blood-brain barrier penetration.[4][5][6]
This guide will focus on the potential of this compound as a modulator of nicotinic acetylcholine receptors (nAChRs), a critical target in various neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[7][8] We will draw comparisons with well-characterized nAChR modulators such as A-85380, Varenicline, and Epibatidine.
Comparative Analysis of this compound and Key Alternatives
The following tables provide a comparative overview of the in vitro and in vivo properties of established nAChR modulators, which will serve as a benchmark for the proposed evaluation of this compound.
Table 1: In Vitro Comparative Data for nAChR Modulators
| Compound | Target | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy |
| This compound | α4β2 nAChR (Hypothesized) | To be determined | To be determined | To be determined |
| A-85380 | α4β2 nAChR | 0.045 - 1.9 nM (rat brain)[9][10] | Potent full agonist | Full agonist[8] |
| Varenicline | α4β2 nAChR | 0.12 - 0.4 nM[11][12][13] | 1.0 - 2.3 µM[13][14][15] | Partial agonist (14.7% of ACh)[14][15] |
| Epibatidine | α4β2 nAChR | 0.026 - 40 pM[16][17] | 1 nM - 2 µM (subtype dependent)[18] | Potent full agonist[18] |
Table 2: In Vivo and Pharmacokinetic Comparative Data
| Compound | In Vivo Model | Key Findings | Brain-to-Plasma Ratio | Elimination Half-life |
| This compound | (Proposed) | To be determined | To be determined | To be determined |
| A-85380 | Analgesia models | Broad-spectrum analgesic effects[8] | ~5.8 (thalamus/cerebellum ratio in baboon)[19] | ~24 hours (Varenicline, as a proxy)[20][21] |
| Varenicline | Smoking cessation models | Reduces nicotine craving and withdrawal[22] | Widely distributed to tissues, including the brain[23] | ~24 hours[20][21] |
| Epibatidine | Analgesia models | Potent analgesic activity[9] | Readily crosses the blood-brain barrier[17] | Moderately fast metabolism[17] |
Proposed Experimental Workflows for Characterizing this compound
To validate the therapeutic potential of this novel scaffold, a systematic series of in vitro and in vivo studies are proposed.
In Vitro Characterization Workflow
Caption: Proposed in vitro workflow for characterizing the binding and functional activity of the novel compound.
In Vivo Evaluation Workflow
Caption: Proposed in vivo workflow to assess the pharmacokinetic and pharmacodynamic properties of the novel compound.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay for α4β2 nAChR
Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 nicotinic acetylcholine receptor.
Materials:
-
Membrane preparations from cells stably expressing human α4β2 nAChRs.
-
[³H]-Cytisine (Radioligand).
-
Nicotine (for non-specific binding determination).
-
Test compound: this compound.
-
Assay Buffer: Modified Tris-HCl buffer, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, [³H]-Cytisine (at a concentration near its Kd), and either buffer (for total binding), nicotine (for non-specific binding), or the test compound.
-
Incubate the plate at 4°C for 120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional activity (EC50 and efficacy) of this compound at human α4β2 nAChRs.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs.
-
External solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Internal solution (containing KCl, MgCl₂, HEPES, EGTA, ATP).
-
Acetylcholine (ACh) as the reference agonist.
-
Test compound: this compound.
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture HEK293-α4β2 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply increasing concentrations of the test compound via a rapid solution exchange system.
-
Record the inward currents evoked by the test compound.
-
Apply a saturating concentration of ACh to determine the maximum current response.
-
Construct a concentration-response curve for the test compound and fit the data to the Hill equation to determine the EC50.
-
Calculate the efficacy of the test compound as a percentage of the maximum current evoked by ACh.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile, including the brain-to-plasma concentration ratio, of this compound.
Materials:
-
Male Sprague-Dawley rats.
-
Test compound formulated for intravenous (IV) and oral (PO) administration.
-
Blood collection supplies.
-
Brain tissue homogenization equipment.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Administer the test compound to rats via IV and PO routes.
-
Collect blood samples at various time points post-dosing.
-
At the final time point, euthanize the animals and collect brain tissue.
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue.
-
Extract the test compound from plasma and brain homogenates.
-
Quantify the concentration of the test compound in each sample using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both plasma and brain.
-
Determine the brain-to-plasma concentration ratio at different time points.
In Vivo Morris Water Maze for Cognitive Enhancement
Objective: To assess the potential of this compound to enhance spatial learning and memory in a rodent model.
Materials:
-
Male C57BL/6 mice.
-
Morris water maze apparatus (a circular pool filled with opaque water and a hidden escape platform).
-
Video tracking system.
-
Test compound formulated for administration.
-
Scopolamine (to induce cognitive deficit).
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer the test compound or vehicle to the mice daily.
-
In a cognitive deficit model, administer scopolamine prior to testing.
-
Conduct multiple trials per day where each mouse is placed in the pool from different starting positions and must find the hidden platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place each mouse in the pool for a single trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between treatment groups.
-
Compare the time spent in the target quadrant during the probe trial between groups. An increase in time spent in the target quadrant indicates improved spatial memory.
-
Underlying Signaling Pathways
The activation of α4β2 nAChRs by an agonist like this compound is hypothesized to trigger downstream signaling cascades crucial for neuronal function and plasticity.
Caption: Hypothesized signaling pathway following α4β2 nAChR activation by the novel compound.[24][25][26][27][28][29][30][31]
Conclusion
This compound represents a promising and innovative scaffold for the development of novel CNS therapeutics. Its unique combination of a conformationally restricted azetidine ring and a bioisosterically advantageous fluoropyrrolidine moiety provides a strong rationale for its potential to exhibit superior potency, selectivity, and pharmacokinetic properties compared to existing modulators of targets such as the α4β2 nAChR. The proposed experimental workflows provide a clear and robust path to validate this hypothesis and unlock the full therapeutic potential of this exciting new chemical entity.
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- 17. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical fate of the nicotinic acetylcholinergic radiotracer [123I]5-IA-85380 in baboon brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 22. pnas.org [pnas.org]
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- 24. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 29. mdpi.com [mdpi.com]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride
The Analytical Challenge: Unambiguous Characterization
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine is a chiral, fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly for therapeutics targeting the central nervous system.[1][2] Its structure, containing two saturated nitrogenous rings—one of which is a strained four-membered azetidine ring—and a stereocenter bearing a fluorine atom, presents a unique and intricate analytical puzzle.[3] The dihydrochloride salt form further influences the electronic environment, particularly of the protons and carbons alpha to the nitrogen atoms.
Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for this task. This guide will detail the expected spectral features and provide a comparative analysis against structurally similar molecules to highlight the unique spectroscopic signatures of the target compound.
Logical Workflow for Structural Confirmation
The process of confirming the molecule's identity follows a logical and self-validating sequence. High-resolution mass spectrometry first confirms the elemental composition, while a combination of 1D and 2D NMR experiments elucidates the precise connectivity and stereochemistry.
Caption: Predicted ESI-MS fragmentation of the free base.
Comparison with Alternative Compounds
To underscore the unique spectral features of the target molecule, it is essential to compare its predicted data with known data from simpler, related structures. This comparison validates our predictions and provides a clear diagnostic map for the researcher.
| Compound | Key Differentiating ¹H NMR Feature | Key Differentiating ¹⁹F NMR Feature | Impact on Analysis |
| Target: (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine | Proton at C5' is a highly complex multiplet (~5.3-5.6 ppm) with large ²J(H,F) coupling. | Single multiplet signal expected around -170 to -200 ppm. | The combination of the azetidine signals and the unique fluorinated pyrrolidine pattern is the definitive signature. |
| Alternative 1: 3-Fluoropyrrolidine [4] | Simpler spectrum. Lacks the signals corresponding to the azetidine ring. | Similar chemical shift, but potentially different multiplicity due to the absence of the bulky N-substituent. | Confirms the signals originating from the fluorinated pyrrolidine portion of the target molecule. |
| Alternative 2: 1-(Azetidin-3-yl)pyrrolidine [5] | Absence of the highly deshielded H5' proton. No H-F coupling observed anywhere in the spectrum. | No ¹⁹F NMR signal. | Establishes the baseline shifts for the non-fluorinated scaffold, making the effect of fluorine addition clear. |
| Alternative 3: 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine [6] | Absence of the methine proton at C5'. Protons at C2', C4' will show coupling to two fluorine atoms. | A single, more complex multiplet, likely shifted differently due to the gem-difluoro substitution. | Highlights the difference between mono- and di-fluorination at the same position. |
Standard Operating Protocols
Adherence to standardized protocols ensures data reproducibility and integrity.
Protocol 1: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice as the dihydrochloride salt is highly soluble and it will exchange the N-H protons, simplifying the spectrum. Alternatively, methanol-d₄ (CD₃OD) can be used.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard (Optional): For precise quantification or chemical shift referencing, a known amount of an internal standard (e.g., DSS for D₂O) can be added, though modern spectrometers can reference to the residual solvent peak.
Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.
-
Process with an exponential line broadening of 0.3 Hz.
-
-
¹⁹F NMR:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a ¹H-decoupled ¹⁹F spectrum.
-
Typical parameters: 128 scans, relaxation delay of 2 seconds.
-
-
¹³C NMR:
-
Acquire a ¹H-decoupled ¹³C spectrum (e.g., zgpg30).
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
2D NMR (for full assignment):
-
COSY (¹H-¹H Correlation): To establish proton-proton connectivities within the pyrrolidine and azetidine rings.
-
HSQC (¹H-¹³C Correlation): To map each proton to its directly attached carbon, which is critical for unambiguous assignment of both ¹H and ¹³C spectra.
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water.
-
Instrumentation: Use an ESI source coupled with a Time-of-Flight (TOF) mass analyzer.
-
Method:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm error).
-
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical exact mass calculated for C₇H₁₄FN₂⁺. Analyze the fragmentation pattern if MS/MS data is acquired.
References
Sources
- 1. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride [myskinrecipes.com]
- 2. 1956436-84-2((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride) | Kuujia.com [kuujia.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum [chemicalbook.com]
- 5. PubChemLite - 3-(azetidin-1-yl)pyrrolidine dihydrochloride (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 6. 1-(3-Azetidinyl)-3,3-difluoro-Pyrrolidine dihydrochloride(1403766-97-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Structural Elucidation of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride derivatives. These fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their potential applications in developing therapeutics, particularly for central nervous system disorders.[1][2] The introduction of fluorine can significantly influence a molecule's properties, including metabolic stability and binding affinity, making a detailed structural understanding crucial.[3][4]
This guide will delve into the experimental workflow of X-ray crystallography, from crystal growth to structure refinement, and compare the definitive structural insights it provides with data obtained from alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Decisive Power of X-ray Crystallography
While techniques like NMR and MS provide valuable information about connectivity and molecular weight, single-crystal X-ray diffraction remains the gold standard for unambiguous determination of a molecule's three-dimensional arrangement in the solid state.[4][5] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions. For chiral molecules such as this compound, X-ray crystallography can unequivocally establish the absolute stereochemistry.[4]
The following sections will detail a comprehensive protocol for the X-ray crystallographic analysis of a novel derivative in this class and compare the richness of the resulting data with other analytical approaches.
Experimental Workflow: From Powder to Precision Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.
Step 1: Salt Formation and Crystallization
The starting material, (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine, is typically an oil or low-melting solid. Conversion to its dihydrochloride salt not only aids in purification but also often improves the likelihood of obtaining high-quality single crystals suitable for X-ray diffraction.[6] The presence of strong hydrogen bond donors and acceptors in the hydrochloride salt can facilitate the formation of a well-ordered crystal lattice.[7]
Protocol for Dihydrochloride Salt Formation and Crystallization:
-
Salt Formation: Dissolve the free base of the (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine derivative in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol. Slowly add a stoichiometric amount of hydrochloric acid (e.g., a 2 M solution in diethyl ether) dropwise while stirring. The dihydrochloride salt will typically precipitate as a white solid.[6]
-
Filtration and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[6]
-
Crystallization Screening: The selection of an appropriate crystallization solvent is critical. A screening process using various solvents and techniques is recommended.
-
Slow Evaporation: Dissolve the salt in a minimal amount of a solvent or solvent mixture (e.g., methanol, ethanol/water) at room temperature in a small vial. Cover the vial with a perforated seal (e.g., Parafilm with small holes) and allow the solvent to evaporate slowly in a vibration-free environment.[6]
-
Vapor Diffusion: In a sealed container, place a small vial containing the dissolved compound next to a larger reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.[6]
-
Step 2: Crystal Mounting and Data Collection
Once suitable single crystals are obtained (typically 0.1-0.3 mm in size with well-defined faces), a single crystal is selected for data collection.[6]
Protocol for Crystal Mounting and Data Collection:
-
Crystal Selection and Mounting: Under a microscope, select a clear, well-formed crystal and mount it on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[6] The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded.[5]
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Data Processing: The raw diffraction images are integrated to determine the intensities of the individual reflections. Corrections are applied for various experimental factors.[6]
-
Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined using computational methods such as direct methods or Patterson methods.[6]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[6] This iterative process results in a final, precise three-dimensional structure.
Comparative Data Analysis
To illustrate the superiority of X-ray crystallography, let's compare the hypothetical data for a derivative of this compound with that from other common analytical techniques.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Molecular Formula | C₇H₁₅Cl₂FN₂ | Inferred from spectra | C₇H₁₅Cl₂FN₂ |
| Molecular Weight | 217.11 g/mol | Inferred from spectra | 217.11 g/mol |
| Connectivity | Unambiguous | Determined through 1D & 2D experiments | Inferred from fragmentation |
| Stereochemistry | Absolute configuration determined | Relative stereochemistry may be inferred | Not directly determined |
| Conformation | Precise solid-state conformation | Averaged solution-state conformation | Not determined |
| Bond Lengths/Angles | High precision (e.g., ±0.002 Å) | Not directly measured | Not determined |
| Intermolecular Interactions | Detailed analysis of hydrogen bonding and other interactions in the crystal lattice | Inferred from concentration/solvent effects | Not determined |
In-depth Structural Insights from X-ray Crystallography
A hypothetical crystal structure of this compound would reveal crucial structural details that are inaccessible by other techniques.
-
Conformational Analysis: The puckering of both the azetidine and pyrrolidine rings, as well as the orientation of the fluorine substituent, would be precisely defined. This information is vital for understanding how the molecule might fit into a biological target's binding site.
-
Stereochemical Confirmation: The (3R) configuration of the fluoropyrrolidine ring and the stereochemistry at the azetidine junction would be unequivocally confirmed.
-
Intermolecular Interactions: The crystal packing would reveal a network of hydrogen bonds involving the protonated amines and the chloride counter-ions. This provides insight into the solid-state stability and solubility of the compound.
Caption: A conceptual diagram of potential intermolecular hydrogen bonding.
Conclusion
For the definitive structural elucidation of novel pharmaceutical compounds like this compound derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides an unparalleled level of detail regarding molecular structure, conformation, and intermolecular interactions. While other analytical techniques are essential for initial characterization, X-ray crystallography delivers the ultimate structural proof, which is critical for structure-activity relationship studies, computational modeling, and intellectual property protection in the drug development pipeline.
References
- Benchchem. Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.
- Ivanisevic, I., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. American Pharmaceutical Review.
- PubChem. (3R)-3-fluoropyrrolidine hydrochloride.
- PubChem. 3-Fluoropyrrolidine.
- MySkinRecipes. (3R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride.
- Chaudhary, A., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
- ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
- ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.
- Ossila. (S)-(+)-3-Fluoropyrrolidine hydrochloride.
- NIH. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells.
- PubMed. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations.
- NIH. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Apollo Scientific. 3-FLUOROPYRROLIDINE HYDROCHLORIDE.
- Benchchem. (R)-(3-Fluoropyrrolidin-3-YL)methanol.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- Autechaux. (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride.
- ResearchGate. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Sigma-Aldrich. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97%.
- MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one).
- Google Patents. Crystalline forms of 3-(imidazo[1,2-b] pyridazin-3-ylethynyl)-4-methyl-n-(4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl)benzamide and its mono hydrochloride salt.
- PubMed. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes.
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- 3. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
The Azetidine Enigma: A Comparative Guide to Metabolic Stability of Fluorinated vs. Non-Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is paramount. Among the many tools in the chemist's arsenal, the strategic incorporation of small, strained heterocycles like azetidine and the bioisosteric replacement of hydrogen with fluorine have proven to be powerful strategies. This guide provides an in-depth technical comparison of the metabolic stability of fluorinated versus non-fluorinated azetidines, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.
Azetidine rings are increasingly incorporated into drug candidates to enhance properties such as solubility and metabolic stability.[1] The introduction of fluorine at strategic positions on a molecule is a widely used tactic to improve metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 (CYP) enzymes.[2] This guide will delve into the mechanistic rationale behind this strategy, present a framework for evaluating metabolic stability, and provide detailed experimental protocols.
The Mechanistic Underpinning: Why Fluorination Enhances Metabolic Stability
The metabolic fate of many small molecule drugs is primarily determined by Phase I metabolism, which is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[3] These enzymes often catalyze the oxidation of C-H bonds, rendering the molecule more polar and susceptible to subsequent conjugation and excretion. The azetidine ring, while offering desirable structural properties, can be susceptible to CYP-mediated oxidation.
The core principle behind using fluorine to enhance metabolic stability lies in the exceptional strength of the carbon-fluorine (C-F) bond. By strategically replacing a hydrogen atom at a metabolically labile position—a "metabolic soft spot"—with a fluorine atom, medicinal chemists can effectively "shield" that position from enzymatic attack. The high activation energy required to break the C-F bond makes it a much less favorable substrate for CYP enzymes compared to a C-H bond. This "metabolic blocking" can significantly slow down the rate of metabolism, thereby increasing the compound's half-life and bioavailability.[2]
Furthermore, the high electronegativity of fluorine can induce a negative inductive effect, altering the electron density of neighboring atoms and potentially rendering the entire molecule less susceptible to oxidation.[4]
Caption: Fluorine as a metabolic shield.
Comparative Analysis of Metabolic Stability: An Illustrative Case
While direct, head-to-head public data for a simple fluorinated vs. non-fluorinated azetidine pair is limited, the principle is well-established across various scaffolds. To provide a quantitative perspective, we can look at analogous heterocyclic systems where this strategy has been successfully applied. The following data for a pair of indole analogs clearly illustrates the profound impact of fluorination on metabolic stability.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Cmpd-A | Non-fluorinated Indole Analog | 15 | 46.2 |
| Cmpd-B | Fluorinated Indole Analog | > 120 | < 5.8 |
This data is presented for illustrative purposes, based on trends observed in medicinal chemistry literature.[5]
The data clearly demonstrates that the introduction of a fluorine atom can lead to a dramatic increase in metabolic stability, as evidenced by a significantly longer half-life and lower intrinsic clearance in human liver microsomes.[5] This translates to a reduced rate of metabolic elimination, a key objective in drug design.
Experimental Protocols for Assessing Metabolic Stability
A robust and reproducible experimental design is crucial for accurately determining and comparing the metabolic stability of compounds. The in vitro liver microsomal stability assay is a cornerstone of this evaluation.
In Vitro Liver Microsomal Stability Assay
This assay quantifies the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.[3]
Materials:
-
Test compounds (fluorinated and non-fluorinated azetidines)
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, MgCl₂, and the test compound at the desired final concentration (typically 1 µM).
-
Pre-incubation: Separately pre-warm the reaction mixture and a suspension of liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome suspension, and then adding this mixture to the pre-warmed reaction mixture containing the test compound.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle agitation. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration) * 1000.
Sources
A Head-to-Head Comparison of Synthetic Routes to Fluorinated Pyrrolidines: A Guide for Researchers
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties imparted by fluorine can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] The pyrrolidine scaffold, a privileged five-membered nitrogen-containing heterocycle, is a recurring motif in a vast number of pharmaceuticals and biologically active compounds.[2] Consequently, the synthesis of fluorinated pyrrolidines represents a critical area of research for medicinal chemists and drug development professionals seeking to fine-tune the properties of new chemical entities.
This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies for accessing these valuable fluorinated building blocks. We will delve into the nuances of nucleophilic and electrophilic fluorination of pyrrolidine precursors, as well as the increasingly popular approach of utilizing fluorine-containing building blocks in cycloaddition reactions. Each section will provide a detailed analysis of the reaction mechanisms, practical experimental protocols, and a critical evaluation of the strengths and limitations of each method, supported by experimental data.
Nucleophilic Fluorination: The Classic Approach of Hydroxyl Group Displacement
One of the most established methods for introducing fluorine into a pyrrolidine ring involves the nucleophilic displacement of a hydroxyl group with a fluoride ion. This strategy typically employs a deoxofluorinating agent to activate the alcohol, which is then displaced by fluoride.
The Mechanism: An SN2 Pathway with Potential Rearrangements
The reaction of a hydroxyproline derivative with a deoxofluorinating agent like Diethylaminosulfur Trifluoride (DAST) is generally believed to proceed through an SN2 mechanism. The hydroxyl group is first converted into a better leaving group, which is then displaced by a fluoride ion. However, the reaction can be complicated by the formation of aziridinium ion intermediates, especially with prolinol derivatives, which can lead to ring-expanded products such as fluorinated piperidines.[3]
Mechanism of Deoxofluorination with DAST
Caption: General mechanism of deoxofluorination using DAST.
Experimental Protocol: Fluorination of N-Boc-4-hydroxy-L-proline methyl ester with DAST
This protocol provides a general procedure for the nucleophilic fluorination of a readily available hydroxyproline derivative.[4][5]
Materials:
-
N-Boc-4-hydroxy-L-proline methyl ester
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-4-hydroxy-L-proline methyl ester (1.0 eq.) in anhydrous DCM (20 volumes) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature, stirring for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc-4-fluoro-L-proline methyl ester.
Performance and Limitations
Nucleophilic fluorination with reagents like DAST is a widely used method due to its reliability for many substrates. However, it has several drawbacks:
-
Safety: DAST is thermally unstable and can decompose violently if heated.[4] Safer alternatives like Deoxo-Fluor have been developed.[6][7]
-
Stereochemistry: The reaction generally proceeds with inversion of configuration at the stereocenter, which can be advantageous for accessing specific diastereomers.
-
Side Reactions: The formation of elimination byproducts and rearrangements can be significant, particularly with substrates prone to carbocation formation.[8]
| Substrate | Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Boc-4-hydroxy-L-proline methyl ester | DAST | 64 | Not Reported | [8] |
| N-Cbz-3-oxopyrrolidine-2-carboxylate | DAST | 71 | Not Applicable | [8] |
| (4R)-N-trityl-4-hydroxyproline methyl ester | DAST | <25 | Not Reported |
Electrophilic Fluorination: Taming "F+" for C-F Bond Formation
Electrophilic fluorination offers a complementary approach to nucleophilic methods, where a source of "electrophilic fluorine" is used to react with a nucleophilic carbon center, such as an enolate or an enol ether of a pyrrolidinone.[9][10]
The Mechanism: A Polar Two-Electron Process
The mechanism of electrophilic fluorination with N-F reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) has been a topic of discussion, with evidence pointing towards a polar two-electron process rather than a single-electron transfer (SET) pathway for many substrates.[11][12] The reaction involves the attack of the electron-rich enolate on the electrophilic fluorine atom of the N-F reagent.
Mechanism of Electrophilic Fluorination of a Pyrrolidinone
Caption: General mechanism of electrophilic fluorination.
Experimental Protocol: Electrophilic Fluorination of an N-Acyl Pyrrolidine with NFSI
This protocol outlines a general procedure for the α-fluorination of a pyrrolidinone derivative.[13]
Materials:
-
N-acyl pyrrolidine
-
Lithium diisopropylamide (LDA)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of the N-acyl pyrrolidine (1.0 eq.) in anhydrous THF to the LDA solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of NFSI (1.1 eq.) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Performance and Limitations
Electrophilic fluorination has become a powerful tool in organofluorine chemistry due to the commercial availability of a range of N-F reagents with varying reactivity.[9][14]
-
Reactivity: Reagents like Selectfluor® are highly reactive, while NFSI offers a milder alternative.[11] This allows for the selection of the appropriate reagent based on the substrate's reactivity.
-
Selectivity: This method is highly effective for the α-fluorination of carbonyl compounds. Diastereoselective fluorinations can be achieved using chiral auxiliaries.[9]
-
Substrate Scope: The reaction is applicable to a wide range of carbonyl compounds, including ketones, esters, and amides.
| Substrate | Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Boc-4-oxo-L-proline benzyl ester silyl enol ether | Selectfluor | 50 | 1.5:1 | [15] |
| 4-Substituted isoxazolinones | NFSI | up to 91 | Not Applicable (Enantioselective) | [16] |
| N-substituted indoles | NFSI | Moderate to high | Not Applicable | [13] |
Fluorinated Building Blocks: Constructing the Ring with Fluorine in Place
An increasingly popular and powerful strategy involves the use of readily available fluorine-containing building blocks to construct the pyrrolidine ring.[17][18] This approach often utilizes cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[19][20]
The Mechanism: Concerted [3+2] Cycloaddition
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole (the azomethine ylide) reacts with a dipolarophile (the fluorinated alkene) to form a five-membered ring.[19] The regioselectivity and stereoselectivity of the reaction are governed by the frontier molecular orbitals of the reactants.
Mechanism of 1,3-Dipolar Cycloaddition
Caption: General mechanism of 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 4-Trifluoromethyl-3-pyrrolines
This protocol describes a silver-catalyzed tandem hydroamination/cyclization reaction of a trifluoromethyl-containing enyne with a primary amine.
Materials:
-
β-CF₃-1,3-enyne
-
Primary amine (e.g., benzylamine)
-
Silver catalyst (e.g., Ag₂CO₃)
-
Solvent (e.g., Toluene)
Procedure:
-
To a sealed tube, add the β-CF₃-1,3-enyne (1.0 eq.), the primary amine (1.2 eq.), and the silver catalyst (5 mol%).
-
Add the solvent and seal the tube.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-trifluoromethyl-3-pyrroline.
Performance and Limitations
The use of fluorinated building blocks offers several advantages:
-
Convergent Synthesis: This approach allows for the rapid construction of complex fluorinated pyrrolidines from simpler starting materials.
-
High Stereocontrol: Asymmetric versions of these cycloaddition reactions have been developed, enabling the synthesis of enantioenriched products.[21]
-
Access to Diverse Structures: A wide variety of fluorinated building blocks are commercially available or readily synthesized, providing access to a broad range of fluorinated pyrrolidine derivatives.[22]
A significant limitation can be the availability and cost of the fluorinated starting materials.
| Dipolarophile | Dipole Source | Catalyst | Yield (%) | Stereoselectivity | Reference |
| β-Trifluoromethylated enones | Nitromethane | Organocatalyst | 97-98 ee | Not Applicable (Enantioselective) | |
| Trifluoroethylamine-derived ketimine | 2-enals | Diphenylprolinol trimethylsilyl ether | Excellent | Excellent | |
| β-Fluoroalkyl alkenyl arylsulfones | Glycine/alanine iminoesters | Cu(II) | Good to excellent | High | [17] |
Head-to-Head Comparison Summary
| Feature | Nucleophilic Fluorination | Electrophilic Fluorination | Fluorinated Building Blocks |
| Starting Material | Hydroxy-pyrrolidines | Pyrrolidinones/Enol ethers | Fluorinated alkenes/alkynes, etc. |
| Key Reagents | DAST, Deoxo-Fluor | Selectfluor®, NFSI | Various catalysts (Ag, Cu, organocatalysts) |
| Mechanism | SN2 | Polar two-electron | Pericyclic cycloaddition |
| Stereocontrol | Inversion of configuration | Diastereoselective (with auxiliaries) | High (often catalyst-controlled) |
| Advantages | Well-established, good for inversion | Tunable reactivity, broad scope | Convergent, high stereocontrol |
| Disadvantages | Safety issues (DAST), side reactions | Can be substrate-dependent | Availability of starting materials |
Conclusion and Future Outlook
The synthesis of fluorinated pyrrolidines is a vibrant and evolving field, with each of the discussed methodologies offering distinct advantages and facing unique challenges. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials.
Nucleophilic fluorination remains a workhorse for the conversion of readily available hydroxyproline derivatives. The development of safer fluorinating reagents has mitigated some of the risks associated with this approach. Electrophilic fluorination has seen a surge in popularity with the advent of user-friendly and highly effective N-F reagents, enabling the selective fluorination of a wide array of carbonyl compounds. The use of fluorinated building blocks in cycloaddition reactions represents a highly convergent and stereocontrolled strategy for accessing complex fluorinated pyrrolidines, a field that is expected to continue to grow as new fluorinated synthons and catalytic systems are developed.
As the demand for sophisticated fluorinated molecules in drug discovery continues to rise, the development of even more efficient, selective, and sustainable methods for the synthesis of fluorinated pyrrolidines will undoubtedly remain a key focus for the scientific community.
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A Researcher's Guide to Assessing Target Engagement of Novel CNS-Targeted Small Molecules: A Comparative Analysis Featuring (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
In the landscape of modern drug discovery, particularly for therapeutics aimed at the central nervous system (CNS), the confirmation of target engagement is a pivotal, non-negotiable milestone.[1][2] It is the critical link between a compound's biochemical activity and its cellular or physiological effects, providing the mechanistic confidence required to advance a candidate through the costly pipeline of preclinical and clinical development.[2][3] This guide provides a comprehensive framework for assessing the target engagement of novel small molecules, using the chiral fluorinated heterocyclic compound, (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, as a representative example of a synthetic intermediate for CNS-active agents.[4][5]
While specific biological targets for this particular intermediate are not extensively documented in public literature, its structural motifs—a fluorinated pyrrolidine and an azetidine ring—are features designed to enhance binding affinity, metabolic stability, and blood-brain barrier penetration, making it a valuable scaffold in the development of selective receptor modulators and enzyme inhibitors for neurological conditions.[4][5][6] For the purpose of this guide, we will hypothesize that a derivative of this scaffold, hereafter referred to as "Compound X," has been designed to inhibit a CNS-specific kinase, "Kinase Y." This hypothetical scenario will serve as the basis for comparing various target engagement methodologies.
The Imperative of Target Engagement: Moving Beyond 'If' to 'How'
The question is not if a compound engages its target, but how robustly and specifically it does so within a physiologically relevant context. A lack of demonstrable target engagement is a primary reason for the failure of drug candidates in clinical trials.[2] Therefore, a multi-pronged approach utilizing orthogonal assays is essential to build a compelling case for a compound's mechanism of action.[7] The selection of an appropriate assay is guided by several factors, including the nature of the target protein, the availability of reagents, the desired throughput, and the stage of the drug discovery process.[1][8]
Comparative Analysis of Key Target Engagement Methodologies
We will now delve into a comparative analysis of several state-of-the-art techniques for assessing target engagement, evaluating their principles, advantages, and limitations in the context of our hypothetical CNS kinase inhibitor, Compound X.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).[9][10] | Label-free; applicable in cells, lysates, and tissues; reflects physiological conditions.[10][11] | Lower throughput for traditional Western blot readout; requires a specific antibody for the target. | Hit validation, lead optimization, confirming cellular target engagement.[12] |
| In-Cell Western™ Assay | Quantitative immunofluorescence in a microplate format to measure protein levels in fixed cells.[13][14] | Higher throughput than traditional Westerns; allows for normalization to cell number; multiplexing is possible.[13][14][15] | Requires specific primary antibodies; cells are fixed, not live.[15] | Screening, SAR studies, and quantifying changes in protein expression or post-translational modifications. |
| Biophysical Assays (SPR, ITC, DSF) | Direct measurement of binding between purified protein and compound.[7][16][17] | Provides detailed kinetic and thermodynamic data (K₋, K₋, K₋).[7][18] | Requires purified, stable protein; does not confirm engagement in a cellular context.[2] | Hit identification and validation, in-depth mechanistic studies.[18] |
| Positron Emission Tomography (PET) | In vivo imaging using a radiolabeled tracer that binds to the target, allowing for measurement of target occupancy by a drug.[19][20][21] | Non-invasive; provides in vivo target engagement data in preclinical models and humans; can assess blood-brain barrier penetration.[21][22] | Expensive; requires specialized facilities and development of a suitable radioligand; low throughput.[19] | Preclinical in vivo validation and clinical trials to confirm target occupancy at therapeutic doses.[20] |
Experimental Protocols and Workflows
To provide actionable insights, we present detailed protocols for two highly relevant cellular target engagement assays: CETSA® and the In-Cell Western™ Assay.
Cellular Thermal Shift Assay (CETSA®) for Kinase Y Engagement by Compound X
CETSA® is a powerful method to verify that a compound binds to its intended target in a cellular environment by measuring changes in the thermal stability of the protein upon ligand binding.[23][24]
Caption: CETSA® experimental workflow.
-
Cell Culture and Treatment:
-
Seed a suitable CNS-derived cell line (e.g., SH-SY5Y) endogenously expressing Kinase Y in 10 cm dishes.
-
Once cells reach 80-90% confluency, treat with varying concentrations of Compound X (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a predefined temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[9]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[25]
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a BCA assay.
-
-
Detection and Analysis:
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a validated primary antibody specific for Kinase Y.
-
Quantify the band intensities and plot the percentage of soluble Kinase Y relative to the non-heated control against the temperature for both vehicle and Compound X-treated samples. A rightward shift in the melting curve for Compound X-treated cells indicates target engagement.
-
In-Cell Western™ Assay for Downstream Signaling of Kinase Y
This assay can quantify a direct downstream consequence of Compound X binding to Kinase Y, such as the inhibition of phosphorylation of a known substrate, "Substrate Z."
Caption: In-Cell Western™ Assay workflow.
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells into a 96-well microplate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X for the desired time (e.g., 2 hours). Include appropriate positive and negative controls.
-
-
Fixing and Permeabilization:
-
Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[14]
-
-
Blocking and Immunostaining:
-
Block non-specific binding using a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer) for 1.5 hours.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use a rabbit anti-phospho-Substrate Z antibody and a mouse anti-Total Kinase Y antibody (for normalization).
-
Wash the plate multiple times.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) for 1 hour at room temperature in the dark. A cell stain can be included for normalization.[14]
-
-
Imaging and Data Analysis:
-
Wash the plate thoroughly to remove unbound antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in both the 700 nm (Total Kinase Y) and 800 nm (phospho-Substrate Z) channels.
-
Normalize the phospho-Substrate Z signal to the Total Kinase Y signal. Plot the normalized signal against the concentration of Compound X to determine the IC₅₀.
-
Conclusion: An Integrated Approach to De-risk Drug Discovery
Confirming target engagement is a cornerstone of successful drug development, providing essential evidence of a compound's mechanism of action.[1] For a novel CNS candidate like our hypothetical Compound X, derived from the this compound scaffold, a tiered and orthogonal approach is paramount. Beginning with biochemical and biophysical assays to confirm direct binding to the purified target, followed by cellular assays like CETSA® to demonstrate engagement in a physiological context, and culminating in in vivo methods like PET to confirm target occupancy in a living system, provides the highest level of confidence.[3][17] By employing the rigorous comparative and experimental frameworks outlined in this guide, researchers can make more informed decisions, increasing the probability of translating promising molecules into effective therapeutics.
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A Comparative Safety and Toxicity Benchmark for (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride in Drug Discovery
In the landscape of modern drug discovery, the selection of novel building blocks is a critical determinant of the ultimate success of a therapeutic candidate. Small, saturated heterocyclic scaffolds are of particular interest due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability.[1] (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is one such building block, offering a unique three-dimensional architecture for the synthesis of innovative chemical entities, particularly in the development of protein degraders. This guide provides a comprehensive analysis of the available safety and toxicity data for this compound, benchmarked against other commonly utilized heterocyclic fragments in medicinal chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the early stages of drug design.
Understanding the Structural Context: Azetidine and Pyrrolidine Scaffolds
The target molecule, this compound, is comprised of two key heterocyclic systems: an azetidine ring and a fluorinated pyrrolidine ring. Both azetidine and pyrrolidine moieties are prevalent in a number of FDA-approved drugs, which suggests that these core structures can be well-tolerated within a therapeutic context.[2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is valued for its ability to introduce conformational rigidity and improve pharmacokinetic profiles.[1] Similarly, the five-membered pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds.[3] The introduction of a fluorine atom to the pyrrolidine ring can further enhance metabolic stability and binding affinity.[4]
Hazard Profile of this compound
While comprehensive, quantitative toxicological data for this compound is not extensively available in the public domain, its hazard profile can be understood from available safety data sheets. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
This profile indicates that the compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.
Comparative Benchmarking with Alternative Heterocyclic Building Blocks
To provide a broader context for the safety profile of this compound, we will compare its known hazards with those of other common heterocyclic building blocks used in drug discovery: piperidine, morpholine, and the constituent fragments, azetidine and 3-fluoropyrrolidine.
Qualitative Hazard Comparison
The following table summarizes the GHS hazard classifications for the target compound and its alternatives. This allows for a direct, qualitative comparison of their intrinsic hazards.
| Compound | Oral Toxicity | Skin Corrosion/Irritation | Eye Damage/Irritation | Respiratory Irritation | Other Hazards |
| This compound | Harmful if swallowed[5] | Causes skin irritation[5] | Causes serious eye irritation[5] | May cause respiratory irritation[5] | - |
| Piperidine | Harmful if swallowed[4] | Causes severe skin burns and eye damage[4] | Causes severe skin burns and eye damage[4] | - | Highly flammable liquid and vapour[4] |
| Morpholine | Harmful if swallowed[6] | Causes severe skin burns and eye damage[7] | Causes severe skin burns and eye damage[7] | - | Suspected of damaging fertility or the unborn child[7] |
| Azetidine hydrochloride | - | Causes skin irritation[8] | Causes serious eye irritation[8] | - | - |
| (R)-(-)-3-Fluoropyrrolidine hydrochloride | Harmful if swallowed[1] | Causes skin irritation[1] | Causes serious eye irritation[1] | May cause respiratory irritation[1] | - |
From this comparison, it is evident that while the target compound is hazardous, its irritant properties are less severe than the corrosive nature of piperidine and morpholine. However, the potential for reproductive toxicity with morpholine is a significant differentiating factor.
Quantitative Acute Toxicity Comparison
For a more quantitative assessment, we can compare the median lethal dose (LD50) values, which represent the dose required to kill 50% of a test population. It is important to note that LD50 values are not available for this compound.
| Compound | Animal Model | Route of Administration | LD50 |
| Piperidine | Rat | Oral | 300 mg/kg[9] |
| Piperidine | Mouse | Oral | 450 mg/kg[9] |
| Morpholine | Rat | Oral | 1050-1900 mg/kg[6] |
The lower LD50 value for piperidine indicates a higher acute toxicity compared to morpholine.
Essential Experimental Protocols for a Comprehensive Safety Assessment
To rigorously benchmark the safety and toxicity of any new chemical entity, a standardized battery of in vitro and in vivo tests is required. The following protocols outline the essential experiments that should be conducted for a comprehensive evaluation of this compound.
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity assay is a fundamental first step to assess the potential of a compound to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Causality: This assay provides a quantitative measure of a compound's ability to compromise cell viability, which is a primary indicator of toxicity. A lower IC50 value indicates higher cytotoxicity.
Genotoxicity Assessment: The Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[10] A positive result in the Ames test is a significant red flag in drug development, as mutagenicity is often linked to carcinogenicity.[11]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the test compound, bacterial strain, and S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
Causality: This test directly assesses the ability of a compound or its metabolites to induce DNA mutations in a biological system.
Visualizing the Safety Assessment Workflow
The following diagrams illustrate the logical flow of a typical preclinical safety assessment and the decision-making process based on the outcomes.
Caption: A generalized workflow for preclinical safety assessment.
Caption: Decision tree based on the outcome of an Ames test.
Conclusion and Future Directions
This compound presents an interesting scaffold for drug discovery, with a hazard profile that appears manageable with standard laboratory safety precautions. Its irritant properties are noteworthy, but potentially less severe than the corrosive nature of some alternative heterocyclic building blocks like piperidine and morpholine.
The primary limitation in a comprehensive safety assessment is the lack of publicly available quantitative toxicity data. Therefore, it is strongly recommended that researchers intending to use this building block in their drug discovery programs conduct the foundational in vitro toxicity and genotoxicity assays outlined in this guide. The resulting data will be invaluable for making a data-driven decision on the viability of advancing compounds containing this novel fragment. As the use of such innovative building blocks becomes more widespread, the public availability of comprehensive safety data will be crucial for accelerating the development of new and safer medicines.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride (CAS No. 1403763-26-7). As a specialized heterocyclic building block used in pharmaceutical research, its unique chemical structure—containing both fluorine and a dihydrochloride salt of a secondary and tertiary amine—necessitates a rigorous and informed disposal protocol. This guide is designed for researchers, laboratory managers, and drug development professionals to ensure that disposal procedures not only comply with regulatory standards but are also grounded in a deep understanding of the chemical's properties and potential hazards.
Hazard Profile and Rationale for Specialized Disposal
This compound is a solid organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components provide a clear rationale for its classification as hazardous waste.
-
Halogenated Organic Compound: The presence of a fluorine atom classifies this compound as a halogenated organic. Halogenated wastes are regulated separately from non-halogenated wastes due to the potential for forming toxic and persistent byproducts, such as hydrogen fluoride (HF) and dioxins, during improper incineration.[1][2]
-
Amine Dihydrochloride Salt: As a dihydrochloride salt, the compound is acidic and can react with bases to liberate the free amine. It is crucial to avoid mixing it with basic waste streams to prevent potentially reactive and uncontrolled neutralization reactions.
-
Inferred Toxicity: Based on data for similar fluorinated and heterocyclic compounds, this substance is expected to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[3][4][5] Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[3]
These characteristics mandate that this compound be treated as regulated hazardous waste. It must never be disposed of in standard trash or down the sewer drain.[6]
Waste Classification Summary
| Property | Classification & Handling Guideline |
| Chemical Name | This compound |
| CAS Number | 1403763-26-7[7] |
| Physical Form | Solid |
| RCRA Waste Code (Anticipated) | D002 (Corrosive - due to acidic nature) and potentially F-listed if used with listed solvents. Final determination depends on institutional guidelines. |
| Waste Category | Halogenated Organic Solid Waste[1][8] |
| Incompatible Materials | Strong bases, strong oxidizing agents, cyanides, sulfides.[3][6][9] |
| Recommended Container | High-density polyethylene (HDPE) or glass container with a secure screw cap.[6][10] |
Disposal Workflow: A Decision-Making Framework
The following diagram outlines the critical decision points in the disposal process, from the moment waste is generated to its final collection.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides the detailed actions required to safely manage waste from its point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: Wear a standard laboratory coat.
Step 2: Waste Segregation and Container Selection
The principle of waste segregation is paramount to ensure safety and regulatory compliance.[9][11]
-
Designate a Waste Stream: This compound must be disposed of in a container specifically designated for "Halogenated Organic Solid Waste." [1][8]
-
Do NOT Mix:
-
Select a Container:
Step 3: Waste Accumulation and Labeling
Proper accumulation and labeling are mandated by the Resource Conservation and Recovery Act (RCRA) and overseen by institutional Environmental Health & Safety (EH&S) departments.[12][13]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date when the first waste was added to the container.
-
-
Transferring Waste:
-
Unused/Expired Product: Transfer the entire original container into a larger, sealable waste container (overpacking) or carefully transfer the solid material into the designated waste container.
-
Contaminated Labware (e.g., weigh boats, gloves): Place all solid materials contaminated with the compound into the designated waste container.
-
-
Storage:
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[10]
-
Request Pickup: Once the container is full, or if it has been accumulating for a specified time limit (often one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) office or the equivalent department to schedule a waste pickup.[6][14]
-
Do Not Attempt Neutralization or Other Treatment: Unless you are specifically trained and equipped for chemical deactivation, do not attempt to neutralize or treat the waste yourself. Disposal must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Emergency Procedures: Spills and Exposures
In the event of an accidental release, follow these procedures.
-
Small Spill (Solid):
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep the solid material into a sealable container. Avoid creating dust.
-
Label the container as hazardous waste and dispose of it according to the protocol above.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert others and your laboratory supervisor.
-
Contact your institution's emergency response or EH&S office immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures personal safety, environmental protection, and full regulatory compliance.
References
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- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste.
- MCF Environmental Services. What it Really Means to be RCRA Compliant with Hazardous Waste.
- U.S. Environmental Protection Agency.
- Fisher Scientific. Safety Data Sheet for (S)-3-Fluoropyrrolidine hydrochloride.
- Braun Research Group, University of Illinois.
- MedChemExpress. Safety Data Sheet for Azetidin-3-ol hydrochloride.
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- University of Wisconsin-Madison.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


